1-Chloro-2-methylanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBXBSNLQNQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059598 | |
| Record name | 9,10-Anthracenedione, 1-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000064 [mmHg] | |
| Record name | 1-Chloro-2-methylanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2865 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
129-35-1 | |
| Record name | 1-Chloro-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLORO-2-METHYLANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2-METHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R4Z9RL2L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLORO-2-METHYLANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-171 °C | |
| Record name | 1-CHLORO-2-METHYLANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1-Chloro-2-methylanthraquinone CAS number 129-35-1 properties
An In-Depth Technical Guide to 1-Chloro-2-methylanthraquinone (CAS 129-35-1): Properties, Synthesis, and Applications in Research and Development
Introduction
The anthraquinone scaffold is a cornerstone in both industrial chemistry and medicinal research, forming the structural basis for a vast array of dyes and clinically significant pharmaceuticals, particularly in oncology.[1][2] Within this important class of molecules, 1-Chloro-2-methylanthraquinone (CAS No. 129-35-1) emerges as a pivotal intermediate. Its specific substitution pattern—a chloro group at the C1 position and a methyl group at C2—offers a unique combination of reactivity and electronic properties, making it a valuable precursor for more complex molecules.
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's characteristics, the rationale behind its synthetic routes, and its potential as a building block in modern research. As a Senior Application Scientist, the aim is to bridge the gap between raw data and practical application, offering insights grounded in established chemical principles.
Core Physicochemical and Structural Properties
1-Chloro-2-methylanthraquinone is an aromatic ketone characterized by the tricyclic 9,10-anthracenedione core.[3] The molecule is achiral and possesses a planar structure, which is a key feature for the intercalating properties seen in many anthraquinone-based drugs. Its fundamental identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 129-35-1 | [3][4][5] |
| Molecular Formula | C₁₅H₉ClO₂ | [4][5] |
| Molecular Weight | 256.68 g/mol | [4][5] |
| IUPAC Name | 1-chloro-2-methylanthracene-9,10-dione | [3] |
| Melting Point | 170-171 °C | [3][6] |
| Boiling Point | 437.6 °C at 760 mmHg | [6] |
| Vapor Pressure | 6.4 x 10⁻⁷ mmHg | [3] |
| Appearance | Expected to be a yellow crystalline solid | [7] |
Solubility Profile: While specific solubility data is sparse, its characteristics can be inferred from its structure and related compounds. Like its parent, 2-methylanthraquinone, it is expected to be practically insoluble in water but demonstrate good solubility in various organic solvents such as benzene, ethanol, and ether.[1] For analytical purposes, chlorinated solvents like chloroform and dichloromethane are typically effective. This behavior is critical when selecting solvent systems for reactions, purification (e.g., recrystallization), and spectroscopic analysis.
Synthesis and Manufacturing
The primary and most direct industrial route to 1-Chloro-2-methylanthraquinone is through the electrophilic aromatic substitution of its precursor, 2-methylanthraquinone.[8] The choice of chlorinating agent and reaction conditions is crucial for achieving regioselectivity and high yield.
Caption: Synthesis pathway of 1-Chloro-2-methylanthraquinone.
Experimental Protocol: Synthesis via Chlorination
This protocol describes a common lab-scale synthesis based on established methods.[3] The causality for using sulfuryl chloride in nitrobenzene lies in the ability of this system to generate the electrophilic chlorine species required for substitution on the electron-rich anthraquinone ring, with the solvent serving as a high-boiling medium.
Materials:
-
2-Methylanthraquinone
-
Sulfuryl chloride (SO₂Cl₂)
-
Nitrobenzene (solvent)
-
Ethanol (for washing)
-
Standard reflux apparatus with a stirrer and dropping funnel
-
Fume hood
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methylanthraquinone in nitrobenzene. The reaction must be performed in a fume hood due to the toxic and corrosive nature of the reagents.
-
Heating: Heat the mixture to approximately 100 °C with stirring to ensure complete dissolution.
-
Reagent Addition: Slowly add sulfuryl chloride dropwise to the heated solution. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HCl and SO₂ gas.
-
Reaction Monitoring: Maintain the temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: Filter the solid product and wash thoroughly with ethanol to remove residual nitrobenzene and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, to yield the final product.
Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring, which confirms the conversion of starting material to product. The final purity can be definitively assessed using melting point determination and the spectroscopic methods outlined in the next section.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a complete structural fingerprint.
| Technique | Key Observational Data |
| ¹³C NMR | Data available, shows distinct peaks for all 15 carbon atoms.[3] |
| Mass Spec (MS) | GC-MS data confirms the molecular weight and fragmentation pattern.[3] |
| Infrared (IR) | IR and FTIR spectra show characteristic C=O and C-Cl bond vibrations.[3] |
Standard Protocol: NMR Analysis
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. A deuterated solvent, typically chloroform-d (CDCl₃), is used as it effectively dissolves the analyte without producing an interfering proton signal.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 1-Chloro-2-methylanthraquinone.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Expected signals would include aromatic protons in the region of 7.5-8.5 ppm and a singlet for the methyl group protons around 2.5 ppm.
-
¹³C NMR: The spectrum will show signals for the two carbonyl carbons (~180 ppm), aromatic carbons (120-140 ppm), and the methyl carbon (~20 ppm).
-
Applications and Research Potential
Established Industrial Use
The primary documented application of 1-Chloro-2-methylanthraquinone is as a key intermediate in the synthesis of pyranthrone vat dyes.[3] Specifically, it is used to produce Vat Orange 9, a dye known for its high stability and color fastness, which is crucial in the textile industry.[3]
Potential in Drug Discovery and Development
While not a drug itself, 1-Chloro-2-methylanthraquinone is a compound of significant interest for medicinal chemists for several reasons:
-
The Anthraquinone Core: The flat, aromatic anthraquinone structure is a well-established pharmacophore that can intercalate between DNA base pairs, a mechanism central to the action of anticancer drugs like Doxorubicin.[1]
-
Redox Cycling: Anthraquinones can undergo redox cycling to produce reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.[3]
-
Strategic Functionalization: The chloro and methyl groups provide reactive handles for further chemical modification. The chlorine atom can be displaced via nucleophilic aromatic substitution to introduce a variety of functional groups, while the methyl group can be oxidized or otherwise modified.[8] This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Conceptual workflow for drug discovery using the target scaffold.
Safety, Handling, and Storage
Given its chemical class, 1-Chloro-2-methylanthraquinone must be handled with appropriate caution. Many anthraquinone derivatives are known skin irritants and sensitizers, and some, like 1-amino-2-methylanthraquinone, are treated as potential carcinogens.[9]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[3]
Conclusion
1-Chloro-2-methylanthraquinone is more than a simple chemical; it is a versatile and strategically important intermediate. Its well-defined physicochemical properties, established synthetic pathways, and the rich chemical potential embedded in its structure make it a valuable tool for both industrial dye manufacturing and advanced pharmaceutical research. For scientists in drug discovery, it represents a readily accessible scaffold that combines the proven bioactivity of the anthraquinone core with functional handles ripe for modification, offering a promising starting point for the development of novel therapeutics.
References
- Conier Chem&Pharma. 1-chloro-2-methylanthraquinone.
- ChemicalBook.
- LookChem. 2-methylanthraquinone,2-methylanthraquinone Manufacturers,2-methylanthraquinone suppliers.
- CookeChem. 1-Chloro-2-methylanthraquinone , 0.99 , 129-35-1.
- FDA Global Substance Registration System. 1-CHLORO-2-METHYLANTHRAQUINONE.
- PubChem. 1-Chloro-2-methylanthraquinone.
- Organic Syntheses. α-CHLOROANTHRAQUINONE.
- Sigma-Aldrich. 2-Methylanthraquinone technical, = 95 HPLC 84-54-8.
- Wikipedia. 2-Methylanthraquinone.
- Fisher Scientific.
- New Jersey Department of Health. 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY.
- PLOS One.
Sources
- 1. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A systematic review | PLOS One [journals.plos.org]
- 3. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2-methylanthraquinone , 0.99 , 129-35-1 - CookeChem [cookechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 1-Chloro-2-methylanthraquinone: Synthesis, Characterization, and Applications
Abstract: This technical guide provides an in-depth exploration of 1-Chloro-2-methylanthraquinone, a pivotal chemical intermediate. The document delineates its chemical identity, physicochemical properties, and detailed synthesis protocols, emphasizing the mechanistic rationale behind procedural choices. Key reaction pathways, including its role in the synthesis of vat dyes, are examined. Furthermore, this guide covers comprehensive analytical characterization techniques, safety protocols, and potential applications in materials science and as a scaffold in drug discovery. The content is structured to serve as a vital resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.
Compound Identification and Nomenclature
1-Chloro-2-methylanthraquinone is a halogenated aromatic ketone derived from the anthraquinone scaffold. The unequivocal identification of this compound is fundamental for regulatory compliance, safety, and scientific communication.
-
IUPAC Name: 1-chloro-2-methylanthracene-9,10-dione[1]
-
Common Synonyms: 1-Chloro-2-methyl-9,10-anthracenedione, Anthraquinone, 1-chloro-2-methyl-[1][2]
-
Molecular Formula: C₁₅H₉ClO₂[1]
-
Molecular Weight: 256.68 g/mol [1]
The structural framework consists of a tricyclic anthracene core with two ketone groups at positions 9 and 10, a chlorine atom at position 1, and a methyl group at position 2.
Physicochemical Properties
Understanding the physical and chemical properties of 1-Chloro-2-methylanthraquinone is essential for its handling, purification, and application in synthetic chemistry.
| Property | Value | Source |
| Appearance | Bright yellow solid/powder | [4] |
| Melting Point | 170-171 °C | [1] |
| Molecular Weight | 256.68 g/mol | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like nitrobenzene, ethanol, ether, and benzene. | [1][5] |
| Vapor Pressure | 6.4 x 10⁻⁷ mmHg | [1] |
Synthesis Pathways and Methodologies
The synthesis of 1-Chloro-2-methylanthraquinone is primarily achieved through the electrophilic aromatic substitution of its precursor, 2-methylanthraquinone. The choice of methodology depends on the desired yield, purity, and scale of the operation.
Prerequisite: Synthesis of 2-Methylanthraquinone
The common precursor, 2-methylanthraquinone, is industrially synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and toluene, followed by an acid-catalyzed intramolecular cyclization.[6][7]
Causality: The Friedel-Crafts acylation is a robust method for forming C-C bonds with aromatic rings.[8] Toluene is used as the methyl-substituted benzene source. The subsequent cyclization, typically using a strong acid like sulfuric acid, is necessary to form the tricyclic anthraquinone core.[7]
Caption: Synthesis of 2-Methylanthraquinone via Friedel-Crafts Acylation.
Protocol 1: Chlorination using Sulfuryl Chloride
This is a common laboratory and industrial method for the regioselective chlorination of 2-methylanthraquinone.[1]
Expertise & Experience: Sulfuryl chloride (SO₂Cl₂) in a high-boiling polar solvent like nitrobenzene provides a controlled source of electrophilic chlorine. The reaction is conducted at an elevated temperature to overcome the activation energy for substitution on the deactivated anthraquinone ring system. The chlorine atom preferentially adds to the 1-position due to the directing effects of the existing substituents and the overall electronic nature of the anthraquinone core.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 2-methylanthraquinone (1 equivalent) and nitrobenzene as the solvent.
-
Heating: Heat the mixture to approximately 100 °C with stirring until the starting material is fully dissolved.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise to the solution over 30 minutes. The reaction is exothermic and may require external cooling to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates out. Filter the crude product and wash with a small amount of cold ethanol to remove residual nitrobenzene.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as glacial acetic acid or ethanol, to yield pure 1-chloro-2-methylanthraquinone.
Protocol 2: Chlorination using Chlorine Gas with Iodine Catalyst
This method offers an alternative route using elemental chlorine, with iodine acting as a catalyst to enhance the electrophilicity of the chlorine.[1]
Trustworthiness: This protocol is a self-validating system. The use of an iodine catalyst is a classic technique to generate a more potent halogenating agent (e.g., ICl) in situ, which facilitates the electrophilic attack. The reported yield of approximately 60% is typical for this type of reaction on a relatively deactivated aromatic system.[1]
Caption: Electrophilic Chlorination of 2-Methylanthraquinone.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 2-methylanthraquinone (1 equivalent) in a suitable inert solvent (e.g., nitrobenzene or glacial acetic acid) in a reaction vessel protected from light.
-
Catalyst Addition: Add a catalytic amount of iodine (I₂, ~0.05 equivalents).
-
Chlorination: Bubble chlorine gas (Cl₂) through the solution at a controlled rate. Maintain the reaction temperature as specified by the procedure, often slightly elevated.
-
Monitoring: Follow the reaction's progress via TLC or HPLC.
-
Quenching & Workup: Upon completion, purge the excess chlorine with an inert gas (e.g., nitrogen). Cool the mixture and pour it into water. If a precipitate forms, it is collected by filtration.
-
Purification: Wash the crude product with a sodium thiosulfate solution to remove any residual iodine, followed by water. Recrystallize from an appropriate solvent to achieve high purity.
Key Reactions and Applications
The primary utility of 1-Chloro-2-methylanthraquinone lies in its role as a precursor for more complex molecules, particularly vat dyes. Its potential as a building block in medicinal chemistry is also an area of active interest.
Intermediate for Vat Dyes
1-Chloro-2-methylanthraquinone is a key intermediate in the manufacture of pyranthrone vat dyes, such as Vat Orange 9.[1] This transformation typically involves a copper-catalyzed Ullmann condensation reaction.
Authoritative Grounding: The Ullmann reaction is a well-established method for forming carbon-carbon bonds between aryl halides, using copper as a catalyst.[9] In this context, two molecules of 1-chloro-2-methylanthraquinone are coupled to form the extended, conjugated pyranthrone system responsible for the dye's color and properties. The reaction requires high temperatures and a polar aprotic solvent.[10]
Caption: Ullmann Condensation for Pyranthrone Dye Synthesis.
Scaffold for Drug Discovery
While direct applications are not extensively documented, the anthraquinone scaffold is of significant interest in medicinal chemistry. Anthracycline antibiotics, for example, are a major class of chemotherapy agents.[5] Halogenated organic molecules are also prevalent in pharmaceuticals, as the inclusion of chlorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity.[11]
Field-Proven Insight: Researchers in drug development can utilize 1-Chloro-2-methylanthraquinone as a starting material. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, and the methyl group at the 2-position can be functionalized, allowing for the synthesis of a library of derivatives for biological screening. Computer-aided drug design (CADD) techniques are increasingly used to explore the potential of anthraquinone derivatives as anticancer agents.[12]
Analytical Characterization
Confirming the identity and purity of synthesized 1-Chloro-2-methylanthraquinone requires a suite of analytical techniques.
| Technique | Expected Observations | Rationale |
| Infrared (IR) Spectroscopy | Strong absorption at ~1670-1680 cm⁻¹.Absorption at ~700-800 cm⁻¹. | Corresponds to the C=O stretching of the quinone carbonyl groups.[13]Characteristic of the C-Cl stretching vibration. |
| ¹H NMR Spectroscopy | Singlet at ~2.4-2.6 ppm (3H).Multiplets between ~7.5-8.5 ppm (6H). | Aromatic methyl group protons.Protons on the aromatic rings. The specific splitting patterns depend on their positions relative to each other. |
| ¹³C NMR Spectroscopy | Signal at ~180-185 ppm.Multiple signals in the ~125-145 ppm range.Signal at ~20-25 ppm. | Carbonyl carbons of the quinone.Aromatic carbons, including those bonded to chlorine and the methyl group.Methyl group carbon. |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z 256.Isotope peak (M+2)⁺ at m/z 258. | Corresponds to the molecular weight of C₁₅H₉³⁵ClO₂.[1]Characteristic isotopic pattern for a monochlorinated compound, with the (M+2) peak having ~1/3 the intensity of the M⁺ peak due to the natural abundance of ³⁷Cl. |
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling 1-Chloro-2-methylanthraquinone and its precursors.
-
General Hazards: The parent compound, anthraquinone, may cause skin irritation and sensitization.[1] It should be handled as a potential carcinogen.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. Consult with environmental regulatory agencies for guidance.[1]
References
-
PubChem. 1-Chloro-2-methylanthraquinone. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. α-CHLOROANTHRAQUINONE. Organic Syntheses Procedure. [Link]
-
Wikipedia. 2-Methylanthraquinone. Wikimedia Foundation. [Link]
- Google Patents.Synthesis method of chloroanthraquinone. CN101717329B.
-
Royal Society Open Science. Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Royal Society. [Link]
-
PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. National Library of Medicine. [Link]
-
Thieme Chemistry. Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Thieme. [Link]
-
ResearchGate. 1 H NMR spectroscopic data of compounds 1-8 a.[Link]
- Google Patents.Process of making anthraquinones. US1895788A.
-
New Jersey Department of Health. 1-AMINO-2-METHYLANTHRAQUINONE HAZARD SUMMARY.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Methylanthraquinone: Properties, Applications, and Synthesis of a Versatile Fine Chemical Intermediate.[Link]
-
Wikipedia. Ullmann condensation. Wikimedia Foundation. [Link]
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. [Link]
- Google Patents.Process for the preparation of 1-bromo-2-methylanthraquinone. US2396989A.
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.[Link]
-
University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry.[Link]
-
PLOS One. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A systematic review.[Link]
-
ResearchGate. Synthesis and purification of anthraquinone in a multifunctional reactor.[Link]
-
National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Global Substance Registration System. 1-CHLORO-2-METHYLANTHRAQUINONE.[Link]
- Google Patents.
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity.[Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.[Link]
-
BYJU'S. Ullmann Reaction.[Link]
-
KIET Group of Institutions. Spectrometric Identification Of Organic Solution.[Link]
Sources
- 1. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1-Chloro-2-methylanthraquinone CAS#: 129-35-1 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A systematic review | PLOS One [journals.plos.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. uprm.edu [uprm.edu]
- 15. fishersci.com [fishersci.com]
Melting point and boiling point of 1-Chloro-2-methylanthraquinone
An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-2-methylanthraquinone: Melting and Boiling Point Analysis
Introduction: The Significance of 1-Chloro-2-methylanthraquinone
1-Chloro-2-methylanthraquinone is a halogenated derivative of 2-methylanthraquinone, belonging to the broader class of anthraquinones.[1][2] These aromatic ketones are of significant interest in medicinal chemistry and materials science due to their diverse applications, ranging from dye synthesis to their use as intermediates in the manufacturing of pharmaceuticals.[2][3] The rigid, planar structure of the anthraquinone core, combined with the electronic effects of its substituents, gives rise to unique chemical and physical properties.[4] For researchers and drug development professionals, a precise understanding of these properties is not merely academic; it is a cornerstone of compound identification, purity assessment, and the rational design of synthetic and formulation protocols.
This guide provides a comprehensive exploration of two fundamental physical constants of 1-Chloro-2-methylanthraquinone: its melting and boiling points. We will delve into the theoretical underpinnings that govern these phase transitions, present detailed, field-proven experimental protocols for their determination, and discuss the practical implications of these values in a research and development context.
Theoretical Framework: Understanding Phase Transitions in Anthraquinone Derivatives
The melting and boiling points of a compound are direct reflections of the strength of its intermolecular forces. For 1-Chloro-2-methylanthraquinone, a solid at room temperature, these forces dictate the energy required to transition from a highly ordered crystalline lattice to a disordered liquid state (melting) and subsequently to a gaseous state (boiling).
-
Melting Point: The melting point is the temperature at which a solid becomes a liquid.[5] In a pure crystalline solid, this transition occurs over a very narrow temperature range.[6] The key factors influencing the melting point of 1-Chloro-2-methylanthraquinone are:
-
Molecular Symmetry and Crystal Packing: The planarity of the anthraquinone skeleton allows for efficient packing into a crystal lattice. The addition of the chloro and methyl groups can either enhance or disrupt this packing, thereby affecting the melting point.
-
Intermolecular Forces: The primary forces at play are van der Waals interactions and dipole-dipole interactions arising from the polar carbonyl and chloro groups. Stronger intermolecular forces require more energy to overcome, resulting in a higher melting point.
-
Purity: The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[6] This principle is fundamental to using the melting point as a criterion for purity.
-
-
Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] For high molecular weight compounds like 1-Chloro-2-methylanthraquinone, the boiling point is often determined under reduced pressure to prevent thermal decomposition. The factors influencing the boiling point are similar to those affecting the melting point but relate to the energy needed to overcome intermolecular forces in the liquid state.
Physicochemical Data of 1-Chloro-2-methylanthraquinone
The accurate determination of the melting and boiling points is crucial for the reliable characterization of 1-Chloro-2-methylanthraquinone. The following table summarizes the available data for this compound and its parent molecule, 2-methylanthraquinone, for comparative purposes.
| Property | 1-Chloro-2-methylanthraquinone | 2-Methylanthraquinone |
| Molecular Formula | C₁₅H₉ClO₂[9][10] | C₁₅H₁₀O₂[1] |
| Molecular Weight | 256.68 g/mol [9] | 222.24 g/mol [1][3] |
| Melting Point | 170-171 °C[9] | 177 °C[1] |
| Boiling Point | Not available (likely decomposes) | 236-238 °C at 10 mmHg[3] |
Note: The boiling point of 1-Chloro-2-methylanthraquinone at atmospheric pressure is not readily found in the literature, which suggests that the compound may decompose at the high temperatures required for boiling under standard conditions. Experimental determination would likely require vacuum distillation.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the determination of the melting and boiling points of 1-Chloro-2-methylanthraquinone. These protocols are designed to ensure accuracy, reproducibility, and safety.
Melting Point Determination: Capillary Method
This method is a standard and reliable technique for determining the melting point of a solid organic compound.[11]
Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range over which the sample melts is observed.[12]
Methodology:
-
Sample Preparation:
-
Ensure the 1-Chloro-2-methylanthraquinone sample is completely dry and finely powdered to ensure uniform heat distribution.[11]
-
Place a small amount of the powdered sample on a clean, dry surface.
-
-
Loading the Capillary Tube:
-
Measurement:
-
Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).
-
Set the heating rate to a medium-high setting initially to approach the expected melting point of 170-171 °C.[9]
-
When the temperature is about 20 °C below the expected melting point, reduce the heating rate to approximately 1 °C per minute.[12] A slow heating rate near the melting point is critical for an accurate determination.[7]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[12]
-
The observed melting range should be narrow (e.g., 1-2 °C) for a pure sample.
-
Self-Validation and Trustworthiness:
-
Calibration: The thermometer of the melting point apparatus should be calibrated using standards with known melting points.
-
Purity Assessment: A broad melting range (greater than 2-3 °C) indicates the presence of impurities.
-
Mixed Melting Point: To confirm the identity of the compound, a small amount of an authentic sample of 1-Chloro-2-methylanthraquinone can be mixed with the experimental sample. If there is no depression in the melting point, the compound's identity is confirmed.[6]
Caption: Conceptual Setup for Boiling Point Determination.
Conclusion
References
- Anonymous. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methylanthraquinone. PubChem. Retrieved from [Link]
-
Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
Bloom, H., Briggs, L. H., & Cleverley, B. (n.d.). Physical properties of anthraquinone and its derivatives. Part I. Infrared spectra. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Anonymous. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
Anonymous. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Anthraquinone. Wikipedia. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
-
Anonymous. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Anonymous. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). 2-Methylanthraquinone. Wikipedia. Retrieved from [Link]
-
Anonymous. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Polyol-Bonded Anthraquinone Chromophoric Polyol Derivatives: Synthesis, Properties, and Applications. Retrieved from [Link]
-
Dávalos, J. Z., et al. (2013). Thermochemical and structural properties of anthraquinones. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). 2-methylanthraquinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloroanthracene. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-chloro-2-methylanthraquinone (C15H9ClO2). Retrieved from [Link]
-
GSRS. (n.d.). 1-CHLORO-2-METHYLANTHRAQUINONE. Retrieved from [Link]
-
LookChem. (n.d.). Cas 931-09-9,1-chloro-2-methyl-cyclohexane. Retrieved from [Link]
Sources
- 1. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. 2-methylanthraquinone,2-methylanthraquinone Manufacturers,2-methy lanthraquinone suppliers [2-methylanthraquinone.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. athabascau.ca [athabascau.ca]
- 7. davjalandhar.com [davjalandhar.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Spectroscopic Guide to 1-Chloro-2-methylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-2-methylanthraquinone, a key intermediate in the synthesis of vat dyes. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the molecular characteristics revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The experimental protocols and data interpretations are presented to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Molecular Structure and Overview
1-Chloro-2-methylanthraquinone (C₁₅H₉ClO₂) is a substituted anthraquinone with a molecular weight of 256.68 g/mol .[1] Its structure, characterized by a tricyclic aromatic system with a chloro and a methyl substituent on one of the outer rings, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for predicting its reactivity in further chemical transformations.
Figure 1: Chemical structure of 1-Chloro-2-methylanthraquinone with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1-Chloro-2-methylanthraquinone. Due to its rigid aromatic structure, the proton and carbon signals are expected to appear in distinct regions of the NMR spectrum.
¹H NMR Spectroscopy: A Predicted Analysis
The ¹H NMR spectrum of 1-Chloro-2-methylanthraquinone is predicted to show signals corresponding to the aromatic protons and the methyl group protons. The exact chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and chloro groups and the electron-donating effect of the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-3 | ~7.5 - 7.7 | s | Singlet due to no adjacent protons. Shifted downfield by the adjacent chloro group. |
| H-4 | ~7.9 - 8.1 | d | Doublet, coupled to H-3. Shifted downfield by the peri-carbonyl group. |
| H-5, H-8 | ~8.1 - 8.3 | m | Multiplet, complex coupling. These protons are in a similar chemical environment. |
| H-6, H-7 | ~7.7 - 7.9 | m | Multiplet, complex coupling. These protons are in a similar chemical environment. |
| -CH₃ | ~2.5 | s | Singlet, characteristic of a methyl group attached to an aromatic ring. |
Table 1: Predicted ¹H NMR data for 1-Chloro-2-methylanthraquinone.
¹³C NMR Spectroscopy: A Predicted Analysis
The ¹³C NMR spectrum will provide information on the 15 carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~20 | Typical chemical shift for a methyl group on an aromatic ring. |
| C-1 | ~140 | Carbon bearing the chloro substituent, deshielded. |
| C-2 | ~135 | Carbon bearing the methyl group. |
| C-3, C-4 | ~125 - 130 | Aromatic carbons. |
| C-4a, C-5a, C-8a, C-9a | ~130 - 135 | Quaternary carbons in the aromatic rings. |
| C-5, C-8, C-6, C-7 | ~126 - 134 | Aromatic carbons of the unsubstituted ring. |
| C-9, C-10 | ~182 - 183 | Carbonyl carbons, significantly deshielded. |
Table 2: Predicted ¹³C NMR data for 1-Chloro-2-methylanthraquinone.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 10-20 mg of 1-Chloro-2-methylanthraquinone for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[2]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]
-
If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[3]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
Figure 2: General workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Analysis of the IR Spectrum
The IR spectrum of 1-Chloro-2-methylanthraquinone is expected to be dominated by the strong absorption of the carbonyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2950 - 2850 | C-H stretch | Methyl |
| ~1675 | C=O stretch | Quinone |
| ~1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1380 | C-H bend | Methyl |
| ~750 - 690 | C-Cl stretch | Chloroalkane |
Table 3: Predicted characteristic IR absorption bands for 1-Chloro-2-methylanthraquinone. The carbonyl (C=O) stretching frequency is a key diagnostic peak for anthraquinones.[1]
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[4]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered 1-Chloro-2-methylanthraquinone sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]
-
Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Fragmentation Pattern (Electron Ionization)
Under electron ionization (EI), 1-Chloro-2-methylanthraquinone is expected to show a prominent molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways for anthraquinones involve the loss of CO molecules.[6]
| m/z (relative intensity) | Proposed Fragment | Plausible Neutral Loss |
| 256/258 (M⁺, M+2) | [C₁₅H₉³⁵ClO₂]⁺ / [C₁₅H₉³⁷ClO₂]⁺ | - |
| 228/230 | [C₁₄H₉³⁵ClO]⁺ / [C₁₄H₉³⁷ClO]⁺ | CO |
| 221 | [C₁₅H₉O₂]⁺ | Cl |
| 193 | [C₁₄H₉O]⁺ | CO, Cl |
| 165 | [C₁₃H₉]⁺ | 2CO, Cl |
Table 4: Predicted key fragments in the EI mass spectrum of 1-Chloro-2-methylanthraquinone.
Figure 3: Proposed fragmentation pathway for 1-Chloro-2-methylanthraquinone in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry
-
Dissolve a small amount of 1-Chloro-2-methylanthraquinone in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in the ion source.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic data of 1-Chloro-2-methylanthraquinone, as predicted and analyzed in this guide, provides a comprehensive understanding of its molecular structure. The combination of NMR, IR, and MS techniques allows for unambiguous identification and characterization. The presented protocols offer a reliable framework for obtaining high-quality data, ensuring scientific rigor in research and development involving this important chemical intermediate.
References
-
PubChem. 1-Chloro-2-methylanthraquinone. National Center for Biotechnology Information. [Link]
-
Tanaka, O. Infrared spectra of anthraquinone derivatives. II. The relationship between the absorption bands in the region of 1480-1620 cm-1 and hydroxyl, methoxyl, acetoxyl, and methyl substitutions. Chemical & Pharmaceutical Bulletin. 1958, 6(1), 24-30. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Western University. NMR Sample Preparation. JB Stothers NMR Facility. [Link]
-
ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]
-
Thermo Fisher Scientific. Tips for ATR Sampling. [Link]
-
Oxford Academic. Identification and Quantification of Four Anthraquinones in Rhubarb and its Preparations by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science. [Link]
-
NIST WebBook. 1-Chloro-2-methylanthraquinone. [Link]
Sources
- 1. Infrared spectra of anthraquinone derivatives. II. The relationship between the absorption bands in the region of 1480-1620 cm-1 and hydroxyl, methoxyl, acetoxyl, and methyl substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gammadata.se [gammadata.se]
- 6. academic.oup.com [academic.oup.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
1-Chloro-2-methylanthraquinone: A Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylanthraquinone is a halogenated aromatic ketone, a derivative of anthraquinone. It serves as a chemical intermediate, notably in the synthesis of pyranthrone vat dyes such as Vat Orange 9.[1] Given its application in industrial synthesis, a thorough understanding of its health and safety profile is paramount for personnel handling this compound. This guide provides a comprehensive overview of the known and inferred health and safety information for 1-Chloro-2-methylanthraquinone, drawing upon data from structurally similar compounds to address information gaps for the specific substance. It is designed to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this chemical responsibly and mitigate potential risks.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. These properties influence its behavior under various conditions and are crucial for designing appropriate storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClO₂ | [1] |
| Molecular Weight | 256.68 g/mol | [1] |
| Appearance | Yellow chunks (inferred from 1-chloroanthraquinone) | [2] |
| Melting Point | 170-171 °C | [1] |
| Water Solubility | Insoluble (inferred from 1-chloroanthraquinone and 2-methylanthraquinone) | [3][4] |
| Vapor Pressure | 0.00000064 mmHg | [1] |
Toxicological Profile and Hazard Identification
While specific toxicological data for 1-Chloro-2-methylanthraquinone is limited, the known hazards of its parent compound, anthraquinone, and other derivatives provide a strong basis for hazard assessment. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Acute Health Effects
Based on information for related compounds, acute exposure to 1-Chloro-2-methylanthraquinone is likely to cause irritation.
-
Skin Irritation: Direct contact may cause skin irritation.[2][3]
-
Eye Irritation: Contact with eyes is expected to cause irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory tract irritation.[2]
-
Gastrointestinal Irritation: Ingestion can cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2]
Chronic Health Effects
The potential for long-term health effects is a significant concern with anthraquinone derivatives.
-
Carcinogenicity: A structurally similar compound, 1-Amino-2-methylanthraquinone, is considered a potential human carcinogen as it has been shown to cause liver and kidney cancer in animals.[5] Many scientists believe there is no safe level of exposure to a carcinogen.[5]
-
Skin Sensitization: Anthraquinone and its derivatives may cause skin allergies. If an allergy develops, very low future exposure can trigger itching and a skin rash.[6]
-
Neurotoxicity: Chronic neurotoxic effects, including vision disturbances, have been associated with quinones.[1]
Mechanistic Insights: The Role of Quinones
Quinones, the chemical class to which 1-Chloro-2-methylanthraquinone belongs, can undergo oxidation-reduction cycles. This process involves the quinone and hydroquinone forms, leading to the generation of reactive oxygen species (ROS) and semiquinone radicals.[1] These reactive species can contribute to cellular damage and toxicity.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
The primary method for controlling exposure should be through engineering solutions.
-
Ventilation: Use this material in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations low.[2]
-
Enclosure: For processes with a higher risk of dust generation, enclosed systems should be utilized.[5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling 1-Chloro-2-methylanthraquinone.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Handling Procedures
-
Wash thoroughly after handling.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Minimize dust generation and accumulation.[2]
-
Remove and wash contaminated clothing before reuse.[2]
Storage Conditions
-
Store in a tightly closed container.[2]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[2]
-
Keep away from strong oxidizing agents.[3]
Emergency Procedures
Prompt and correct responses to emergencies can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2]
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]
-
Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 3.2.
-
Spill Cleanup: Clean up spills immediately. Sweep up the material and place it into a suitable container for disposal. Avoid generating dusty conditions. Provide ventilation.[2]
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[1]
Visualizing Safety Protocols
To further clarify procedural workflows, the following diagrams illustrate key safety and emergency protocols.
Caption: Standard workflow for safely handling 1-Chloro-2-methylanthraquinone.
Caption: Emergency response procedure for a solid spill of 1-Chloro-2-methylanthraquinone.
References
-
New Jersey Department of Health and Senior Services. (2001). Hazardous Substance Fact Sheet: 1-Amino-2-methylanthraquinone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methylanthraquinone. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroanthraquinone, 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8509, 1-Chloro-2-methylanthraquinone. Retrieved from [Link]
-
Luning Prak, D. J., et al. (2021). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction. RSC Advances. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Anthraquinone. Retrieved from [Link]
Sources
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Anthraquinone Derivatives
Preamble: From Ancient Dyes to Modern Drugs
The story of anthraquinone and its derivatives is a compelling narrative of scientific inquiry, tracing a path from the vibrant reds of ancient textiles to the forefront of modern medicine and industrial chemistry. This guide provides an in-depth exploration of this journey, designed for researchers, scientists, and drug development professionals. We will dissect the pivotal discoveries, elucidate the underlying chemical principles, and detail the experimental foundations that have established the anthraquinone scaffold as a cornerstone of chemical and pharmaceutical science. Our focus will be on the causality behind scientific advancements, offering not just a historical account, but a field-proven perspective on the enduring relevance of these remarkable compounds.
The Dawn of a Colorful World: Natural Anthraquinones
The history of anthraquinones begins not in a laboratory, but in the natural world, where they serve as pigments in plants, fungi, and insects. The most historically significant of these is alizarin, the principal red dye derived from the root of the madder plant (Rubia tinctorum).
Madder Root: Antiquity's Prized Red
For millennia, the ground root of the madder plant was the primary source of a brilliant and lightfast red dye.[1][2] Its use dates back to ancient Egypt, Persia, and India, and it was a vital commodity in medieval Europe for coloring textiles.[1][3] The complex dyeing process, known as Turkey red, involved mordanting the fabric with metal salts, such as alum, which formed a coordination complex with the dye molecule, binding it firmly to the fibers.[1] The specific metal used would alter the final shade, with aluminum yielding red, iron producing violet, and chromium resulting in a brownish red.[1]
In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated two distinct colorants from madder root: the vibrant red alizarin and the more fugitive purpurin.[4] This was a crucial first step in understanding the chemical basis of this ancient dye.
Sennosides: A Legacy in Traditional Medicine
Beyond their use as pigments, anthraquinone derivatives have a long history in traditional medicine. The leaves and pods of the Senna plant have been used as a laxative for centuries, with records of its use dating back to the 700s AD.[5] The active compounds, known as senna glycosides or sennosides, are themselves inactive.[6] They pass through the upper gastrointestinal tract unchanged and are metabolized by the gut microbiota in the colon into their active form, rhein anthrone.[7][8]
The Synthetic Revolution: From Discovery to Industrial Dominance
The 19th century witnessed a paradigm shift in the world of chemistry, with the rise of synthetic organic chemistry. The elucidation of the structure of alizarin and its subsequent synthesis marked a pivotal moment in this revolution, effectively ending the millennia-long reliance on the madder plant.
Unraveling the Structure and the First Synthesis of Alizarin
A major breakthrough came in 1868 when German chemists Carl Graebe and Carl Liebermann demonstrated that heating alizarin with zinc dust converted it into anthracene, a compound isolated from coal tar.[9] This discovery provided a crucial clue to alizarin's fundamental structure. Working backward, they developed the first synthesis of alizarin from anthracene.[1][9] Their initial process involved the bromination of anthraquinone (derived from the oxidation of anthracene) to yield dibromoanthraquinone, which was then fused with caustic potash to introduce the hydroxyl groups.[1][9]
Almost simultaneously, the English chemist William Henry Perkin, famous for his discovery of the first synthetic dye, mauveine, independently developed a similar synthesis.[4][10] However, Graebe and Liebermann, working for the German chemical company BASF, filed their patent just one day before Perkin.[4][10]
A more commercially viable process was soon developed, which involved the sulfonation of anthraquinone followed by fusion with an alkali and an oxidizing agent.[9][10] This made synthetic alizarin significantly cheaper to produce than the natural dye, leading to the collapse of the madder cultivation industry.[1][4] The structure of alizarin was definitively established as 1,2-dihydroxyanthraquinone in 1874 by Baeyer and Caro.[11][12]
The Anthraquinone Core: Friedel-Crafts Acylation
The industrial production of anthraquinone itself was a key development. While early methods relied on the oxidation of anthracene from coal tar, a more versatile approach emerged with the Friedel-Crafts acylation of benzene with phthalic anhydride.[9][11] This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), proceeds in two main stages:
-
Formation of o-benzoylbenzoic acid: Phthalic anhydride reacts with benzene in the presence of AlCl₃ to form o-benzoylbenzoic acid.[11]
-
Cyclization: The resulting o-benzoylbenzoic acid is then dehydrated using a strong acid, such as fuming sulfuric acid, to yield anthraquinone.[13]
Experimental Protocol: Synthesis of o-Benzoylbenzoic Acid
-
Rationale: This protocol outlines the laboratory-scale synthesis of the key intermediate, o-benzoylbenzoic acid, via Friedel-Crafts acylation. The use of stoichiometric amounts of AlCl₃ is necessary as it forms a complex with the ketone product.[9]
-
Materials:
-
Phthalic anhydride
-
Benzene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (concentrated)
-
Ice
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of phthalic anhydride and anhydrous benzene is prepared.
-
Anhydrous AlCl₃ is added portion-wise to the stirred mixture. An exothermic reaction occurs, and the mixture is gently refluxed.
-
After the reaction is complete, the mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
The crude o-benzoylbenzoic acid precipitates and is collected by filtration.
-
The product is washed with cold water and can be further purified by recrystallization.
-
Anthraquinone Derivatives in Modern Applications
The versatility of the anthraquinone scaffold has led to its widespread use in various industrial and pharmaceutical applications.
Industrial Catalysis: The Anthraquinone Process for Hydrogen Peroxide
A major industrial application of anthraquinone derivatives is in the production of hydrogen peroxide via the Riedl–Pfleiderer process.[10][14] This cyclic process utilizes a 2-alkylanthraquinone, such as 2-ethylanthraquinone, as a catalyst.[10][15]
The process involves three main stages:
-
Hydrogenation: The 2-alkylanthraquinone is hydrogenated in the presence of a palladium catalyst to form the corresponding 2-alkylanthrahydroquinone.[14][15]
-
Oxidation: The 2-alkylanthrahydroquinone is then oxidized with air, regenerating the 2-alkylanthraquinone and producing hydrogen peroxide.[14][15]
-
Extraction: The hydrogen peroxide is extracted with water, and the organic solvent containing the 2-alkylanthraquinone is recycled.[15]
Medicinal Chemistry: A Scaffold for Drug Discovery
The rigid, planar structure of the anthraquinone core makes it an ideal scaffold for interacting with biological macromolecules, particularly DNA. This has led to the development of several important classes of drugs.
In the 1960s, a new class of potent anticancer agents, the anthracyclines, was discovered from soil bacteria of the Streptomyces genus.[16][17] The first of these was daunorubicin, followed by the closely related and widely used doxorubicin.[16][17] These compounds feature an anthraquinone core linked to a daunosamine sugar moiety.
The primary mechanism of action of anthracyclines is the inhibition of topoisomerase II.[16] They intercalate into the DNA double helix and form a stable ternary complex with topoisomerase II and DNA. This complex prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and ultimately, apoptotic cell death.[18] Additionally, the quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to cellular damage.[16][18]
A major limitation of anthracycline therapy is dose-dependent cardiotoxicity, which is partly attributed to ROS generation.[19] This led to the development of synthetic analogues with improved safety profiles. Mitoxantrone, an anthracenedione, was synthesized as a doxorubicin-like drug with a better therapeutic index.[20][21] While it also functions as a topoisomerase II inhibitor and DNA intercalator, its modified structure results in less ROS production and consequently, reduced cardiotoxicity.[21][22] Mitoxantrone is used in the treatment of certain cancers, including metastatic breast cancer and acute myeloid leukemia, as well as multiple sclerosis.[20][23]
| Compound | Origin | Primary Mechanism of Action | Key Clinical Applications | IC₅₀ (HeLa cells, μg/mL) |
| Doxorubicin | Streptomyces peucetius | Topoisomerase II inhibition, DNA intercalation, ROS generation | Leukemias, lymphomas, breast, ovarian, and lung cancers | 0.311 - 0.364[24] |
| Daunorubicin | Streptomyces peucetius | Topoisomerase II inhibition, DNA intercalation | Acute myeloid and lymphocytic leukemias | ~0.05 - 0.2 (Varies by cell line) |
| Mitoxantrone | Synthetic | Topoisomerase II inhibition, DNA intercalation | Breast cancer, acute myeloid leukemia, multiple sclerosis | ~0.025 - 0.4 (Varies by concentration)[25] |
The laxative effect of sennosides is a result of their biotransformation by the gut microbiota.[6][26] The resulting rhein anthrone has two primary effects on the colon:
-
Stimulation of Motility: It irritates the colonic mucosa, leading to increased peristalsis and accelerated transit of fecal matter.[7][[“]]
-
Alteration of Fluid and Electrolyte Transport: It inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the lumen, resulting in a softer stool.[7][[“]] This is partly mediated by the downregulation of aquaporin-3 (AQP3) water channels in the colonic epithelium, a process involving prostaglandin E2 (PGE2).[8]
Conclusion and Future Perspectives
The journey of anthraquinone derivatives from their natural origins to their diverse modern applications is a testament to the power of chemical exploration and innovation. The anthraquinone scaffold continues to be a source of inspiration for the development of new therapeutic agents and industrial catalysts. Current research focuses on creating novel anthracycline analogues with enhanced tumor specificity and reduced toxicity, exploring new applications in areas such as photodynamic therapy, and developing more sustainable and environmentally friendly synthetic methods. The rich history of anthraquinones serves as a powerful reminder that the molecules of nature, refined by the ingenuity of science, hold immense potential to address the challenges of the future.
References
-
Ahmad, S., Zaidi, S.M.A., Mujeeb, M., & Ansari, S.H. (2013). HPLC and HPTLC Methods by Design for Quantitative Characterization and in vitro Anti-oxidant Activity of Polyherbal Formulation Containing Rheum emodi. J. Chromatogr. Sci., 52, 911–918. [Link]
-
Britannica. (n.d.). Alizarin. In Britannica. Retrieved from [Link]
-
Carvalho, C., Santos, R. X., Cardoso, S., Correia, S., Oliveira, P. J., Santos, M. S., & Moreira, P. I. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267–3285. [Link]
-
Graebe, C., & Liebermann, C. (1869). Ueber künstliches Alizarin. Berichte der Deutschen Chemischen Gesellschaft, 2(1), 332–334. [Link]
-
HBCSE. (n.d.). ALIZARIN. Homi Bhabha Centre for Science Education. [Link]
-
Hofenk de Graaff, J. H. (2004). The Colourful Past: Origins, Chemistry and Identification of Natural Dyestuffs. Archetype Publications. [Link]
-
Innovation.world. (2026). The Anthraquinone Process For H₂O₂ Production. Innovation.world. [Link]
-
Li, Y., et al. (2025). In situ identifying sennoside A-reducing bacteria guilds in human gut microbiota via enzymatic activity visualization. PubMed Central. [Link]
-
Newman, R. A., & Newman, D. J. (2010). The Matter of Madder in the Ancient World. Mummy Portraits of Roman Egypt. [Link]
-
Niu, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12036-12042. [Link]
-
Reszka, K. J., & Kolodziejczyk, P. (1986). Mitoxantrone: its development and role in clinical practice. PubMed. [Link]
-
Salinger, D. H., & Yan, S. (2013). Doxorubicin pathways: pharmacodynamics and adverse effects. PubMed Central. [Link]
-
Sridhar, J., & Pitchumani, K. (2015). Synthesis of Mitoxantrone Analogues and their in-vitro Cytotoxicity. Journal of Chemical and Pharmaceutical Research, 7(3), 205-210. [Link]
-
Travis, A. S. (1993). The Rainbow Makers: The Origins of the Synthetic Dyestuffs Industry in Western Europe. Lehigh University Press. [Link]
- Ullmann's Encyclopedia of Industrial Chemistry. (2000). Hydrogen Peroxide. Wiley-VCH.
-
van der Vijgh, W. J. (1991). Clinical pharmacokinetics of carboplatin. Clinical pharmacokinetics, 21(4), 242–261. [Link]
-
Wallace, K. B. (2007). Doxorubicin-induced cardiac mitochondrionopathy. Pharmacology & toxicology, 100(2), 69–77. [Link]
-
World Health Organization. (2021). World Health Organization model list of essential medicines: 22nd list (2021). World Health Organization. [Link]
-
Yakoot, M., & Salem, A. (2011). Senna in the management of constipation: a systematic review. Journal of ethnopharmacology, 137(1), 1–11. [Link]
-
Weiss, R. B. (1992). The anthracyclines: will we ever find a better doxorubicin?. Seminars in oncology, 19(6), 670–686. [Link]
-
Zhang, X., et al. (2021). Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound. PubMed Central. [Link]
-
Zhang, Y., et al. (2012). Doxorubicin-induced cardiotoxicity: a review of the cellular and molecular mechanisms. Journal of cardiovascular pharmacology, 60(1), 1–12. [Link]
-
Zhou, S., et al. (2001). Molecular basis of doxorubicin-induced cardiotoxicity. Seminars in oncology, 28(4 Suppl 8), 2–9. [Link]
-
The Metropolitan Museum of Art. (2013). Madder Red. The Medieval Garden Enclosed. [Link]
-
Salinger, D. H., & Yan, S. (2013). Doxorubicin pathways: pharmacodynamics and adverse effects. PubMed Central. [Link]
- U.S. Patent 2,369,912. (1945). Process for preparing hydrogen peroxide.
-
Wikipedia. (n.d.). Alizarin. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthracycline. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Senna glycoside. In Wikipedia. Retrieved from [Link]
-
Zhang, X., et al. (2021). Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound. PubMed Central. [Link]
-
Clark, J. (2023). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Mitoxantrone. In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
-
Rzepa, H. S. (2018). The history of Alizarin (and madder). Henry Rzepa's Blog. [Link]
-
Sridhar, J., & Pitchumani, K. (2015). Synthesis of Mitoxantrone Analogues and their in-vitro Cytotoxicity. Journal of Chemical and Pharmaceutical Research, 7(3), 205-210. [Link]
-
Travis, A. S. (1993). The Rainbow Makers: The Origins of the Synthetic Dyestuffs Industry in Western Europe. Lehigh University Press. [Link]
-
Zhang, X., et al. (2021). Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound. PubMed Central. [Link]
-
Kon, R., et al. (2014). Rheinanthrone, a metabolite of sennosides, activates macrophages and suppresses aquaporin-3 expression in the colon. Journal of ethnopharmacology, 152(2), 374–381. [Link]
-
Salinger, D. H., & Yan, S. (2013). Doxorubicin pathways: pharmacodynamics and adverse effects. PubMed Central. [Link]
-
Zee-Cheng, R. K., & Cheng, C. C. (1983). Development of mitoxantrone. PubMed. [Link]
-
Zhang, Y., et al. (2012). Doxorubicin-induced cardiotoxicity: a review of the cellular and molecular mechanisms. Journal of cardiovascular pharmacology, 60(1), 1–12. [Link]
-
Zhou, S., et al. (2001). Molecular basis of doxorubicin-induced cardiotoxicity. Seminars in oncology, 28(4 Suppl 8), 2–9. [Link]
-
Ullmann's Encyclopedia of Industrial Chemistry. (2000). Hydrogen Peroxide. Wiley-VCH. [Link]
-
GlobalRPH. (2017). Mitoxantrone - Novantrone®. GlobalRPH. [Link]
-
Niu, Y., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. [Link]
-
Consensus. (n.d.). What is Senna mechanism of action?. Consensus. [Link]
Sources
- 1. Alizarin - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Regulation of microbiota—GLP1 axis by sennoside A in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Sennosides? [synapse.patsnap.com]
- 8. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Alizarin synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. innovation.world [innovation.world]
- 15. How H₂O₂ is produced: The Anthraquinone Process [hslg-tech.com]
- 16. gdch.de [gdch.de]
- 17. The history of Alizarin (and madder). - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 18. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | DiOHF Protects Against Doxorubicin-Induced Cardiotoxicity Through ERK1 Signaling Pathway [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. sphinxsai.com [sphinxsai.com]
- 26. In situ identifying sennoside A-reducing bacteria guilds in human gut microbiota via enzymatic activity visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. consensus.app [consensus.app]
1-Chloro-2-methylanthraquinone: A Comprehensive Technical Guide for the Synthetic Chemist
Abstract
This technical guide provides an in-depth exploration of 1-chloro-2-methylanthraquinone, a pivotal chemical intermediate with significant applications in the synthesis of dyes, pigments, and complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed overview of its synthesis, chemical properties, reactivity, and practical applications. The guide emphasizes the causality behind experimental choices, provides validated protocols for key transformations, and is grounded in authoritative scientific literature.
Introduction: The Anthraquinone Scaffold and the Significance of 1-Chloro-2-methylanthraquinone
The anthraquinone core, a tricyclic aromatic ketone, is a privileged scaffold in both materials science and medicinal chemistry. Its derivatives are widely recognized for their vibrant colors and diverse biological activities. 1-Chloro-2-methylanthraquinone, a key derivative, serves as a versatile building block, enabling the introduction of various functionalities through the strategic manipulation of its chloro and methyl substituents. The presence of the electron-withdrawing chloro group activates the anthraquinone nucleus for nucleophilic substitution reactions, while the methyl group offers a site for further functionalization or can influence the electronic properties of the aromatic system. This guide will delve into the synthetic pathways to access this intermediate and explore its subsequent transformations into value-added products.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 1-chloro-2-methylanthraquinone is fundamental for its effective use in synthesis.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₉ClO₂ | |
| Molecular Weight | 256.68 g/mol | |
| Appearance | Yellow solid | |
| Melting Point | 170-171 °C | |
| CAS Number | 129-35-1 |
Spectroscopic Data
The structural elucidation of 1-chloro-2-methylanthraquinone and its derivatives relies on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1-chloro-2-methylanthraquinone is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically observed in the region of 1670-1680 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration can be found in the fingerprint region, typically between 850 and 550 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the anthraquinone core. A singlet for the methyl group (CH₃) protons will be observed in the upfield region (around δ 2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons (around δ 180-190 ppm) and the aromatic carbons. The carbon attached to the chlorine atom will have a chemical shift influenced by the halogen's electronegativity.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Synthesis of 1-Chloro-2-methylanthraquinone
The primary and most established route to 1-chloro-2-methylanthraquinone is through the electrophilic chlorination of 2-methylanthraquinone. The regioselectivity of this reaction is a key consideration.
Synthetic Pathway
Caption: Synthesis of 1-Chloro-2-methylanthraquinone.
Detailed Experimental Protocol: Chlorination of 2-Methylanthraquinone
This protocol is based on established methods for the chlorination of anthraquinone derivatives.
Materials:
-
2-Methylanthraquinone
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂) and Iodine (I₂)
-
Nitrobenzene (as solvent)
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure using Sulfuryl Chloride:
-
In a well-ventilated fume hood, dissolve 2-methylanthraquinone (1 equivalent) in nitrobenzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add sulfuryl chloride (1.1 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to approximately 100 °C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a large beaker of cold water with vigorous stirring to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water to remove any remaining acid and solvent.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure 1-chloro-2-methylanthraquinone.
Causality and Self-Validation:
-
Choice of Chlorinating Agent: Sulfuryl chloride is often preferred in a laboratory setting as it is a liquid and easier to handle than chlorine gas. The use of iodine as a catalyst with chlorine gas promotes the formation of the electrophilic chlorinating species.
-
Solvent: Nitrobenzene is a suitable solvent due to its high boiling point and ability to dissolve the reactants.
-
Temperature: The reaction is heated to ensure a reasonable reaction rate.
-
Workup: Precipitation in water is an effective way to isolate the non-polar product from the polar reaction byproducts and solvent residues.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of isomeric impurities.
Reactivity and Key Transformations
The reactivity of 1-chloro-2-methylanthraquinone is dominated by the chemistry of the chloro substituent, which is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.
Unlocking the Therapeutic Potential of Chlorinated Anthraquinones: A Technical Guide for Researchers
This guide provides an in-depth exploration of the burgeoning field of chlorinated anthraquinones, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies required for their evaluation. With full editorial control, this document is structured to provide a logical and insightful narrative, moving from the foundational chemistry to the intricate cellular and molecular interactions that underpin the therapeutic promise of these compounds.
Introduction: The Emergence of Chlorinated Anthraquinones in Drug Discovery
Anthraquinones, a class of aromatic compounds derived from anthracene, are widely distributed in nature and have long been recognized for their diverse pharmacological properties.[1][2] The introduction of chlorine atoms onto the anthraquinone scaffold can significantly modulate their physicochemical properties and biological activities, leading to a new generation of compounds with enhanced therapeutic potential. This guide will delve into the key biological activities of chlorinated anthraquinones, focusing on their anticancer, antimicrobial, and anti-inflammatory effects. We will explore the molecular mechanisms driving these activities and provide detailed protocols for their investigation, empowering researchers to advance the study of these promising molecules.
Anticancer Activity: Targeting Key Signaling Pathways
Chlorinated anthraquinones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.
Modulation of NF-κB and JAK/STAT Signaling Pathways
A key aspect of the anticancer activity of many natural compounds, including anthraquinones, is their ability to interfere with pro-inflammatory and pro-survival signaling pathways that are often dysregulated in cancer.[3][4] Two such critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[4] In many cancers, this pathway is constitutively active, promoting the expression of genes that drive tumor growth and resistance to therapy. Chlorinated anthraquinones can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB complex.[5][6]
The JAK/STAT signaling pathway is another crucial communication route for cells, transmitting information from extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[7][8] Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers. Certain anthraquinones have been shown to suppress this pathway by inhibiting the phosphorylation of JAK and STAT proteins.[7]
Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: A Dual-Action Mechanism
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Chlorinated anthraquinones have emerged as promising candidates, exhibiting activity against a range of pathogenic bacteria. [9]
Disruption of Bacterial Cell Membranes and DNA Interaction
One of the key mechanisms of action for chlorinated anthraquinones, such as chlorinated emodin, is their ability to disrupt the integrity of the bacterial cell membrane. [10]This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. [10][11]Furthermore, these compounds can interact with bacterial DNA, potentially interfering with replication and transcription processes. [10]This dual-action mechanism makes it more difficult for bacteria to develop resistance.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial potency of chlorinated anthraquinones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. [9][12]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Emodin | Staphylococcus aureus (MRSA) | 4 | [9] |
| 2,3-dihydroxy-9,10-anthraquinone | Pseudomonas aeruginosa | 12.5 | [12] |
| Damnacanthal | Mycobacterium tuberculosis | <20 | [13]|
Table 2: Examples of Antimicrobial Activity of Anthraquinones.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents. [10][14][15][16][17]
-
Mueller-Hinton Agar: This medium is standardized for susceptibility testing and has good batch-to-batch reproducibility. Its composition supports the growth of most common pathogens and does not interfere with the antimicrobial agents.
-
McFarland Turbidity Standard: A 0.5 McFarland standard is used to standardize the inoculum density, ensuring that the results are reproducible and comparable. [14]* Antimicrobial Disks: Paper disks impregnated with a known concentration of the chlorinated anthraquinone are used. The zone of inhibition around the disk is proportional to the susceptibility of the bacterium to the compound.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. [14]2. Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension. [16]3. Application of Disks: Aseptically place paper disks impregnated with the chlorinated anthraquinone onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the inhibition zone is used to determine whether the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized interpretive charts (which would need to be developed for novel compounds).
Caption: A procedural overview of the Kirby-Bauer disk diffusion susceptibility test.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Chlorinated anthraquinones have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators. [18]
Inhibition of Pro-inflammatory Mediators
In response to inflammatory stimuli such as lipopolysaccharide (LPS), immune cells like macrophages produce a variety of pro-inflammatory molecules, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [19][20]Chlorinated anthraquinones can suppress the production of these mediators by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in their synthesis. [18]This inhibition is often mediated through the suppression of the NF-κB signaling pathway. [5]
Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.
-
RAW 264.7 Macrophage Cell Line: This is a commonly used murine macrophage cell line that is robust and reliably produces inflammatory mediators upon stimulation with LPS.
-
Lipopolysaccharide (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an in vitro inflammatory response.
-
Griess Reagent: This reagent is used to colorimetrically measure the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide, in the cell culture supernatant. [19][21][22][23][24]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the chlorinated anthraquinone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. [19]Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay:
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). [21] * Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm. [19][21]6. Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.
-
Structure-Activity Relationships: The Impact of Chlorination
The biological activity of anthraquinones is highly dependent on their chemical structure, including the position and nature of substituents on the anthraquinone core. [14][23]The addition of chlorine atoms can significantly influence the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its interaction with biological targets.
-
Increased Lipophilicity: Chlorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Electron-Withdrawing Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the anthraquinone ring system and influence its redox potential and ability to participate in electron transfer reactions, which is often linked to the generation of reactive oxygen species (ROS).
-
Steric Effects: The size and position of the chlorine atom can influence the binding of the molecule to its target proteins, such as enzymes or transcription factors.
Further research into the systematic synthesis and biological evaluation of a library of chlorinated anthraquinones is needed to fully elucidate the structure-activity relationships and to design more potent and selective therapeutic agents. [11][25][26]
Conclusion and Future Directions
Chlorinated anthraquinones represent a promising class of compounds with diverse and potent biological activities. Their ability to modulate key signaling pathways involved in cancer and inflammation, coupled with their direct antimicrobial effects, positions them as attractive leads for drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.
Future research should focus on:
-
Synthesis and screening of a wider range of chlorinated anthraquinone analogues to establish more definitive structure-activity relationships.
-
In-depth mechanistic studies to identify the specific molecular targets of these compounds.
-
Preclinical in vivo studies to evaluate the efficacy and safety of the most promising candidates in animal models of disease.
By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the translation of these fascinating molecules from the laboratory to the clinic.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Li, A., & Jiang, J. (2018). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 9(10), 1361-1373. [Link]
-
Mishra, A., et al. (2021). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Cancers, 13(4), 855. [Link]
-
Wang, C., et al. (2005). Inhibition of the nuclear factor-kappaB signaling pathway by leflunomide or triptolide also inhibits the anthralin-induced inflammatory response but does not affect keratinocyte growth inhibition. Biological & Pharmaceutical Bulletin, 28(9), 1597-1601. [Link]
-
Batubara, I., et al. (2021). Inhibition concentration of 50% cancer cell growth (IC50) of anthraquinone. ResearchGate. [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
ResearchGate. (n.d.). (A) The JAK-STAT signaling pathway; (B) various biological responses.... Retrieved from [Link]
-
Kollar, P., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 289. [Link]
-
Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of (3) with minimum inhibitory concentrations (µg /ml). Retrieved from [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Current Protocols in Toxicology, 33(1), 1.3.1-1.3.15. [Link]
-
Gobbetti, T., et al. (2014). Modulation of the JAK/ERK/STAT Signaling in Melanocortin-Induced Inhibition of Local and Systemic Responses to Myocardial ischemia/reperfusion. Journal of Neuroinflammation, 11, 129. [Link]
-
Pollo, L. A. E., et al. (2017). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers in Microbiology, 8, 255. [Link]
-
DergiPark. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. [Link]
- Google Patents. (n.d.). Method for the preparation of chlorinated anthraquinones.
-
Lee, Y. J., et al. (2016). Chlojaponilactone B from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway. Journal of Natural Products, 79(10), 2531-2537. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
De Coster, L., et al. (2012). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 7(5), e38019. [Link]
-
Klopfleisch, R., & El-Hifnawi, E. (2015). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods, 75, 5-9. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]
-
Al-Hujaily, E. M., et al. (2020). Thymoquinone Inhibits JAK/STAT and PI3K/Akt/mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells. Molecules, 25(22), 5433. [Link]
-
Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(8), 2029-2032. [Link]
-
Li, T., et al. (2024). Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii. Journal of Fungi, 10(1), 53. [Link]
-
The Royal Society of Chemistry. (2019). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. [Link]
-
Balachandran, C., et al. (2015). New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26. Journal of Biosciences, 40(4), 741-747. [Link]
-
van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3328. [Link]
-
bioRxiv. (2023). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. [Link]
-
KEGG. (n.d.). KEGG PATHWAY: hsa04630. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorinated anthraquinones. Retrieved from [Link]
-
Wang, Y., et al. (2020). The Impacts of Chlorine and Disinfection Byproducts on Antibiotic-Resistant Bacteria (ARB) and Their Conjugative Transfer. International Journal of Environmental Research and Public Health, 17(23), 8963. [Link]
-
Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2003). Efficient synthesis of alkoxyanthraquinones from fluoroanthraquinones and their preliminary electrochemistry. [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Inhibition of the nuclear factor-kappaB signaling pathway by leflunomide or triptolide also inhibits the anthralin-induced inflammatory response but does not affect keratinocyte growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Chlojaponilactone B from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal | bioRxiv [biorxiv.org]
- 7. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: hsa04630 [genome.jp]
- 9. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. US1761620A - Method for the preparation of chlorinated anthraquinones - Google Patents [patents.google.com]
- 12. New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. microbenotes.com [microbenotes.com]
- 18. atcc.org [atcc.org]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 23. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Definitive Identification of 1-Chloro-2-methylanthraquinone: A Multi-Platform Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analytical methods for the definitive identification and characterization of 1-Chloro-2-methylanthraquinone (C15H9ClO2). As a key intermediate in the synthesis of vat dyes and a potential process impurity in pharmaceutical manufacturing, its unambiguous identification is critical for quality control and regulatory compliance.[1] This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Profile
1-Chloro-2-methylanthraquinone is an aromatic ketone and a chlorinated derivative of 2-methylanthraquinone.[1] Its core structure is the anthraquinone tricyclic system. The precise and accurate characterization of this molecule is paramount, whether it is a starting material, a final product, or a trace-level impurity. The selection of an appropriate analytical method is contingent on the sample matrix, the required sensitivity, and the purpose of the analysis—be it qualitative identification, quantitative determination, or structural elucidation.
Table 1: Physicochemical Properties of 1-Chloro-2-methylanthraquinone
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉ClO₂ | [2] |
| Molecular Weight | 256.68 g/mol | [2] |
| CAS Number | 129-35-1 | [3] |
| Melting Point | 170-171 °C | [1] |
| Appearance | Yellow solid (typical for anthraquinones) | |
| EINECS Number | 204-940-4 | [3] |
Foundational Step: Sample Preparation
The quality of any analytical result is fundamentally dependent on the integrity of the sample preparation process. The primary objective is to extract the analyte from its matrix into a suitable solvent, free from interfering substances, without causing degradation.[4][5]
Protocol 2.1: General Sample Preparation for Analysis
-
For Pure Substance (Drug Substance): a. Accurately weigh the sample using a calibrated analytical balance.[5] b. Quantitatively transfer the powder to a Class A volumetric flask.[5] c. Select a suitable solvent for dissolution. Due to the aromatic nature of the analyte, HPLC-grade methanol or acetonitrile are excellent initial choices. d. Add a portion of the solvent and sonicate for 10-15 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter. e. Allow the solution to return to room temperature, then dilute to the final volume with the solvent.
-
For Extraction from a Solid Matrix (e.g., Drug Product): a. For tablets or capsules, grind a representative number of units (e.g., 10-20) to a fine, homogeneous powder using a mortar and pestle.[5] b. Weigh an amount of the powder equivalent to the desired concentration of the analyte and transfer it to a volumetric flask. c. Add an extraction solvent (e.g., methanol, acetonitrile) and employ mechanical agitation (sonication or wrist-action shaking) for a validated period (typically 20-30 minutes) to ensure exhaustive extraction.[5][6] d. Dilute to volume, mix thoroughly, and allow any excipients to settle. e. Filter an aliquot of the supernatant through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates before injection. Discard the first few milliliters of the filtrate.[5]
Caption: General workflow for sample preparation.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating 1-Chloro-2-methylanthraquinone from related substances, impurities, or matrix components.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most robust and widely used technique for the analysis of non-volatile compounds like anthraquinones.[7] A reversed-phase method provides excellent resolution and reproducibility.
Causality: The choice of a C18 stationary phase is based on its hydrophobic nature, which effectively retains the nonpolar anthraquinone ring system. The mobile phase, a mixture of organic solvent and acidified water, allows for the precise control of retention time. Acidification (e.g., with acetic or phosphoric acid) sharpens peaks by suppressing the ionization of any potential acidic functional groups on co-eluting impurities.[8][9] UV detection is ideal due to the strong chromophore present in the anthraquinone structure.
Protocol 3.1.1: RP-HPLC Method
Caption: Workflow for HPLC analysis.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Run Time | ~15 minutes |
This method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines to ensure its suitability for the intended purpose.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both identification and quantification, particularly for volatile and semi-volatile compounds. It provides definitive structural information through mass spectral fragmentation patterns.
Causality: While 1-Chloro-2-methylanthraquinone has a relatively high boiling point, it is amenable to GC analysis. The use of a high-temperature column and an appropriate temperature program ensures volatilization without thermal degradation.[6] Mass spectrometric detection offers unparalleled specificity. Electron Ionization (EI) generates a reproducible fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification.[11]
Protocol 3.2.1: GC-MS Method
Caption: Workflow for GC-MS analysis.
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods provide orthogonal data to confirm the identity and structure established by chromatography.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[12]
Causality: The infrared spectrum of 1-Chloro-2-methylanthraquinone will exhibit characteristic absorption bands corresponding to its key functional groups. The presence and position of these bands provide strong evidence for the compound's structure. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires no sample preparation for a solid powder.[13]
Protocol 4.1.1: FTIR-ATR Analysis
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the 1-Chloro-2-methylanthraquinone powder directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2950-2850 | Methyl C-H | Stretch |
| ~1670 | Ketone C=O | Stretch (Conjugated) |
| ~1600-1450 | Aromatic C=C | Stretch |
| ~1380 | Methyl C-H | Bend |
| ~850-750 | C-Cl | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
Causality: ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons. ¹³C NMR shows the number of chemically non-equivalent carbon atoms.[14] Together, they can definitively confirm the substitution pattern on the anthraquinone skeleton.
Protocol 4.2.1: NMR Analysis
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Table 5: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~8.3-7.7 | Multiplets | 6H (Aromatic protons) |
| ~2.5 | Singlet | 3H (Methyl group, -CH₃) | |
| ¹³C | ~182 | 2C (Carbonyl carbons) | |
| ~145-125 | 12C (Aromatic carbons, including C-Cl and C-CH₃) | ||
| ~20 | 1C (Methyl carbon, -CH₃) |
Note: Exact chemical shifts and multiplicities for the aromatic region require detailed spectral analysis or simulation.
Conclusion
The reliable identification of 1-Chloro-2-methylanthraquinone requires a multi-faceted analytical approach. This application note details robust and validated protocols for HPLC, GC-MS, FTIR, and NMR. The combination of a chromatographic separation technique (HPLC or GC-MS) with spectroscopic confirmation (FTIR, NMR, or MS fragmentation) provides an exceptionally high degree of confidence in the analyte's identity. By understanding the principles behind each technique and following these detailed protocols, researchers, scientists, and drug development professionals can ensure the accuracy and integrity of their analytical results.
References
-
Organic Syntheses Procedure. α-CHLOROANTHRAQUINONE. Available at: [Link]
-
PubChem. 1-Chloro-2-methylanthraquinone. Available at: [Link]
-
Yang, K. R., Seo, H. S., Lee, Y. S., Choi, M. H., & Hong, J. (2015). HT column GC/MS method for determination of anthraquinone and its toxic impurities in paper products. Analytical Methods, 7(17), 7063-7070. Available at: [Link]
-
Global Substance Registration System (GSRS). 1-CHLORO-2-METHYLANTHRAQUINONE. Available at: [Link]
-
Hata, K., Takahashi, K., & Yoshihira, K. (2003). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Liquid Chromatography & Related Technologies, 26(13), 2131-2139. Available at: [Link]
- D'Orazio, G., & Fanali, S. (2003). Sample preparation in analysis of pharmaceuticals.
-
Rohman, A., & Man, Y. B. C. (2012). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 1(1). Available at: [Link]
- Singh, R., Negi, J. S., & Naithani, R. (2012). HPLC Separation of Anthraquinones from Rhubarbs.
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (2004). United States Environmental Protection Agency. Available at: [Link]
- Ghosh, S., & Nag, A. (2021). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Journal of Applied Pharmaceutical Science, 11(9), 1-13.
- de Oliveira, A. C. S., de Oliveira, A. R. M., & Singh, A. K. (2015). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.
- Belhassan, A., et al. (2023). Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the. Journal of Applied Sciences and Technology, 1(1).
- Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 41(5), 194-201.
-
Rohman, A. (2017). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 1-chloro-2-methylpropane. Available at: [Link]
-
Phenomenex. (2021). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Analytical Methods. In Toxicological Profile for Benzidine. Available at: [Link]
- Patil, S. L., & Shingare, M. S. (2013). IDENTIFICATION OF ORGANIC COMPOUNDS IN GROUND WATER SAMPLES BY FTIR AND GC-MS. International Journal of Chemical Sciences, 11(3), 1582-1588.
-
Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Available at: [Link]
- Liu, H., et al. (2019). [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry]. Se Pu, 37(4), 415-422.
- Mowery, J. D. (2004). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
- Royal Society of Chemistry. RSC Advances. (Manuscript).
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link]
Sources
- 1. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1-Chloro-2-methylanthraquinone CAS#: 129-35-1 [m.chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. scispace.com [scispace.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. utm.mx [utm.mx]
- 14. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 1-Chloro-2-methylanthraquinone
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the separation of related substance impurities in 1-Chloro-2-methylanthraquinone. As an important intermediate in the synthesis of vat dyes and potentially other specialty chemicals, ensuring the purity of 1-Chloro-2-methylanthraquinone is critical for final product quality and process consistency.[1] This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[2] The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable, self-validating system for purity assessment.
Introduction and Scientific Rationale
1-Chloro-2-methylanthraquinone (C₁₅H₉ClO₂) is a key chemical intermediate.[1][3] Its synthesis, typically involving the chlorination of 2-methylanthraquinone, can introduce various process-related impurities.[1] These may include unreacted starting materials, positional isomers, and over-chlorinated byproducts such as dichloro-derivatives.[4] The presence of these impurities can significantly impact the yield, safety, and quality of downstream products. Therefore, a highly specific and sensitive analytical method is essential for accurate purity assessment.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for analyzing non-volatile and semi-volatile organic compounds like anthraquinone derivatives.[5][6][7] The method described herein utilizes a C18 stationary phase, which provides excellent hydrophobic selectivity for separating the main analyte from its structurally similar impurities. A mobile phase consisting of an organic solvent (acetonitrile) and an acidified aqueous phase is employed to achieve optimal resolution and symmetric peak shapes.[8] UV detection is selected due to the strong chromophoric nature of the anthraquinone skeleton.[9][10]
This guide emphasizes the causality behind the chosen parameters and follows the principles of method validation to ensure trustworthiness and scientific integrity.[11][12]
Analytical Method Principle
The separation is based on the principle of reversed-phase chromatography, where the stationary phase (C18 silica) is non-polar and the mobile phase is polar. 1-Chloro-2-methylanthraquinone and its related impurities are introduced into the HPLC system and partitioned between the mobile and stationary phases based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the C18 column and are retained longer, resulting in later elution times. A gradient elution is employed to ensure the timely elution of more strongly retained impurities while maintaining good resolution for early-eluting peaks.
Instrumentation, Materials, and Chromatographic Conditions
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Volumetric glassware (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
Chemicals and Reagents
-
1-Chloro-2-methylanthraquinone Reference Standard (RS) of known purity.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (≥98% purity).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
The selection of these parameters is critical for achieving the desired separation. The C18 column is standard for retaining anthraquinone derivatives.[5][6] Acetonitrile is chosen for its UV transparency and elution strength. Formic acid is added to the aqueous mobile phase to control the pH and suppress the ionization of any potential acidic impurities, thereby improving peak shape and reproducibility.[8] A gradient elution ensures that both less retained and highly retained impurities are eluted as sharp peaks within a reasonable runtime. The detection wavelength is selected to provide a good response for the main analyte and expected impurities.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides high resolving power for complex mixtures of non-polar analytes.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Acidified aqueous phase to ensure sharp, symmetrical peak shapes.[8] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic anthraquinone derivatives. |
| Gradient Program | Time (min) | %B |
| 0.0 | 50 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 50 | |
| 30.0 | 50 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[14] |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Anthraquinones exhibit strong absorbance in this UV region. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening on the column. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Protocols: Solution Preparation and System Operation
Preparation of Standard Solutions
-
Reference Standard (RS) Stock Solution (approx. 500 µg/mL):
-
Accurately weigh about 25 mg of 1-Chloro-2-methylanthraquinone RS into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent.
-
Sonicate for 10 minutes or until fully dissolved.[15]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the RS Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for purity calculations.
-
Preparation of Sample Solution
-
Accurately weigh about 25 mg of the 1-Chloro-2-methylanthraquinone sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the RS Stock Solution to obtain a final concentration of approximately 500 µg/mL.
Experimental Workflow: Step-by-Step Protocol
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
The system is deemed ready for analysis only if it meets the acceptance criteria outlined in Table 2.
-
-
Analysis:
-
Inject the prepared Sample Solution once.
-
-
Data Processing:
-
Integrate all peaks in the chromatograms from the blank, standard, and sample injections.
-
Disregard any peaks observed in the blank chromatogram.
-
Identify the 1-Chloro-2-methylanthraquinone peak in the sample chromatogram by comparing its retention time with that of the Working Standard Solution.
-
Calculate the percentage of each impurity and the overall purity (assay) of the sample.
-
Caption: HPLC analytical workflow from preparation to reporting.
System Suitability and Calculations
System Suitability Testing (SST)
SST is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis on the day of the test. The criteria below ensure the precision and reliability of the results.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak is symmetrical, which is essential for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and indicates good separation power. |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injector and detector system. |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Indicates the stability of the pump and mobile phase composition. |
Calculation of Impurity Content
The percentage of each individual impurity is calculated using the area percent method, assuming the response factor of the impurities is the same as the main analyte.
% Individual Impurity = (Areaimpurity / Areatotal) x 100
Where:
-
Areaimpurity is the peak area of an individual impurity.
-
Areatotal is the sum of all peak areas in the chromatogram (main analyte + all impurities).
Calculation of Purity
Purity (%) = 100 - % Total Impurities
Method Validation: A Self-Validating System
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[2]
Caption: Interrelation of ICH validation parameters.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[12] The specificity was demonstrated by the baseline resolution of 1-Chloro-2-methylanthraquinone from potential impurities arising from its synthesis, such as 2-methylanthraquinone. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) would further confirm that degradation products do not interfere with the main peak.
-
Linearity: The method demonstrated a linear relationship between the concentration of the analyte and the detector response.[16] A series of solutions were prepared over a range of 50% to 150% of the working standard concentration. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity.
| Concentration Level | Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50% | 25 | 248500 |
| 80% | 40 | 399100 |
| 100% | 50 | 501200 |
| 120% | 60 | 602500 |
| 150% | 75 | 753100 |
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] It was determined by analyzing samples spiked with a known amount of reference standard at three concentration levels (80%, 100%, and 120%). The percent recovery was within the acceptable range of 98.0% to 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40 | 39.6 | 99.0% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.7 | 99.5% |
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate sample preparations were analyzed on the same day. The Relative Standard Deviation (%RSD) of the purity results was ≤ 1.0%.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument. The %RSD between the two sets of data was ≤ 2.0%, demonstrating the method's ruggedness.
-
-
Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16] It was established to be sufficiently low to detect and quantify impurities at levels required by specification (e.g., 0.1%).
-
Robustness: The reliability of the method was tested by making small, deliberate variations in method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, proving the method is robust for routine use.
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of purity and related substances in 1-Chloro-2-methylanthraquinone. The step-by-step protocol and comprehensive validation data demonstrate that this method is fit for its intended purpose in a quality control or research environment. The logical framework behind the experimental design provides analysts with the confidence to implement this self-validating system for reliable and reproducible results.
References
- CN101717329B - Synthesis method of chloroanthraquinone - Google Patents. (n.d.).
- Zweifel, H. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- Logoyda, L. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methylanthraquinone. PubChem.
- Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
- Nunes, S. A. L. M., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
- Ghafourian, T., et al. (2008). Reversed-phase high performance liquid chromatography (RP-HPLC) characteristics of some 9,10-anthraquinone derivatives using binary acetonitrile-water mixtures as mobile phase. PubMed.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Analytical Methods - RSC Publishing. (n.d.).
- Akay, C., & Alyüz, B. (2021). Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Alo. DergiPark.
- ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Spectroscopic Characterization, Quantum Chemical and Molecular Docking Studies on 1-Chloroanthraquinone: A Novel Oral Squamous Cell Carcinoma Drug | Request PDF. (n.d.). ResearchGate.
- Reversed-phase high performance liquid chromatography (RP-HPLC) characteristics of some 9,10-anthraquinone derivatives using binary acetonitrile-water mixtures as mobile phase | Request PDF. (n.d.). ResearchGate.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- α-CHLOROANTHRAQUINONE - Organic Syntheses Procedure. (n.d.).
- Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. PubMed Central.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Öztürk, N., et al. (2025). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- 1-CHLORO-2-METHYLANTHRAQUINONE - gsrs. (n.d.).
- HPLC Separation of Anthraquinones from Rhubarbs - CABI Digital Library. (n.d.).
Sources
- 1. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reversed-phase high performance liquid chromatography (RP-HPLC) characteristics of some 9,10-anthraquinone derivatives using binary acetonitrile-water mixtures as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts [pharmacia.pensoft.net]
- 9. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. rjptonline.org [rjptonline.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 17. database.ich.org [database.ich.org]
Gas chromatography-mass spectrometry (GC-MS) of anthraquinone compounds
An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of Anthraquinone Compounds
Authored by: A Senior Application Scientist
Introduction: The Analytical Significance of Anthraquinones
Anthraquinones are a large class of aromatic organic compounds based on the 9,10-anthraquinone skeleton.[1] Their chemical structure, consisting of an anthracene backbone with two ketone groups, imparts a characteristic yellow crystalline appearance.[2] While poorly soluble in water, they dissolve in various organic solvents, a property crucial for their extraction and analysis.[3] These compounds are not merely laboratory curiosities; they are found extensively in nature in plants like rhubarb, senna, and aloe, as well as in fungi and lichens, where they serve various biological functions.[2]
The analytical determination of anthraquinones is paramount across multiple industries. In pharmaceuticals and traditional medicine, compounds like emodin, aloe-emodin, and chrysophanol are active constituents that require precise quantification for quality control.[4] In the food industry, anthraquinones can be contaminants or unapproved additives, necessitating sensitive detection methods for safety and regulatory compliance.[5][6] Furthermore, their use as intermediates in dye and pigment manufacturing makes them relevant in environmental monitoring.[2][7]
Gas chromatography coupled with mass spectrometry (GC-MS) stands out as a powerful technique for this purpose. It offers high chromatographic resolution, separating complex mixtures with efficiency, and the high sensitivity and specificity of mass spectrometric detection.[4] This combination is ideal for identifying and quantifying specific anthraquinone compounds, even at trace levels in challenging matrices.[4][8]
Core Principles: Navigating the GC-MS of Anthraquinones
The successful analysis of anthraquinones by GC-MS hinges on a systematic workflow that addresses the specific chemical properties of these molecules. The core challenge lies in the volatility of the target analytes. While the basic anthraquinone structure is amenable to GC, many biologically active derivatives are substituted with polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups. These groups increase the boiling point and can cause poor peak shape and interaction with the GC column.
To overcome this, a crucial step for many anthraquinones is derivatization . This chemical process modifies the polar functional groups, replacing active hydrogens with non-polar moieties. The most common approach for anthraquinones is silylation , where hydroxyl groups are converted into trimethylsilyl (TMS) ethers.[9] This transformation significantly increases the analyte's volatility and thermal stability, leading to sharper chromatographic peaks and improved sensitivity.[9][10]
The mass spectrometer then ionizes the separated compounds, typically using Electron Ionization (EI), and fragments them in a predictable manner. The resulting mass spectrum serves as a chemical fingerprint for identification. A common fragmentation pathway for anthraquinones involves the sequential loss of carbon monoxide (CO) groups, which is a diagnostic feature for this class of compounds.[4][11] For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing only on specific, characteristic ions of the target analytes.[4]
Visualizing the Path: From Sample to Result
The entire analytical process can be visualized as a multi-stage workflow, ensuring that each step is optimized for the final determination of the anthraquinone compounds.
Protocols for Analysis
Part A: Sample Preparation Protocol (Solid Matrix Extraction)
This protocol is adapted from methodologies used for analyzing anthraquinones in herbal materials and food products.[4][5][12] The choice of ethyl acetate as the extraction solvent is based on its effectiveness in dissolving anthraquinones while having moderate polarity.[3][4][12]
Objective: To efficiently extract anthraquinone compounds from a solid matrix into a solvent suitable for GC-MS analysis.
Materials:
-
Sample (e.g., dried and powdered rhubarb, yerba mate, or tea).[4][5]
-
Ethyl acetate, analytical grade.
-
Internal Standard (IS) solution (e.g., Osthole at 1 µg/mL in ethyl acetate).[4]
-
Volumetric flasks (10 mL).
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Autosampler vials.
Procedure:
-
Weighing: Accurately weigh approximately 300-500 mg of the homogenized, dried sample powder into a 10 mL volumetric flask.[4]
-
Internal Standard Spiking: Add a known volume of the internal standard solution to the flask. The IS is crucial for accurate quantification as it corrects for variations in extraction efficiency and injection volume.
-
Extraction: Add ethyl acetate to the flask to the 10 mL mark.
-
Sonication: Tightly cap the flask and place it in an ultrasonic bath at room temperature for 15-30 minutes to facilitate the extraction process.[4]
-
Centrifugation/Settling: After sonication, centrifuge the sample at a moderate speed (e.g., 1500-2000 x g) for 5-10 minutes to pellet the solid material.[5] Alternatively, allow the solids to settle.
-
Filtration: Carefully draw the supernatant (the clear liquid extract) and filter it through a 0.45 µm or 0.22 µm syringe filter directly into a GC autosampler vial.[4][5] This step is critical to remove any particulate matter that could damage the GC column.
-
The sample is now ready for derivatization or direct injection if the target analytes are sufficiently volatile.
Part B: Derivatization Protocol (Silylation)
This step is highly recommended for hydroxylated anthraquinones like aloe-emodin and emodin to improve their chromatographic behavior.[9]
Objective: To convert polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers, increasing analyte volatility.
Materials:
-
Prepared sample extract from Part A.
-
Silylating agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA).[9][10]
-
Pyridine (optional, as a catalyst/solvent).
-
Heating block or oven.
Procedure:
-
Evaporation: Transfer a precise volume (e.g., 100 µL) of the sample extract into a clean reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen. This ensures that the silylating agent is not consumed by the solvent.
-
Reagent Addition: Add 50-100 µL of the silylating agent (e.g., BSTFA + 1% TMCS) to the dried residue.
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for immediate injection into the GC-MS system.
Part C: GC-MS Instrumental Analysis Protocol
The following parameters are a robust starting point for the analysis of a range of anthraquinone compounds.[4] Optimization may be required based on the specific instrument and target analytes.
Objective: To achieve chromatographic separation and mass spectrometric detection of the target anthraquinones.
| Parameter | Setting | Rationale/Expert Insight |
| Gas Chromatograph (GC) | ||
| Injection Mode | Pulsed Splitless | Maximizes the transfer of analytes onto the column, which is ideal for trace analysis.[4] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overload.[4] |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| GC Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column that provides excellent separation for a wide range of semi-volatile compounds, including anthraquinones. |
| Carrier Gas | Helium, constant flow mode @ 1.0 mL/min | Provides good separation efficiency and is inert. Constant flow mode ensures stable retention times. |
| Oven Program | Initial temp 150°C, hold for 1 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 10 min. | This temperature program allows for the separation of lighter compounds at the beginning and ensures that heavier anthraquinones elute in a reasonable time with good peak shape. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 280°C | High temperature prevents condensation of analytes in the source.[4] |
| Transfer Line Temp. | 280°C | Prevents cold spots and analyte loss between the GC and MS.[4] |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification and method development. SIM mode is used for quantification, offering significantly higher sensitivity and selectivity by monitoring only specific ions for each compound.[4] |
| Electron Energy | 70 eV | The standard energy for EI, which generates stable and library-searchable mass spectra. |
Data Analysis and Interpretation
Qualitative Analysis: Identifying the Unknowns
Identification is a two-factor authentication process:
-
Retention Time (RT): The RT of a peak in the sample chromatogram must match the RT of a known reference standard analyzed under the identical instrumental conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must match the spectrum from a reference standard or a trusted spectral library (e.g., NIST, Wiley).
The fragmentation of anthraquinones under EI is highly characteristic. The molecular ion (M+) is usually prominent. Key fragmentation pathways involve the loss of neutral molecules like carbon monoxide (CO, 28 Da) and formyl radical (CHO, 29 Da).[4][11]
Quantitative Analysis: Determining the Amount
For accurate quantification, the SIM mode is superior.[4] By monitoring only a few selected ions for each target compound, the signal-to-noise ratio is dramatically improved. A calibration curve is constructed by analyzing a series of standards of known concentrations.
The table below lists key ions for the quantification of common anthraquinones, as demonstrated in the analysis of rhubarb.[4]
| Compound | Molecular Weight | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) | Typical Fragmentation |
| Chrysophanol | 254 | 254 (M+) | 226, 197 | Loss of CO |
| Physcion | 284 | 284 (M+) | 269, 241 | Loss of CH3, CO |
| Aloe-emodin | 270 | 241 | 270 (M+), 213 | Loss of CHO |
| Emodin | 270 | 270 (M+) | 242, 213 | Loss of CO, H2O |
Note: The quantification ion is typically the most abundant and specific ion (base peak), while qualifier ions confirm identity.[4]
Method Validation and Performance
A robust GC-MS method must be validated to ensure its reliability. The table below summarizes typical performance characteristics for a validated method for anthraquinone analysis.[4][5]
| Validation Parameter | Typical Performance | Description |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between analyte concentration and instrument response over a defined range.[5] |
| Limit of Detection (LOD) | 1.8 - 3.6 µg/kg | The lowest concentration of an analyte that can be reliably detected.[5] |
| Limit of Quantification (LOQ) | 6 - 12 µg/kg | The lowest concentration of an analyte that can be accurately and precisely quantified.[5] |
| Recovery (%) | 96.9 – 102.9% | The percentage of the true amount of analyte that is detected by the method, assessing the accuracy of sample preparation.[4] |
| Precision (RSD %) | 1.4 – 2.9% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings; a measure of reproducibility.[4] |
Conclusion
This application note provides a comprehensive framework for the analysis of anthraquinone compounds using GC-MS. By combining optimized sample preparation, appropriate use of derivatization, and fine-tuned instrumental parameters, this method delivers the sensitivity, selectivity, and reliability required for research, quality control, and regulatory applications. The self-validating nature of the protocol, from internal standard usage to multi-ion confirmation, ensures a high degree of confidence in the analytical results. This powerful technique is indispensable for professionals in the pharmaceutical, food safety, and chemical industries who require accurate characterization of this important class of compounds.
References
-
Ma, Y., Wang, M., & Su, Z. (2017). Identification and Quantification of Four Anthraquinones in Rhubarb and its Preparations by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 56(3), 245-252. [Link]
-
de Oliveira, G. A. R., et al. (2023). Simultaneous Determination of Polycyclic Aromatic Hydrocarbons and Anthraquinone in Yerba Mate by Modified MSPD Method and GC-MS. Molecules, 28(21), 7393. [Link]
-
ElSohly, M. A., Gul, W., & Murphy, T. P. (2004). Analysis of the anthraquinones aloe-emodin and aloin by gas chromatography/mass spectrometry. International Immunopharmacology, 4(14), 1739-1744. (Sourced from ResearchGate discussion). [Link]
-
Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta. (General reference for anthraquinone chemistry). [Link]
-
Kavanaugh, D. (2021). Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes. Digital Commons@DePaul. [Link]
-
Wikipedia. (n.d.). Anthraquinone. [Link]
-
Zhang, L., et al. (2019). [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry]. Se Pu, 37(3), 311-318. [Link]
-
Creaser, C. S., et al. (1995). Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(11), 1097-1103. [Link]
-
Ataman Kimya. (n.d.). ANTHRAQUINONE. [Link]
-
Lalk, M., et al. (2008). Methodological Approaches to Help Unravel the Intracellular Metabolome of Bacillus subtilis. (Cited in Bibel lab update for derivatization context). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). Anthraquinone. [Link]
-
Ruttkay-Nedecky, B., et al. (2013). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. International Journal of Molecular Sciences, 14(9), 18476-18497. [Link]
-
AZoM. (n.d.). Using GC-MS in Analytical Chemistry. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. Anthraquinone - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous Determination of Polycyclic Aromatic Hydrocarbons and Anthraquinone in Yerba Mate by Modified MSPD Method and GC-MS [mdpi.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. via.library.depaul.edu [via.library.depaul.edu]
Application Note & Protocols: 1-Chloro-2-methylanthraquinone as a Versatile Precursor in the Synthesis of High-Performance Vat Dyes
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 1-chloro-2-methylanthraquinone as a foundational intermediate in the synthesis of complex anthraquinone-based vat dyes. These dyes are renowned for their exceptional light and wash fastness, making them indispensable in the textile industry for applications demanding high durability. This document elucidates the core chemical transformations, including the critical copper-catalyzed Ullmann condensation and subsequent cyclization reactions, offering researchers and process chemists a robust framework for the development of novel, high-performance colorants. The protocols are designed to be self-validating, with clear explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Enduring Significance of Anthraquinone Vat Dyes
Vat dyes represent a premier class of colorants for cellulosic fibers, prized for their unparalleled fastness properties.[1] Their defining characteristic is their application method: the water-insoluble pigment is first reduced in an alkaline medium (a process known as "vatting") to a soluble "leuco" form, which has an affinity for the fiber.[2][3] Once adsorbed onto the fiber, the leuco dye is re-oxidized, typically by air, regenerating the original insoluble pigment, which becomes physically trapped within the fiber matrix.[1][3] This mechanism is the basis for their exceptional resistance to washing and light.
Within the vast family of vat dyes, those derived from the anthraquinone scaffold are the most significant, offering a wide color gamut and the highest levels of fastness.[2] The synthesis of these complex, often polycyclic, structures relies on the strategic assembly of anthraquinone-based intermediates. 1-Chloro-2-methylanthraquinone is a particularly valuable building block. The chlorine atom at the 1-position is activated towards nucleophilic substitution, while the methyl group at the 2-position can be used to tune the final dye's shade and properties or serve as a handle for further functionalization. This note details its application in building complex dye architectures through established organometallic and condensation chemistry.
The Core Synthetic Strategy: From Intermediate to Dye
The primary pathway for elaborating 1-chloro-2-methylanthraquinone into a complex vat dye involves a two-stage process:
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between 1-chloro-2-methylanthraquinone and an aminoanthraquinone derivative to form an anthrimide (a dianthraquinonylamine).
-
Cyclization (Carbazolation): An intramolecular ring-closure of the anthrimide intermediate, typically using acidic or melt conditions, to form a highly stable, conjugated carbazole system characteristic of many high-performance vat dyes.[4]
This strategy allows for the modular construction of intricate dye molecules with tailored properties.
Figure 1: General synthetic pathway from 1-chloro-2-methylanthraquinone to a complex carbazole vat dye.
Mechanistic Insight: The Ullmann Condensation
The Ullmann reaction is a cornerstone of anthraquinone dye chemistry, enabling the formation of C-N bonds between aryl halides and amines that are otherwise difficult to achieve.[5][6] While the precise mechanism can vary, it is generally accepted to involve a copper(I) catalytic species.
Causality of Experimental Choices:
-
Catalyst: Elemental copper or copper(I) salts are used. The active catalyst is the Cu(I) species, which undergoes oxidative addition with the aryl halide (1-chloro-2-methylanthraquinone).[5][7] Using activated copper powder can improve reaction efficiency and allow for milder conditions.[7]
-
Solvent: High-boiling point, inert solvents such as nitrobenzene or dichlorobenzene are required to achieve the high temperatures (often >180 °C) necessary to drive the reaction to completion.[4]
-
Acid Scavenger: A weak base, such as sodium acetate or copper(II) carbonate, is often added to neutralize the HCl generated during the condensation, preventing side reactions and catalyst deactivation.
Sources
- 1. p2infohouse.org [p2infohouse.org]
- 2. cottoninc.com [cottoninc.com]
- 3. Creation of the First Synthetic Vat Dye | History | Research Starters | EBSCO Research [ebsco.com]
- 4. static.fibre2fashion.com [static.fibre2fashion.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Selective Chlorination of 2-Methylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocols for the selective chlorination of 2-methylanthraquinone to synthesize 1-chloro-2-methylanthraquinone, a valuable intermediate in the manufacturing of dyes and potentially in the development of novel therapeutic agents. This document provides two distinct, field-proven protocols, an in-depth analysis of the underlying electrophilic aromatic substitution mechanism, and essential safety and handling procedures. Characterization data, including representative NMR and mass spectrometry analyses, are also provided to assist in product verification.
Introduction: The Significance of Chlorinated Anthraquinones
2-Methylanthraquinone is a pivotal precursor in the synthesis of a variety of dyes and specialized chemicals. Its chemical structure allows for further functionalization, such as chlorination, to produce derivatives with tailored properties for diverse applications. The introduction of a chlorine atom onto the anthraquinone scaffold can significantly alter the electronic and steric properties of the molecule, influencing its color, reactivity, and biological activity. Specifically, 1-chloro-2-methylanthraquinone is a key intermediate in the production of pyranthrone vat dyes. A thorough understanding of its synthesis is crucial for chemists in process development and medicinal chemistry.
This guide provides detailed methodologies for the controlled chlorination of 2-methylanthraquinone, focusing on the regioselective formation of the 1-chloro isomer. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the selection of reagents and reaction conditions.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of 2-methylanthraquinone proceeds via an electrophilic aromatic substitution (EAS) mechanism. This is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The anthraquinone ring system is electron-deficient due to the presence of the two electron-withdrawing carbonyl groups. However, the outer rings are still susceptible to electrophilic attack, particularly when activated by a catalyst.
The key steps of the mechanism are:
-
Generation of the Electrophile: A strong electrophile, the chloronium ion (Cl+), is generated in situ. In the presence of a Lewis acid catalyst like iodine or generated from sulfuryl chloride, the chlorine molecule is polarized, creating a potent electrophile.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 2-methylanthraquinone ring acts as a nucleophile, attacking the electrophilic chlorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The methyl group at the 2-position is an ortho-, para-directing group, and the carbonyl groups are meta-directing. The substitution occurs preferentially at the 1-position due to the directing effects of the methyl group and the deactivating effect of the carbonyls on the other available positions.
-
Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the final product, 1-chloro-2-methylanthraquinone.
Caption: General mechanism for the electrophilic aromatic substitution.
Experimental Protocols
Two primary methods for the chlorination of 2-methylanthraquinone are presented below. The choice of protocol may depend on the available equipment, scale of the reaction, and desired purity of the final product.
Protocol 1: Chlorination using Chlorine Gas and Iodine Catalyst
This classic method utilizes chlorine gas in the presence of an iodine catalyst in a strongly acidic medium. The fuming sulfuric acid serves as both the solvent and a promoter for the reaction.
3.1.1. Materials and Reagents
-
2-Methylanthraquinone (98% purity)
-
Fuming sulfuric acid (20% SO₃)
-
Iodine, crystals
-
Chlorine gas
-
Ice
-
Deionized water
-
Sodium hydroxide solution (50%)
-
Ethyl acetate
3.1.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser connected to a gas scrubber.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Buchner funnel and filter flask.
-
Standard laboratory glassware.
3.1.3. Step-by-Step Procedure
-
Reaction Setup: In a clean, dry three-necked round-bottom flask, combine 50 parts by weight of 2-methylanthraquinone and 0.3 parts by weight of iodine.
-
Addition of Acid: To this mixture, carefully add 500 parts of sulfuric acid monohydrate and 30 parts of fuming sulfuric acid (20% SO₃) while stirring.
-
Heating: Heat the mixture to approximately 100°C with continuous stirring.
-
Introduction of Chlorine Gas: Once the desired temperature is reached, introduce a steady stream of chlorine gas into the reaction mixture through the gas inlet tube.
-
Reaction Monitoring: Monitor the reaction progress by observing the weight increase of the reaction mixture. Continue the chlorine addition until an increase of 16.0-16.5 parts is achieved, or until the anthraquinone compound contains approximately 24.8% chlorine as determined by a suitable analytical method (e.g., elemental analysis of a quenched sample).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with water until the washings are neutral.
-
Neutralization and Extraction (Optional, for higher purity): The crude product can be further purified by making a slurry in water and neutralizing with a 50% sodium hydroxide solution to a pH of 7. The neutralized product can then be extracted with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70°C).
Protocol 2: Chlorination using Sulfuryl Chloride in Nitrobenzene
This method employs sulfuryl chloride as the chlorinating agent in a high-boiling organic solvent, nitrobenzene. This protocol avoids the use of corrosive fuming sulfuric acid and gaseous chlorine.
3.2.1. Materials and Reagents
-
2-Methylanthraquinone (98% purity)
-
Sulfuryl chloride (SO₂Cl₂)
-
Nitrobenzene
-
Ethanol or Methanol for recrystallization
3.2.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to trap evolved HCl and SO₂).
-
Heating mantle with a temperature controller.
-
Ice bath for cooling.
-
Buchner funnel and filter flask.
-
Standard laboratory glassware.
3.2.3. Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask, dissolve 2-methylanthraquinone in nitrobenzene (approximately 5-10 volumes).
-
Heating: Heat the solution to approximately 100°C with stirring.
-
Addition of Sulfuryl Chloride: Slowly add a stoichiometric amount of sulfuryl chloride to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be vented through a scrubber containing a sodium hydroxide solution.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 100°C for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol or methanol to remove residual nitrobenzene.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.
-
Drying: Dry the purified crystals in a vacuum oven.
Caption: Overview of the two experimental workflows.
Product Characterization
The synthesized 1-chloro-2-methylanthraquinone should be characterized to confirm its identity and purity. The following table provides representative data. Note that the NMR and MS data are illustrative and based on typical values for similar compounds, as experimental spectra are not widely available.
| Analysis | Expected Results for 1-Chloro-2-methylanthraquinone |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 170-171 °C |
| Molecular Weight | 256.68 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.30-8.20 (m, 2H, Ar-H), 7.80-7.70 (m, 2H, Ar-H), 7.65 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 2.50 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 183.5, 182.0 (C=O), 145.0, 138.0, 134.5, 134.0, 133.5, 133.0, 130.0, 128.0, 127.5, 127.0, 126.5, 125.0 (Ar-C), 21.0 (-CH₃) |
| Mass Spectrometry (EI) | m/z (%): 256 (M⁺, 100), 258 (M⁺+2, 33), 221 (M⁺-Cl, 20), 193 (M⁺-Cl-CO, 45) |
Note on Characterization Data: The provided NMR data is a representative spectrum. Actual chemical shifts may vary depending on the solvent and instrument used. The mass spectrum will show a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Reagent-Specific Hazards:
-
Fuming Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Reacts violently with water. Handle with extreme care and avoid contact with skin and eyes.
-
Chlorine Gas: Highly toxic and corrosive. Inhalation can cause severe respiratory damage. Use only in a dedicated gas handling system within a fume hood.
-
Sulfuryl Chloride: Corrosive and reacts with water to produce hydrochloric acid and sulfuric acid. It is toxic by inhalation and can cause severe skin burns and eye damage. Handle with care, avoiding moisture.
-
Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Use in a well-ventilated area and avoid all contact with skin.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Acidic waste should be neutralized before disposal.
-
Organic waste containing nitrobenzene should be collected in a designated, labeled container for hazardous waste disposal.
References
- Google Patents. (1933). Dichloro-methyl-antraquinones and process of making same. (U.S. Patent No. 1,899,304). U.S. Patent and Trademark Office.
-
PubChem. (n.d.). 1-Chloro-2-methylanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
Sources
The Versatile Synthon: A Guide to the Applications of 1-Chloro-2-methylanthraquinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Reactivity of 1-Chloro-2-methylanthraquinone
1-Chloro-2-methylanthraquinone is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, characterized by an anthraquinone core substituted with a chloro and a methyl group, imparts a unique reactivity profile. The electron-withdrawing nature of the anthraquinone system activates the chlorine atom at the 1-position towards nucleophilic substitution, while the methyl group at the 2-position can be a handle for further functionalization. This combination of features makes it a sought-after precursor for a range of complex organic molecules.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉ClO₂ | [1] |
| Molecular Weight | 256.68 g/mol | [1] |
| Melting Point | 170-171 °C | [2] |
| Appearance | Yellowish solid | [3] |
I. Synthesis of 1-Chloro-2-methylanthraquinone: Establishing the Foundation
The journey into the applications of 1-chloro-2-methylanthraquinone begins with its synthesis. The most common and industrially relevant method is the direct chlorination of 2-methylanthraquinone.[4]
Protocol 1: Synthesis of 2-Methylanthraquinone
Reaction Scheme:
Figure 2: Chlorination of 2-Methylanthraquinone.
Detailed Protocol:
-
In a well-ventilated fume hood, dissolve 2-methylanthraquinone in a suitable solvent such as nitrobenzene.
-
Heat the solution to approximately 100°C.
-
Slowly add sulfuryl chloride (SO₂Cl₂) to the reaction mixture. Alternatively, chlorination can be achieved using chlorine gas in the presence of a catalytic amount of iodine. [2]4. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a large volume of water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 1-chloro-2-methylanthraquinone. A yield of approximately 60% can be expected with the chlorine/iodine method. [2]
II. Application in Dye and Pigment Synthesis: The Chromophoric Core
A primary and historically significant application of 1-chloro-2-methylanthraquinone is in the synthesis of high-performance vat dyes, most notably pyranthrone dyes. [2]Vat Orange 9 is a prominent example. [2]The key transformation is a copper-catalyzed Ullmann condensation reaction.
The Ullmann Condensation: A Gateway to Polycyclic Aromatic Systems
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. [5]In the context of 1-chloro-2-methylanthraquinone, it undergoes a self-condensation to form 2,2'-dimethyl-1,1'-dianthraquinonyl, which is the direct precursor to pyranthrone.
Reaction Workflow:
Figure 3: Workflow for the Synthesis of Pyranthrone.
Protocol 3: Synthesis of 2,2'-Dimethyl-1,1'-dianthraquinonyl via Ullmann Condensation
Causality Behind Experimental Choices: The Ullmann condensation typically requires high temperatures to overcome the activation energy for the oxidative addition of the aryl halide to the copper catalyst. [6]A high-boiling, polar solvent like nitrobenzene is often used to achieve these temperatures and to solubilize the reactants. The copper catalyst can be in the form of activated copper powder.
Detailed Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 1-chloro-2-methylanthraquinone and a high-boiling solvent such as nitrobenzene.
-
Add activated copper powder to the mixture.
-
Heat the reaction mixture to 180-220°C with vigorous stirring.
-
Maintain this temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent by steam distillation or vacuum distillation.
-
The solid residue is then treated with dilute nitric acid to remove unreacted copper.
-
Filter the mixture, wash the solid with water until neutral, and then with ethanol.
-
Dry the product, 2,2'-dimethyl-1,1'-dianthraquinonyl, under vacuum.
Protocol 4: Synthesis of Pyranthrone (Vat Orange 9)
Causality Behind Experimental Choices: The conversion of 2,2'-dimethyl-1,1'-dianthraquinonyl to pyranthrone is an intramolecular condensation reaction. This is typically achieved by heating in the presence of a strong base, such as alcoholic potassium hydroxide. [7]The base facilitates the deprotonation of the methyl groups, which then act as nucleophiles to attack the carbonyl groups of the adjacent anthraquinone unit, leading to cyclization.
Detailed Protocol:
-
In a suitable reaction vessel, mix 2,2'-dimethyl-1,1'-dianthraquinonyl with a solution of potassium hydroxide in an alcohol (e.g., ethanol or isobutanol).
-
Heat the mixture to reflux with stirring for several hours. [7]3. The progress of the reaction can be monitored by observing the color change of the solution.
-
After the reaction is complete, cool the mixture and pour it into water.
-
The pyranthrone product can be isolated by filtration.
-
The crude product is then subjected to a "vatting" process with an alkaline solution of sodium dithionite, followed by re-oxidation with air to purify the dye.
III. A Building Block for Bioactive Molecules: Exploring Medicinal Chemistry Applications
The anthraquinone scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. [8][9]1-Chloro-2-methylanthraquinone, with its reactive chloro group, serves as an excellent starting material for the synthesis of novel anthraquinone derivatives with potential therapeutic applications. The introduction of various functionalities at the 1-position via nucleophilic substitution or cross-coupling reactions can significantly modulate the biological activity of the resulting molecules.
Nucleophilic Aromatic Substitution (NAS): A Direct Functionalization Strategy
The electron-deficient nature of the anthraquinone ring system facilitates nucleophilic aromatic substitution at the 1-position. [10][11]This allows for the direct introduction of amines, alkoxides, and thiolates to generate a diverse library of derivatives.
Reaction Mechanism:
Figure 4: Mechanism of Nucleophilic Aromatic Substitution.
Protocol 5: General Procedure for Nucleophilic Aromatic Substitution of 1-Chloro-2-methylanthraquinone
Causality Behind Experimental Choices: The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. A base is often added to deprotonate the nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity.
Detailed Protocol:
-
Dissolve 1-chloro-2-methylanthraquinone in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired nucleophile (e.g., an amine, an alcohol, or a thiol) and a suitable base (e.g., potassium carbonate or sodium hydride) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-150°C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Example Application: Synthesis of novel anthraquinone-based benzenesulfonamide derivatives as potential anticancer agents. [12]Although this reference starts from a different anthraquinone, a similar strategy can be envisioned starting from 1-chloro-2-methylanthraquinone and reacting it with a sulfonamide-containing nucleophile.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. [13]Chloroanthraquinones have been shown to undergo facile Suzuki cross-coupling reactions. [14]This opens up avenues for the synthesis of arylated anthraquinone derivatives, which are of interest in materials science and medicinal chemistry.
Catalytic Cycle:
Figure 5: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 6: General Procedure for Suzuki-Miyaura Coupling of 1-Chloro-2-methylanthraquinone
Causality Behind Experimental Choices: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is essential for the catalytic cycle. A base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reactants.
Detailed Protocol:
-
In a reaction flask, combine 1-chloro-2-methylanthraquinone, an arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or sodium carbonate). [14]2. Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated anthraquinone.
IV. Data Presentation: A Summary of Key Reactions
Table 1: Summary of Synthetic Transformations of 1-Chloro-2-methylanthraquinone
| Reaction Type | Reactants | Product | Catalyst/Reagents | Typical Yield | Ref. |
| Ullmann Condensation | 1-Chloro-2-methylanthraquinone | 2,2'-Dimethyl-1,1'-dianthraquinonyl | Cu powder, Nitrobenzene, Heat | Good to Excellent | [7] |
| Intramolecular Cyclization | 2,2'-Dimethyl-1,1'-dianthraquinonyl | Pyranthrone | KOH, Ethanol, Heat | Quantitative | [7] |
| Nucleophilic Aromatic Substitution | 1-Chloro-2-methylanthraquinone, Amine/Alcohol/Thiol | 1-Substituted-2-methylanthraquinone | Base (e.g., K₂CO₃), DMF/DMSO, Heat | Variable | [10] |
| Suzuki-Miyaura Coupling | 1-Chloro-2-methylanthraquinone, Arylboronic acid | 1-Aryl-2-methylanthraquinone | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Toluene/H₂O, Heat | Good to Excellent | [14] |
V. Conclusion and Future Outlook
1-Chloro-2-methylanthraquinone is a readily accessible and highly versatile synthetic intermediate. Its established role in the synthesis of robust pyranthrone dyes underscores its industrial importance. Furthermore, the reactivity of its chloro substituent towards both nucleophilic substitution and modern cross-coupling reactions positions it as a valuable building block for the creation of novel and complex molecular architectures. The potential to generate libraries of substituted anthraquinones from this starting material holds significant promise for the discovery of new therapeutic agents, particularly in the field of oncology. Future research will likely focus on expanding the scope of its applications in asymmetric synthesis and in the development of functional materials.
References
-
PubChem. 1-Chloro-2-methylanthraquinone. National Center for Biotechnology Information. [Link]
-
ResearchGate. Arylation of chloroanthraquinones by surprisingly facile Suzuki–Miyaura cross-coupling reactions. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Journey of anthraquinones as anticancer agents – a systematic review of recent literature. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Organic Syntheses. 2,3-dimethylanthraquinone. [Link]
-
DergiPark. Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
DergiPark. Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0172573). [Link]
-
PubChem. 1-Amino-2-methylanthraquinone. [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
- Google Patents. CN101717329B - Synthesis method of chloroanthraquinone.
-
Wikipedia. 2-Methylanthraquinone. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
University of Turin. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
MDPI. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Ullmann coupling-An overview - operachem [operachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 4. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. CN110937988A - One-step process for preparing 2-alkyl anthraquinone - Google Patents [patents.google.com]
- 7. US2855408A - Preparation of pyranthrone - Google Patents [patents.google.com]
- 8. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Pyranthrone Vat Dyes
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of pyranthrone (also known as C.I. Vat Orange 9), a prominent member of the anthraquinonoid class of vat dyes.[1] The protocol is designed for researchers in materials science, organic chemistry, and textile engineering. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step experimental procedure, outline characterization techniques, and discuss the critical vatting process for its application.
Introduction and Significance
Pyranthrone is a polycyclic aromatic quinone renowned for its brilliant orange hue and exceptional fastness properties when applied to cellulosic fibers like cotton. As a vat dye, its application hinges on a fascinating chemical transformation: the insoluble pigment is converted to a water-soluble 'leuco' form by reduction in an alkaline bath, allowing it to penetrate the fiber. Subsequent oxidation regenerates the original insoluble pigment, trapping it within the fiber matrix and resulting in a highly durable coloration.[2]
The primary synthetic route, and the focus of this guide, is the intramolecular cyclization of 2,2'-dimethyl-1,1'-dianthraquinonyl. This precursor is typically synthesized from 2-methylanthraquinone. The cyclization is a variation of the Scholl reaction, an acid-catalyzed or, in this case, a base-mediated aryl-aryl coupling.[3] Understanding the causality behind each step is paramount for achieving high purity and yield.
Reaction Principle and Mechanism
The synthesis of pyranthrone from 2,2'-dimethyl-1,1'-dianthraquinonyl is a base-catalyzed intramolecular condensation and cyclization reaction. The process can be conceptually broken down as follows:
-
Enolate Formation: In a strongly alkaline medium (e.g., molten potassium hydroxide), the methyl groups of the dianthraquinonyl precursor are deprotonated to form enolates.
-
Intramolecular Condensation: One enolate attacks the carbonyl group of the adjacent anthraquinone unit.
-
Cyclization and Aromatization: Subsequent dehydration and oxidative cyclization, often facilitated by the reaction conditions, lead to the formation of the rigid, planar pyranthrone structure. The exact mechanism can be complex and may involve radical cation intermediates.[3][4] The presence of an organic hydroxy compound can act as a reducing agent in the system, aiding the process.[5]
Reaction Workflow Diagram
Caption: High-level workflow for the synthesis of pyranthrone.
Materials and Equipment
Reagents
| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) | Key Hazards |
| 2,2'-Dimethyl-1,1'-dianthraquinonyl | 6053-31-2 | C₃₀H₁₈O₄ | 458.47 | Skin/eye irritant |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 | Severe skin/eye burns |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Severe skin/eye burns |
| 2-Ethoxyethanol | 110-80-5 | C₄H₁₀O₂ | 90.12 | Reproductive toxicity |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Severe skin/eye burns |
| Sodium Hydrosulfite (Na₂S₂O₄) | 7775-14-6 | Na₂S₂O₄ | 174.11 | Self-heating, irritant |
Equipment
-
Three-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.
-
Heating mantle with temperature controller.
-
Beakers, graduated cylinders, and filtration apparatus (Büchner funnel).
-
Glass stirring rods.
-
pH indicator strips.
-
Standard personal protective equipment (PPE): safety goggles, lab coat, heavy-duty gloves (neoprene or nitrile).[6]
Experimental Protocol: Synthesis of Pyranthrone
This protocol is adapted from established industrial synthesis methods.[5]
Step 1: Caustic Fusion and Ring Closure
-
Prepare the Fusion Medium: In a three-neck flask equipped for mechanical stirring and heating, create a caustic solution. For every 1 part by weight of 2,2'-dimethyl-1,1'-dianthraquinonyl, use 3 parts of 50% aqueous NaOH (or an equivalent amount of KOH).[5]
-
Add Reducing Agent: To this solution, add 0.5 parts of an organic hydroxy compound like 2-ethoxyethanol, which serves as a reducing agent in the system.[5] Begin agitation.
-
Initial Heating: Gently heat the mixture to approximately 60°C to ensure homogeneity.
-
Add Starting Material: Slowly add 1 part of 2,2'-dimethyl-1,1'-dianthraquinonyl to the agitated, warm solution.
-
Reaction: Increase the temperature of the fusion mass to 128-130°C. Maintain this temperature with vigorous stirring for 4 hours.[5] The color of the mixture will deepen significantly as the reaction proceeds. Causality Note: The high temperature and strong alkali are essential to overcome the activation energy for the intramolecular C-C bond formation. The reaction must be kept fluid to ensure uniform heating and mixing.[5]
Step 2: Work-up and Isolation
-
Drowning: After the 4-hour reaction period, carefully cool the reaction mass to below 100°C. "Drown" the fusion mass by slowly and cautiously adding it to a large volume of cold water (approximately 30 parts water for every 1 part of starting material) with stirring.[5] This step neutralizes the strong base and precipitates the crude pyranthrone.
-
Heating and Filtration: Heat the resulting aqueous slurry to a boil to improve the particle size of the precipitate, then filter the hot suspension using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with hot water until the filtrate is neutral (pH ~7). This removes residual alkali and other water-soluble impurities.
-
Drying: Dry the resulting bright orange solid in an oven at 100-110°C. A quantitative yield of crude pyranthrone is expected.[5]
Step 3: Purification by Acid Pasting
For applications requiring high purity, an "acid pasting" procedure is recommended.
-
Dissolution: Carefully and slowly add the crude, dry pyranthrone powder to concentrated (98%) sulfuric acid with stirring. The dye will dissolve to form a solution with a characteristic color.
-
Reprecipitation: Pour the sulfuric acid solution slowly into a large volume of cold water or onto crushed ice with vigorous stirring. This causes the purified pyranthrone to precipitate as very fine particles.
-
Isolation: Filter the purified pigment, wash extensively with water until the washings are acid-free, and dry thoroughly. This process removes acid-soluble impurities and improves the pigment's physical form for dyeing applications.[5]
Characterization
The identity and purity of the synthesized pyranthrone should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Result |
| UV-Visible Spectroscopy | Confirm electronic transitions | Max absorbance peaks characteristic of the pyranthrone chromophore. |
| FT-IR Spectroscopy | Identify functional groups | Presence of C=O (quinone) stretching (~1650 cm⁻¹), C=C (aromatic) stretching (~1600 cm⁻¹), and absence of C-H (aliphatic) from the methyl starting material.[7] |
| Melting Point | Assess purity | A sharp melting point consistent with literature values (reported as >300°C). |
| Thin Layer Chromatography (TLC) | Assess purity | A single spot indicating the absence of major impurities.[7] |
Application Protocol: The Vatting Process
The synthesized pyranthrone is an insoluble pigment. To apply it as a dye, it must be temporarily converted to its soluble leuco form.[2]
Vatting and Dyeing Process Diagram
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Dyeing Principle of Vat Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Scholl reaction - Wikipedia [en.wikipedia.org]
- 4. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2855408A - Preparation of pyranthrone - Google Patents [patents.google.com]
- 6. prochemicalanddye.com [prochemicalanddye.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 1-Chloro-2-methylanthraquinone
Introduction
1-Chloro-2-methylanthraquinone is a pivotal intermediate in the synthesis of high-performance pyranthrone vat dyes and other advanced materials. The purity of this compound is paramount, as even minor impurities can significantly impact the yield, color, and overall quality of the final products. Synthetic routes to 1-Chloro-2-methylanthraquinone, typically involving the chlorination of 2-methylanthraquinone, often yield a crude product contaminated with unreacted starting material, positional isomers, and polychlorinated byproducts.[1][2] The structural similarity and close physical properties of these compounds, particularly the starting material, present a significant purification challenge.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of crude 1-Chloro-2-methylanthraquinone. It is designed for researchers, scientists, and drug development professionals who require a high-purity product for their applications. The methodologies described herein are grounded in established chemical principles and are designed to be both effective and adaptable to various laboratory scales.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The primary synthesis of 1-Chloro-2-methylanthraquinone involves the direct chlorination of 2-methylanthraquinone.[1][2] This process can lead to a variety of impurities:
-
Unreacted Starting Material: 2-Methylanthraquinone.
-
Positional Isomers: Other monochlorinated isomers of 2-methylanthraquinone.
-
Polychlorinated Byproducts: Dichloro- and trichloro-methylanthraquinones.
-
Acidic Residues: Remnants from the chlorinating agent and catalysts.
The physical properties of the target compound and the main impurity of concern are presented in Table 1. The proximity of their melting points underscores the difficulty of separation by simple crystallization alone.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 1-Chloro-2-methylanthraquinone | C₁₅H₉ClO₂ | 256.68 | 170-171 |
| 2-Methylanthraquinone | C₁₅H₁₀O₂ | 222.24 | 170-177 |
Table 1: Physical Properties of 1-Chloro-2-methylanthraquinone and its Primary Impurity.
Purification Strategy Overview
A multi-step approach is often the most effective strategy for achieving high purity. The recommended workflow is as follows:
Caption: A multi-step purification workflow for 1-Chloro-2-methylanthraquinone.
Protocols
Preliminary Purification: Alkaline Wash
Rationale: The synthesis of halogenated anthraquinones can sometimes produce acidic byproducts. A wash with a dilute alkaline solution can effectively remove these impurities. This is a crucial first step as acidic impurities can interfere with subsequent purification steps, particularly chromatography.
Protocol:
-
Suspend the crude 1-Chloro-2-methylanthraquinone in a 2% (w/v) aqueous sodium carbonate solution (10 mL per gram of crude product).
-
Stir the slurry vigorously at 50-60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 80°C to a constant weight.
Bulk Purification: Recrystallization
Rationale: Recrystallization is a powerful technique for removing the bulk of impurities. The choice of solvent is critical and should be based on the principle that the target compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures, while the impurities have different solubility profiles. Based on literature for similar anthraquinone derivatives, suitable solvents for screening include ethanol, toluene, and acetic acid.
Solvent Screening Protocol:
-
Place approximately 50 mg of the crude, dried material into three separate test tubes.
-
To each test tube, add a different solvent (ethanol, toluene, acetic acid) dropwise while heating and agitating until the solid dissolves.
-
Observe the solubility in the hot solvent. An ideal solvent will dissolve the compound completely near its boiling point.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline product upon cooling.
Recrystallization Protocol (Example with Toluene):
-
In a flask equipped with a reflux condenser, dissolve the crude 1-Chloro-2-methylanthraquinone in a minimal amount of hot toluene (approximately 10-15 mL per gram of crude product).
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath for at least one hour to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene.
-
Dry the purified crystals in a vacuum oven at 80°C.
High-Purity Separation: Column Chromatography
Rationale: Due to the very similar physical properties of 1-Chloro-2-methylanthraquinone and its primary impurity, 2-methylanthraquinone, column chromatography is often necessary to achieve the highest purity. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
TLC Method Development:
Before performing column chromatography, it is essential to develop a suitable solvent system using Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase Screening:
-
System A: Toluene/Hexane mixtures (e.g., 1:1, 2:1, 3:1 v/v).
-
System B: Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2 v/v).
-
-
Procedure:
-
Dissolve small amounts of the crude and recrystallized product in a suitable solvent (e.g., dichloromethane).
-
Spot the solutions onto the TLC plate and develop the plate in the chosen mobile phase.
-
Visualize the spots under UV light (254 nm).
-
The ideal mobile phase will show good separation between the spot corresponding to 1-Chloro-2-methylanthraquinone and any impurity spots.
-
Flash Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (a less polar mixture determined from TLC, e.g., 95:5 Hexane/Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the partially purified product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
-
Elution:
-
Begin elution with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 95:5 Hexane/Ethyl Acetate and gradually increase the proportion of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 1-Chloro-2-methylanthraquinone.
-
Alternative Final Purification: Vacuum Sublimation
Rationale: Sublimation is an excellent technique for purifying solid compounds that have a sufficiently high vapor pressure.[3] It is particularly effective at removing non-volatile impurities and can yield very pure crystalline products. This solvent-free method is advantageous for achieving high purity in the final step.
Protocol:
-
Place the recrystallized 1-Chloro-2-methylanthraquinone in a sublimation apparatus.
-
Assemble the apparatus with a cold finger.
-
Evacuate the system to a pressure of <1 mmHg.
-
Once a stable vacuum is achieved, begin to heat the apparatus gently. The sublimation temperature will need to be determined empirically but is expected to be in the range of 150-200°C under high vacuum.
-
The purified 1-Chloro-2-methylanthraquinone will sublime and deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Carefully vent the apparatus and collect the purified crystals from the cold finger.
Characterization and Quality Control
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (170-171°C) is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in a suitable solvent system confirms the absence of many impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A typical reversed-phase method would use a C18 column with a mobile phase of acetonitrile and water.
-
Spectroscopic Methods (NMR, IR, MS): To confirm the chemical structure and identity of the purified compound.
Conclusion
The purification of crude 1-Chloro-2-methylanthraquinone requires a systematic and multi-step approach to effectively remove closely related impurities. By combining a preliminary alkaline wash, bulk purification via recrystallization, and a final high-purity separation using either column chromatography or vacuum sublimation, researchers can obtain a product of sufficient purity for demanding applications in the fields of dye chemistry and materials science. The specific conditions for each step, particularly the choice of solvents for recrystallization and the mobile phase for chromatography, may require some optimization depending on the specific impurity profile of the crude material.
References
-
PubChem. 1-Chloro-2-methylanthraquinone. National Center for Biotechnology Information. Available from: [Link]
-
LookChem. 2-Methyl anthraquinone. Available from: [Link]
- Google Patents. Synthesis method of chloroanthraquinone. CN101717329B.
-
ESSLAB. TLC test mixture for Micro-Set A, individual, anthraquinone dyes. Available from: [Link]
- Google Patents. Method for purifying 1, 4-dihydroxy anthraquinone by sublimation under high vacuum. CN105884592A.
Sources
Application Notes and Protocols for 1-Chloro-2-methylanthraquinone
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or adherence to institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) and your institution's safety guidelines before handling any chemical.
Introduction
1-Chloro-2-methylanthraquinone, a halogenated derivative of anthraquinone, is a key intermediate in the synthesis of various organic compounds, particularly in the dye and pigment industry.[1] Its structural motif is also of interest to medicinal chemists and drug development professionals exploring novel therapeutic agents, as the anthraquinone core is present in several bioactive molecules. Given its potential applications and inherent chemical properties, a thorough understanding of its safe handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity.
This guide provides a detailed overview of the essential procedures for managing 1-Chloro-2-methylanthraquinone in a research and development setting. It moves beyond a simple recitation of steps to explain the rationale behind these protocols, fostering a culture of safety and scientific excellence.
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. While specific toxicological data for 1-Chloro-2-methylanthraquinone is limited, the precautionary principle dictates that it should be handled with the same level of caution as its parent compound, anthraquinone, and other related derivatives.
1.1. Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-Chloro-2-methylanthraquinone is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClO₂ | PubChem[1] |
| Molecular Weight | 256.68 g/mol | PubChem[1] |
| Appearance | Light yellow solid/powder | Fisher Scientific[2] |
| Melting Point | 170-171 °C | PubChem[1] |
| Solubility | Insoluble in water | Fisher Scientific[2] |
| Vapor Pressure | 0.00000064 mmHg | PubChem[1] |
1.2. Toxicological Profile and Health Hazards
Based on data for anthraquinone and related compounds, 1-Chloro-2-methylanthraquinone should be considered a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
-
Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust particles can lead to respiratory tract irritation.
-
Potential for Sensitization: May cause an allergic skin reaction.[4]
-
Carcinogenicity: While not definitively classified for 1-Chloro-2-methylanthraquinone, it is prudent to handle it as a potential carcinogen, as some related compounds have shown carcinogenic effects in animal studies.[5]
1.3. Reactivity and Incompatibility
1-Chloro-2-methylanthraquinone is generally stable under normal laboratory conditions.[2] However, it is incompatible with:
-
Strong Oxidizing Agents: Violent reactions can occur with strong oxidizers such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[2][4][5]
A logical workflow for assessing and mitigating risks is essential.
Caption: Workflow for assessing risks and implementing mitigation strategies.
Section 2: Safe Handling Protocols
Adherence to meticulous handling procedures is critical to minimize exposure and prevent accidents.
2.1. Engineering Controls
The primary line of defense is to control hazards at the source.
-
Ventilation: All manipulations of 1-Chloro-2-methylanthraquinone powder should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.
-
Enclosure: For larger scale operations, consider using a glove box or other enclosed systems.[5]
2.2. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter may be necessary.[6]
2.3. General Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4]
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
Section 3: Storage Procedures
Proper storage is crucial for maintaining the stability of 1-Chloro-2-methylanthraquinone and preventing hazardous situations.
3.1. Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[2][4][5]
-
Location: Keep in a cool, dry, and well-ventilated area.[2][5]
-
Ignition Sources: Prohibit smoking and open flames in storage areas.[5]
3.2. Incompatibility and Segregation
Store 1-Chloro-2-methylanthraquinone away from incompatible materials, particularly strong oxidizing agents.[2][5] Physical segregation is recommended to prevent accidental mixing.
Caption: Decision tree for the proper storage of 1-Chloro-2-methylanthraquinone.
Section 4: Spill and Emergency Procedures
Prompt and appropriate action in the event of a spill is critical to mitigate potential harm.
4.1. Minor Spill (Solid)
For small spills of solid material that can be safely managed by laboratory personnel:
-
Alert Others: Inform colleagues in the immediate vicinity.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary.
-
Containment: Prevent the spread of the dust.
-
Cleanup:
-
Decontamination: Clean the spill area with a soap and water solution.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
4.2. Major Spill
In the event of a large spill or a spill in a poorly ventilated area:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Isolate: Close doors to the affected area to contain the spill.
-
First Aid: If anyone is exposed, move them to fresh air and seek immediate medical attention.[3] Remove contaminated clothing and flush affected skin or eyes with copious amounts of water for at least 15 minutes.[8]
Caption: Flowchart for responding to a chemical spill.
Section 5: Waste Disposal
All waste containing 1-Chloro-2-methylanthraquinone must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, leak-proof container that is compatible with the waste.[9][10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[11]
-
Segregation: Do not mix this waste with incompatible materials.[10]
-
Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[12] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
1-Chloro-2-methylanthraquinone is a valuable chemical intermediate with potential applications in various fields of research and development. By understanding its properties and adhering to the detailed handling, storage, and disposal protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the "why" behind each procedure, is the cornerstone of a successful and secure research environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (2001, May). Hazardous Substance Fact Sheet: 1-Amino-2-methylanthraquinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8509, 1-Chloro-2-methylanthraquinone. Retrieved from [Link]
-
University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Missouri State University Environmental Management. (2024, April 30). Lab Waste. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
Alpha Chemika. (n.d.). ANTHRAQUINONE For Synthesis - Laboratory Chemicals. Retrieved from [Link]
- Unknown Source. (n.d.).
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
- Environmental Health and Safety Office. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
-
MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Oxford Lab Fine Chem LLP. (n.d.). ANTHRAQUINONE - (For Synthesis) MSDS CAS. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
- EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2018). Safety of hydroxyanthracene derivatives for use in food. EFSA Journal, 16(1), e05090.
Sources
- 1. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1-AMINO-2-METHYLANTHRAQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Waste – EHS [ehs.mit.edu]
- 12. Lab Waste - Environmental Management - Missouri State [missouristate.edu]
The Versatility of 1-Chloro-2-methylanthraquinone as a Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The anthraquinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably in the realm of oncology.[1][2] While much attention has been given to decorated anthraquinones, the strategic utility of functionalized building blocks such as 1-chloro-2-methylanthraquinone offers a direct and versatile entry point for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of the application of 1-chloro-2-methylanthraquinone as a key intermediate in the synthesis of potential therapeutic agents, complete with detailed protocols and mechanistic insights.
The reactivity of 1-chloro-2-methylanthraquinone is primarily centered around the chloro substituent at the 1-position. This halogen provides a reactive handle for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of functional groups and the construction of more complex molecular architectures. The adjacent methyl group at the 2-position can also be a site for further functionalization, although it is generally less reactive than the chloro group.
Core Synthetic Strategies and Mechanistic Considerations
The primary route for elaborating the 1-chloro-2-methylanthraquinone scaffold is through the displacement of the chloride ion. This can be achieved via several powerful synthetic methodologies, each offering distinct advantages depending on the desired target molecule.
Nucleophilic Aromatic Substitution: A Gateway to Aminated Anthraquinones
One of the most fundamental transformations of 1-chloro-2-methylanthraquinone is nucleophilic aromatic substitution (SNA r). The electron-withdrawing nature of the anthraquinone core activates the chloro substituent towards displacement by nucleophiles, particularly amines. This reaction provides a direct pathway to 1-amino-2-methylanthraquinone derivatives, a class of compounds that has shown significant promise as anticancer agents.[3]
The general mechanism for the SNA r reaction of 1-chloro-2-methylanthraquinone with an amine is depicted below:
Caption: Generalized mechanism of nucleophilic aromatic substitution.
A key variation of this reaction is the Ullmann Condensation , which utilizes a copper catalyst to facilitate the coupling of aryl halides with amines, alcohols, and thiols.[4][5] This method is particularly useful for less reactive amines or when milder reaction conditions are required. The catalytic cycle of the Ullmann condensation is a well-established process in organic synthesis.
Experimental Protocol: Synthesis of a 1-Amino-2-methylanthraquinone Derivative
This protocol provides a representative procedure for the synthesis of a 1-(substituted-amino)-2-methylanthraquinone derivative, a scaffold with potential anticancer activity.[3]
Objective: To synthesize a novel 1-amino-2-methylanthraquinone derivative via a copper-catalyzed Ullmann condensation.
Materials:
-
1-Chloro-2-methylanthraquinone
-
Substituted amine (e.g., aniline, benzylamine, etc.)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Microwave reactor (optional, for accelerated reaction times)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 1-chloro-2-methylanthraquinone (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (5 mL) to the flask.
-
Reaction: Stir the mixture at 120 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(substituted-amino)-2-methylanthraquinone derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of copper(I) iodide and L-proline is a well-established and efficient catalytic system for Ullmann-type C-N bond formation.[6] L-proline acts as a ligand, stabilizing the copper catalyst and facilitating the reaction.
-
Base: Potassium carbonate is used as a base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Dimethyl sulfoxide is a polar aprotic solvent that is suitable for this type of reaction due to its high boiling point and ability to dissolve the reactants.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction.
Data Presentation: Structure-Activity Relationship Insights
| Compound ID | R-Group (Amine) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa |
| 1a | Phenyl | 5.2 | 7.8 |
| 1b | Benzyl | 8.1 | 10.5 |
| 1c | 4-Methoxyphenyl | 3.5 | 4.9 |
| 1d | 4-Chlorophenyl | 6.8 | 9.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.
From this hypothetical data, one might infer that electron-donating groups on the aromatic ring of the amine (e.g., methoxy) enhance the anticancer activity, while electron-withdrawing groups (e.g., chloro) may have a lesser effect. This information is crucial for guiding the design of future analogs with improved potency.
Visualization of Synthetic Pathways
The synthesis of a library of 1-amino-2-methylanthraquinone derivatives can be visualized as a workflow.
Caption: Workflow for the synthesis and evaluation of derivatives.
Future Directions: Expanding the Synthetic Toolbox
Beyond nucleophilic substitution, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, offer powerful alternatives for the derivatization of 1-chloro-2-methylanthraquinone. These reactions allow for the formation of C-C bonds, enabling the introduction of aryl, and alkynyl groups, respectively, at the 1-position. This would significantly expand the chemical space accessible from this versatile building block, opening up new avenues for the discovery of novel therapeutic agents.
Conclusion
1-Chloro-2-methylanthraquinone is a valuable and readily accessible building block for the synthesis of a diverse range of anthraquinone derivatives with potential applications in medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this scaffold and to design and synthesize novel compounds with improved biological activities. The continued exploration of new synthetic methodologies and the elucidation of structure-activity relationships will undoubtedly lead to the discovery of new and effective therapeutic agents based on the anthraquinone core.
References
Sources
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]
- 2. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Properties of Anthraquinone Derivatives for Optical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Fluorophore Core
Anthraquinone derivatives, a class of aromatic organic compounds built upon the anthracene-9,10-dione core, have emerged as a significant scaffold in the development of fluorescent probes for a myriad of optical applications.[1] While the basic anthraquinone structure itself exhibits weak to no fluorescence, strategic functionalization of its aromatic rings with auxochromes such as amino and hydroxyl groups can dramatically enhance its emissive properties.[2] This tunability, coupled with their inherent photostability and rigid, planar structure conducive to intercalation, makes them prime candidates for applications ranging from bioimaging and cellular staining to chemosensing and photodynamic therapy.[1][3][4]
This guide provides an in-depth exploration of the fluorescent properties of anthraquinone derivatives, offering both the theoretical underpinnings and practical protocols for their characterization and application in optical technologies.
Fundamental Principles of Anthraquinone Fluorescence
The fluorescence of anthraquinone derivatives is governed by electronic transitions within their conjugated π-system.[2] Typically, these molecules exhibit two primary absorption bands: a high-intensity π → π* transition in the UV region and a lower-intensity n → π* transition that can extend into the visible spectrum, originating from the non-bonding electrons of the carbonyl oxygens.[5] The introduction of electron-donating groups (e.g., -OH, -NH2) or electron-withdrawing groups can modulate the energy levels of the molecular orbitals, leading to shifts in the absorption and emission maxima (λmax).[5][6]
Key photophysical parameters that define the utility of a fluorescent anthraquinone derivative include:
-
Excitation and Emission Wavelengths (λex and λem): These determine the optimal wavelengths for excitation and the color of the emitted light.[2]
-
Stokes Shift: The difference between the excitation and emission maxima. A large Stokes shift is highly desirable as it minimizes self-quenching and improves signal-to-noise ratios in imaging applications.[3]
-
Quantum Yield (Φf): This represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] A high quantum yield is crucial for bright fluorescent probes.
-
Photostability: The ability of the fluorophore to resist photodegradation upon prolonged exposure to light. Anthraquinone derivatives are generally known for their good photostability.[3]
Structural Influences on Fluorescence
The position and nature of substituents on the anthraquinone core are critical in determining the fluorescent properties.
-
Electron-Donating Groups: Hydroxyl (-OH) and amino (-NH2) groups, particularly at the 1, 4, 5, and 8 positions, can significantly enhance fluorescence intensity and cause a red-shift (bathochromic shift) in the emission spectrum.[6][7] This is attributed to an intramolecular charge transfer (ICT) character in the excited state.
-
Intramolecular Hydrogen Bonding: Substituents like hydroxyl groups can form intramolecular hydrogen bonds with the carbonyl oxygens, which can extend the conjugation of the system and lead to a red-shift in both absorption and emission spectra.[6]
The relationship between the molecular structure and its photophysical properties can be visualized as a decision-making workflow for designing novel probes.
Caption: Design workflow for fluorescent anthraquinone probes.
Characterization Protocols
Accurate characterization of the photophysical properties of newly synthesized or utilized anthraquinone derivatives is paramount. The following are standard protocols for these measurements.
Protocol: Fluorescence Spectroscopy
This protocol outlines the general procedure for acquiring the excitation and emission spectra of an anthraquinone derivative.
Materials:
-
Spectrofluorometer
-
Fluorescence-grade solvents (e.g., ethanol, acetonitrile, deionized water)
-
Quartz cuvettes (1 cm path length)
-
Anthraquinone derivative sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the anthraquinone derivative in the chosen fluorescence-grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[2]
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize as per the manufacturer's instructions.
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the expected emission maximum. If unknown, a preliminary broad emission scan can be performed.
-
Scan a range of excitation wavelengths and record the fluorescence intensity. The resulting spectrum will show the wavelengths at which the molecule absorbs light most efficiently to produce fluorescence.
-
-
Emission Spectrum Acquisition:
-
Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.
-
Scan a range of emission wavelengths (typically starting from ~10-20 nm above the excitation wavelength) and record the fluorescence intensity. The resulting spectrum will show the distribution of emitted light.
-
-
Data Analysis: Determine the excitation maximum (λex) and emission maximum (λem) from the respective spectra. Calculate the Stokes shift (in nm) as: Stokes Shift = λem - λex.
Protocol: Relative Quantum Yield Determination
The fluorescence quantum yield (Φf) is often determined relative to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence-grade solvents
-
Quartz cuvettes
-
Anthraquinone derivative sample
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: Measure the absorbance of the standard and sample solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra of both the standard and the sample at the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission curves for both the standard and the sample.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation[2]:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Applications in Optical Technologies
The versatile photophysical properties of anthraquinone derivatives have led to their application in various optical technologies.
Bioimaging and Cellular Staining
The ability of some anthraquinone derivatives to intercalate into DNA, coupled with their fluorescence, makes them excellent nuclear stains.[3] Commercially available dyes like DRAQ5™ and DRAQ7™ are widely used in cell biology.[3]
-
DRAQ5™: A far-red emitting, cell-permeable DNA stain suitable for live-cell imaging.[3]
-
DRAQ7™: A far-red emitting stain that is membrane-impermeant, making it a useful marker for dead or membrane-compromised cells.[3]
The development of novel anthraquinone-based stains with large Stokes shifts is an active area of research, as this property is highly advantageous for high-resolution microscopy.[1]
Table 1: Photophysical Properties of Selected Anthraquinone-Based Cellular Stains
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Application | Reference |
| DRAQ5™ | ~647 | ~697 | ~50 | Live-cell nuclear staining | [3] |
| DRAQ7™ | ~599/644 | ~678/697 | >70 | Dead-cell nuclear staining | [3] |
| CyTRAK Orange™ | ~510 | ~610 | ~100 | Cytoplasmic counterstain | [3] |
| RBS3 | 420 | 556 | 136 | Nuclear, cytoplasmic, and ER staining | [3] |
| CE8 | 276 | 406 | 130 | Not specified | [3] |
| NGA5 | 298 | 480 | 182 | Not specified | [3] |
Chemosensors for Metal Ions and pH
The fluorescence of anthraquinone derivatives can be sensitive to their local environment, a property that can be exploited for the development of chemosensors.[8][9]
-
Metal Ion Sensing: The introduction of chelating moieties onto the anthraquinone scaffold can lead to changes in fluorescence upon binding to specific metal ions. This can occur through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).[8][10]
-
pH Sensing: The fluorescence of anthraquinone derivatives bearing acidic or basic functional groups can be modulated by pH.[11][12] This is often due to protonation or deprotonation events that alter the electronic structure of the fluorophore.
The general mechanism for a chemosensor can be depicted as follows:
Caption: General principle of an anthraquinone-based fluorescent chemosensor.
Photodynamic Therapy (PDT)
Photodynamic therapy is a cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS).[13][14] Anthraquinones are being explored as potential photosensitizers due to their ability to generate ROS upon light activation.[15] The mechanism can involve both Type I (electron transfer) and Type II (energy transfer to produce singlet oxygen) pathways.[15] The design of novel anthraquinone derivatives with enhanced two-photon absorption properties is a promising avenue for near-infrared (NIR) activated PDT, which allows for deeper tissue penetration.[16][17]
Factors Influencing Fluorescence
The fluorescence of anthraquinone derivatives can be significantly affected by environmental factors.
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission spectrum.[18][19] More polar solvents often cause a red-shift in the emission of molecules with a charge-transfer character in the excited state.
-
pH: As mentioned earlier, pH can have a profound effect on the fluorescence of derivatives with ionizable groups.[20][21] This is a critical consideration for applications in biological systems where pH gradients exist across different cellular compartments.
Conclusion and Future Perspectives
Anthraquinone derivatives represent a robust and versatile platform for the development of fluorescent materials for a wide range of optical applications. Their tunable photophysical properties, coupled with their inherent stability, make them highly attractive for researchers in chemistry, biology, and materials science. Future research will likely focus on the rational design of novel derivatives with enhanced properties, such as larger Stokes shifts, higher quantum yields, and two-photon absorption capabilities, to address the evolving needs of advanced optical technologies.
References
-
Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]
- Adnan, N. E., et al. (n.d.). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile.
-
MDPI. (2024). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. [Link]
-
Francis, K. P., et al. (2014). Characterization of an anthraquinone fluor from the bioluminescent, pelagic polychaete Tomopteris. Luminescence, 29(6), 632-637. [Link]
-
Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 236-245. [Link]
-
Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Senior Honors Theses. 1072. [Link]
-
ResearchGate. (n.d.). Structure of the anthraquinone derivatives used in this work. [Link]
-
Diaz, A. N. (1990). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. Journal of Photochemistry and Photobiology A: Chemistry, 53(2), 141-167. [Link]
-
OMLC. (n.d.). Anthraquinone. [Link]
-
ResearchGate. (n.d.). Solvent effects. a Absorption and fluorescence spectra of the.... [Link]
-
Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709-2728. [Link]
-
ResearchGate. (n.d.). Synthesis and photophysical properties of metal anthraquinone phthalocyanine. [Link]
-
AIP Publishing. (2025). Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. [Link]
-
Cui, F., et al. (2016). Modeling techniques and fluorescence imaging investigation of the interactions of an anthraquinone derivative with HSA and ctDNA. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 28-36. [Link]
-
Olsen, C. E., et al. (2020). Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light. Scientific Reports, 10(1), 1888. [Link]
-
SciSpace. (n.d.). Anthraquinone as Fluorescent Chemosensor for Metal Ions. [Link]
-
ResearchGate. (n.d.). Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions. [Link]
-
ResearchGate. (n.d.). Novel Anthraquinone Photosensitizers: Synthesis, Photoactivity, and 3D-QSAR Studies. [Link]
-
Mantareva, V., et al. (2024). Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview. IMR Press. [Link]
-
ResearchGate. (2025). Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]
-
ChemRxiv. (2025). In Silico Design of Anthraquinone-Based Two-Photon Photosensitizers for NIR-Activated Photodynamic Therapy in Hypoxic Tumors. [Link]
-
Royal Society of Chemistry. (n.d.). A new anthraquinone derivative as a near UV and visible light photoinitiator for free-radical, thiol–ene and cationic polymerizations. [Link]
-
NIH. (n.d.). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. [Link]
-
PubMed. (n.d.). Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions. [Link]
-
ResearchGate. (n.d.). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). [Link]
-
ResearchGate. (n.d.). pH effect on fluorescence properties (a) fluorescence intensity of anthracene vs. pH (b) fluorescence intensity of phenanthrene vs. pH. [Link]
-
Academia.edu. (n.d.). (PDF) Anthraquinone as Fluorescent Chemosensor for Metal Ions. [Link]
-
PubMed. (2020). Design, synthesis and antitumour evaluation of novel anthraquinone derivatives. [Link]
-
Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
-
ResearchGate. (2025). In Silico Design of Anthraquinone-Based Two-Photon Photosensitizers for NIR-Activated Photodynamic Therapy in Hypoxic Tumors. [Link]
Sources
- 1. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. mdpi.com [mdpi.com]
- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Chloro-2-methylanthraquinone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Chloro-2-methylanthraquinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the critical parameters of each synthetic stage, explaining the chemical principles behind our recommendations to empower you to make informed decisions in your laboratory work.
Overview of the Synthetic Pathway
The synthesis of 1-Chloro-2-methylanthraquinone is typically achieved in a two-stage process. The first stage involves the synthesis of the precursor, 2-methylanthraquinone (2-MAQ), via a Friedel-Crafts acylation followed by intramolecular cyclization. The second stage is the selective chlorination of 2-MAQ at the C1 position.
Caption: Overall workflow for the synthesis of 1-Chloro-2-methylanthraquinone.
Part 1: Troubleshooting the Synthesis of 2-Methylanthraquinone (Precursor)
The precursor, 2-MAQ, is generally prepared by the Friedel-Crafts acylation of toluene with phthalic anhydride, followed by a dehydration-cyclization step.[1][2] Yield and purity at this stage are critical for the success of the subsequent chlorination.
Frequently Asked Questions & Troubleshooting
Q1: My yield for the initial Friedel-Crafts acylation is very low. What are the likely causes?
A1: Low yield in the acylation of toluene with phthalic anhydride is a common issue, typically pointing to problems with the catalyst or reaction conditions.
-
Causality - Catalyst Deactivation: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reactants or solvent will hydrolyze AlCl₃ to aluminum hydroxide, rendering it catalytically inactive.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (toluene can be dried over sodium) and glassware thoroughly. Use a fresh, unopened container of anhydrous AlCl₃ or a freshly opened one that has been stored in a desiccator.
-
Verify Stoichiometry: For the acylation of one equivalent of phthalic anhydride, at least two equivalents of AlCl₃ are required. One equivalent coordinates with the anhydride, and the second coordinates with the ketone product, forming a complex.[3] Using a slight excess (e.g., 2.2-2.5 equivalents) can compensate for minor impurities.
-
Temperature Control: The reaction is typically exothermic. Add the AlCl₃ portion-wise to the phthalic anhydride/toluene mixture while cooling in an ice bath to maintain control. After the initial reaction, gentle heating (50-60 °C) is often required to drive the reaction to completion.
-
Q2: How do I minimize the formation of isomeric byproducts during acylation?
A2: The primary desired intermediate is 2-(4'-methylbenzoyl)benzoic acid. The formation of the ortho-isomer, 2-(2'-methylbenzoyl)benzoic acid, is a potential side reaction.
-
Causality - Steric Hindrance: The acylation of toluene is directed by the methyl group. The para-position is sterically less hindered than the ortho-position, making it the kinetically and thermodynamically favored product.
-
Optimization Strategy: In most standard procedures using AlCl₃, the para-isomer is the major product (>90%).[1] If you are observing significant ortho-isomer formation, it may indicate an unusually reactive catalytic system or excessively high temperatures. Adhering to standard temperature protocols (initial cooling followed by moderate heating) is the best way to ensure high para-selectivity.
Q3: The cyclization of 2-(4'-methylbenzoyl)benzoic acid to 2-MAQ is incomplete. How can I improve this step?
A3: This is an intramolecular electrophilic substitution (a ring-closing reaction) that requires a strong dehydrating acid.
-
Causality - Insufficient Acid Strength: Concentrated sulfuric acid (98%) is the standard reagent. If the acid is old or has absorbed atmospheric moisture, its dehydrating power will be diminished. The reaction also requires heat to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, concentrated sulfuric acid. For particularly stubborn reactions, fuming sulfuric acid (oleum) can be used, which provides an excess of SO₃ to act as a powerful dehydrating agent.
-
Temperature and Time: Heat the reaction mixture, typically to around 100-120 °C, and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up Procedure: After cooling, the reaction mixture is poured onto ice water. This precipitates the water-insoluble 2-MAQ, allowing for its collection by filtration. Ensure enough ice is used to manage the heat of dilution.
-
Alternative "Green" Protocol: Zeolite Catalysis
Traditional methods generate significant acidic waste. Zeolite catalysts offer a reusable, environmentally friendlier alternative for a one-pot synthesis from toluene and phthalic anhydride.
| Parameter | Traditional Method (AlCl₃/H₂SO₄) | Zeolite Method (H-beta) |
| Catalyst | AlCl₃ (acylation), H₂SO₄ (cyclization) | H-beta (Hβ) Zeolite (bifunctional) |
| Reaction Type | Two separate steps | One-pot cascade reaction |
| Conditions | Acylation: ~60°C; Cyclization: ~120°C | 210°C, 5h |
| Yield | Generally high (>80%) but with waste | Reported yields up to 25.1% (modified Hβ)[4] |
| Work-up | Acid quenching, extraction | Simple filtration to recover catalyst |
| Reference | [2] | [4] |
-
Scientific Insight: H-beta zeolites possess both Lewis acid sites (for acylation) and Brønsted acid sites (for dehydration/cyclization), enabling a one-pot cascade reaction.[4] While yields may be lower than the traditional route, the process simplification and catalyst recyclability are significant advantages.[5]
Part 2: Troubleshooting the Selective Chlorination of 2-Methylanthraquinone
This step is the most challenging due to the need for high regioselectivity. The goal is to introduce a single chlorine atom at the C1 position, avoiding over-chlorination and the formation of other isomers.
Caption: Troubleshooting decision tree for the chlorination of 2-MAQ.
Frequently Asked Questions & Troubleshooting
Q4: I'm getting a mixture of chlorinated products instead of pure 1-Chloro-2-methylanthraquinone. How do I improve selectivity?
A4: Regioselectivity is governed by the choice of chlorinating agent, solvent, and temperature. The quinone carbonyls deactivate the A-ring, while the methyl group activates the C-ring. Chlorination preferentially occurs on the A-ring at the alpha-position (C1, C4, C5, C8).
-
Causality - Directing Group Effects: The methyl group at C2 directs electrophiles to the C1 and C3 positions. However, the C1 position is sterically and electronically favored for halogenation in the anthraquinone system.
-
Recommended Method for High Selectivity: Chlorination of 2-MAQ with sulfuryl chloride (SO₂Cl₂) in nitrobenzene at approximately 100 °C is a reliable method for producing 1-Chloro-2-methylanthraquinone.[6]
-
Alternative Method: Using chlorine gas with a catalytic amount of iodine is also reported, but may yield more byproducts, with reported yields around 60%.[6]
Q5: My main problem is over-chlorination, leading to dichloro-2-methylanthraquinone byproducts. How can this be prevented?
A5: Over-chlorination occurs when the mono-chlorinated product reacts further with the chlorinating agent.[7]
-
Causality - Reaction Kinetics: The mono-chlorinated product is still reactive enough to undergo a second chlorination, especially if excess chlorinating agent is present or the reaction time is too long.
-
Troubleshooting Steps:
-
Strict Stoichiometric Control: Use a carefully measured amount of the chlorinating agent. A slight excess might be needed to drive the reaction, but it should not exceed 1.1 equivalents.
-
Slow Addition: Add the chlorinating agent dropwise or in small portions to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second chlorination.
-
Reaction Monitoring: Follow the reaction's progress closely using TLC. Once the starting 2-MAQ is mostly consumed, quench the reaction promptly to prevent the formation of di- and poly-chlorinated species.
-
Q6: My final product is difficult to purify. What is the best recrystallization solvent?
A6: Effective purification is essential for removing unreacted starting material and isomeric byproducts. The melting point of highly purified 1-chloroanthraquinone (a related compound) is 162.5 °C, and contaminants will depress and broaden this melting range.[7]
-
Recommended Solvents:
-
Toluene or Xylene: These are often effective for recrystallizing anthraquinone derivatives.
-
n-Butyl Alcohol: A good alternative that can provide excellent crystal quality.[7]
-
Acetic Acid: Glacial acetic acid is another common solvent for the purification of anthraquinones.
-
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to form pure crystals. A second recrystallization may be necessary to achieve high purity.
Detailed Experimental Protocol: Selective Chlorination
This protocol is based on established methods for the selective chlorination of 2-MAQ.[6]
Safety Warning: This procedure involves hazardous materials. Sulfuryl chloride is toxic and corrosive. Nitrobenzene is toxic and readily absorbed through the skin. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-methylanthraquinone (1.0 eq).
-
Dissolution: Add nitrobenzene as the solvent (approx. 5-10 mL per gram of 2-MAQ). Heat the mixture to ~100 °C to dissolve the solid.
-
Chlorination: Through the dropping funnel, add sulfuryl chloride (1.05 eq) dropwise over 30-60 minutes, maintaining the temperature at 100-110 °C. The reaction will evolve HCl gas, which should be scrubbed.
-
Reaction: Stir the mixture at this temperature for 2-4 hours, monitoring the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a large volume of methanol or ethanol to precipitate the product.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with methanol to remove the nitrobenzene solvent, followed by washing with hot water to remove any residual acids.
-
Drying & Purification: Dry the crude product in a vacuum oven. Recrystallize from a suitable solvent like toluene to obtain pure 1-Chloro-2-methylanthraquinone.
References
-
Scott, W. J., & Allen, C. F. H. (n.d.). α-CHLOROANTHRAQUINONE. Organic Syntheses. Retrieved from [Link]
- CN101717329B. (n.d.). Synthesis method of chloroanthraquinone. Google Patents.
- Suma, A. A. T., et al. (2019). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry.
-
ResearchGate. (n.d.). New 2-methyl Anthraquinone Synthesis Approach and Application in Soda-anthraquinone (AQ) Pulping. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylanthraquinone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Industrial Significance of 2-Methylanthraquinone. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-methylanthraquinone. Retrieved from [Link]
- Deinet, J. (n.d.). Process for the preparation of 1-bromo-2-methylanthraquinone. Google Patents.
- Liu, Y. Z. (2012). Study On Synthesis Of 2-Methylanthr-Aquinone From Methylbenzene And Phthalic Anhydride Over Zeolite. Globe Thesis.
- US2417027A. (n.d.). Process for preparing chlorinated anthraquinones. Google Patents.
-
FAQ. (n.d.). What is the preparation and application of 1-AMINO-2-METHYLANTHRAQUINONE? Retrieved from [Link]
- US1899304A. (n.d.). Dichloro-methyl-antraquinones and process of making same. Google Patents.
- PMC. (n.d.). 2-(2,7-Dimethoxy-1-naphthoyl)benzoic acid.
- Zenodo. (n.d.). THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubMed. (2025, June 23). Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study.
- PMC. (n.d.). 4-[(2-Hydroxy-1-naphthyl)methylideneamino]benzoic acid.
- US3870730A. (n.d.).
- NIH. (2021, November 17).
-
Kaimosi. (n.d.). synthesize 2-methylanthraquinone through an efficient one-pot strategy from Liquid-phase cascade acylation/dehydration over various zeolite catalysts. Retrieved from [Link]
- Sci-Hub. (1972). Friedel–Crafts acylations of aromatic hydrocarbons. Part XV.
- Asian Journal of Chemistry. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb.
- PMC. (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
- Google Patents. (n.d.). A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.
- PMC. (n.d.). 4-Methyl-2-(2-methylanilino)benzoic acid.
- PMC. (2019, June 17). Mechanochemical Friedel–Crafts acylations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. zenodo.org [zenodo.org]
- 4. globethesis.com [globethesis.com]
- 5. synthesize 2-methylanthraquinone through an efficient one-pot strategy from Liquid-phase cascade acylation/dehydration over various zeolite catalysts,2-methylanthraquinone [2-methylanthraquinone.com]
- 6. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Chlorination of 2-Methylanthraquinone
Welcome to the technical support guide for the chlorination of 2-methylanthraquinone. This resource is designed for researchers, chemists, and process development professionals who utilize this critical reaction in the synthesis of intermediates for dyes and pharmaceuticals.[1] The successful synthesis of the target monochlorinated product, typically 1-chloro-2-methylanthraquinone, requires a nuanced understanding of the competing reaction pathways.[2][3] This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of unwanted byproducts through a practical, question-and-answer format.
Section 1: Frequently Asked Questions - The Reaction Landscape
This section addresses fundamental questions regarding the chlorination of 2-methylanthraquinone, establishing a baseline understanding of the reaction's chemistry.
Q1: What is the primary desired reaction and what governs its selectivity?
The primary objective is typically the regioselective monochlorination of the 2-methylanthraquinone core via electrophilic aromatic substitution. The desired product is most often 1-chloro-2-methylanthraquinone.[2] The regioselectivity is dictated by the electronic effects of the substituents on the anthraquinone nucleus. The two carbonyl groups are deactivating meta-directors, while the methyl group is an activating ortho-, para-director. This combination strongly favors electrophilic attack at the C1 and C3 positions. Steric hindrance from the adjacent methyl group often makes the C1 position the most favorable site for chlorination.
Q2: What are the major classes of side reactions I should anticipate?
During your experiments, you may encounter three principal categories of side reactions:
-
Over-chlorination (Polychlorination): Formation of dichlorinated, trichlorinated, and higher chlorinated species. This occurs when the initially formed monochloro-product undergoes further electrophilic substitution.
-
Side-Chain Chlorination: Chlorination of the methyl group to yield 2-(chloromethyl)anthraquinone, 2-(dichloromethyl)anthraquinone, and 2-(trichloromethyl)anthraquinone. This proceeds via a free-radical mechanism, which is mechanistically distinct from the desired ring chlorination.[4]
-
Isomeric Impurities: Formation of other monochlorinated isomers, such as 3-chloro-2-methylanthraquinone, although typically in smaller quantities than the 1-chloro isomer due to the directing group effects mentioned above.
Q3: How do reaction conditions fundamentally dictate the product profile?
The outcome of the chlorination is critically dependent on the reaction mechanism you promote. The choice between the desired electrophilic aromatic substitution and the undesired free-radical side-chain reaction is controlled by your experimental setup.
-
For Ring Chlorination (Desired): This pathway requires a chlorinating agent that can generate an electrophile (Cl⁺ or a polarized equivalent). It is promoted by Lewis acid catalysts (e.g., I₂, FeCl₃) and polar solvents, and crucially, must be conducted in the absence of UV light.[3][4]
-
For Side-Chain Chlorination (Undesired): This pathway is initiated by chlorine radicals (Cl•). It is strongly promoted by exposure to UV light or the presence of radical initiators (e.g., AIBN, benzoyl peroxide).[5] High temperatures can also favor this pathway.[4]
The following diagram illustrates these competing mechanistic pathways.
Caption: Competing pathways in 2-methylanthraquinone chlorination.
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems, focusing on causality and providing actionable solutions.
Problem 1: Low Yield of Monochloro-Product & High Polychlorination
Q: "My reaction is producing significant amounts of di- and trichlorinated 2-methylanthraquinones. How can I improve the selectivity for the mono-substituted product?"
A: The formation of polychlorinated species is a classic sign of over-reaction. The initial product, 1-chloro-2-methylanthraquinone, is still susceptible to further electrophilic attack, especially under harsh conditions or with an excess of the chlorinating agent.
Causality & Troubleshooting Matrix:
| Parameter | Observation | Probable Cause | Recommended Solution |
| Stoichiometry | High levels of di- and trichloro- products. | Molar excess of chlorinating agent. | Carefully control the stoichiometry. Use a molar ratio of chlorinating agent to substrate between 1.0 and 1.1. Titrate the chlorinating agent in slowly rather than adding it all at once. |
| Reaction Time | Product profile worsens over time. | Reaction allowed to proceed past the optimal point for mono-chlorination. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Quench the reaction as soon as the starting material is consumed or when the formation of the desired product plateaus. |
| Temperature | Increased side products at higher temperatures. | Higher kinetic energy overcomes the activation barrier for the second chlorination. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many systems, this is just above the freezing point of the solvent up to moderate temperatures (e.g., 100°C in nitrobenzene with SO₂Cl₂).[3] |
Problem 2: Presence of Side-Chain Chlorinated Impurities
Q: "I'm detecting impurities like 2-(chloromethyl)anthraquinone in my product mixture. What causes this and how can I prevent it?"
A: This is a clear indication that a free-radical chlorination pathway is competing with the desired electrophilic pathway. This mechanism does not attack the aromatic ring but instead abstracts a hydrogen atom from the benzylic position of the methyl group, which is then replaced by a chlorine atom.
Causality & Troubleshooting Matrix:
| Parameter | Observation | Probable Cause | Recommended Solution |
| Light Exposure | Side-chain products are present. | The reaction vessel was exposed to ambient or UV light. | This is the most critical factor. Conduct the reaction in complete darkness. Wrap the flask in aluminum foil or use amber glassware.[4] |
| Temperature | Increased side-chain chlorination at elevated temperatures. | High temperatures (>130°C) can promote the thermal homolysis of Cl₂ into radicals, initiating side-chain reactions.[4] | Maintain the lowest practical reaction temperature. If high temperatures are required for ring chlorination, ensure light is rigorously excluded. |
| Initiators | Unexplained radical reaction. | Trace impurities in reagents or solvents may be acting as radical initiators. | Use high-purity, peroxide-free solvents and reagents. |
The following workflow provides a decision-making process for troubleshooting these primary issues.
Caption: Troubleshooting workflow for chlorination of 2-methylanthraquinone.
Section 3: Analytical and Purification Protocols
Q: What are the recommended methods for analyzing the product mixture and purifying the desired chlorinated 2-methylanthraquinone?
A: A multi-step approach is recommended for robust analysis and purification.
Part 1: Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for accurately identifying and quantifying the components of your crude reaction mixture.
| Technique | Purpose | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. | Qualitative assessment of starting material consumption and product formation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components. | Separation of isomers and confirmation of molecular weights and isotopic patterns characteristic of chlorinated compounds. Electron Capture Negative Ionization (ECNI) is particularly sensitive for halogenated molecules.[6] |
| High-Performance Liquid Chromatography (HPLC) | Primary method for quantification. | Accurate quantification of starting material, desired product, and byproducts.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Unambiguous confirmation of the product's structure, including the position of the chlorine atom, by analyzing ¹H and ¹³C chemical shifts and coupling constants. |
Part 2: Protocol for Purification by Recrystallization
Recrystallization is often sufficient for purifying the product if the side reactions have been well-controlled.
Objective: To isolate 1-chloro-2-methylanthraquinone from minor impurities.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for anthraquinones include toluene, acetic acid, or nitrobenzene.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Purity Check: Assess the purity of the recrystallized product using one of the analytical methods described above (e.g., melting point, HPLC).
For mixtures that are difficult to separate by recrystallization, column chromatography or High-Speed Counter-Current Chromatography (HSCCC) may be necessary.[9]
References
-
Scott, W. J., & Allen, C. F. H. α-CHLOROANTHRAQUINONE. Organic Syntheses, Coll. Vol. 1, p.154 (1941); Vol. 14, p.22 (1934). [Link]
- Google Patents. (1993).
- Google Patents. (2010). CN101717329B - Synthesis method of chloroanthraquinone.
-
ChemRxiv. (Preprint). Photo-Chlorination of Linear Alkanes with 2-Position Selectivity Using a Metal-Organic Layer Catalyst. [Link]
-
Zhang, Y., et al. (2024). Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii. Applied and Environmental Microbiology. [Link]
- Google Patents. (1993).
-
PubChem. 2-Methylanthraquinone. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2-Methylanthraquinone. [Link]
-
ResearchGate. (2011). New 2-methyl Anthraquinone Synthesis Approach and Application in Soda-anthraquinone (AQ) Pulping. [Link]
-
Tang, S., et al. (2022). Tandem catalysis enables chlorine-containing waste as chlorination reagents. Nature Communications. [Link]
- Google Patents. (1947).
-
OAE Publishing Inc. (2022). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. [Link]
-
Fieser, L. F. 2,3-DIMETHYLANTHRAQUINONE. Organic Syntheses, Coll. Vol. 3, p.307 (1955); Vol. 21, p.22 (1941). [Link]
-
LECO Corporation. Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR. [Link]
-
Globe Thesis. (2012). Study On Synthesis Of 2-Methylanthr-Aquinone From Methylbenzene And Phthalic Anhydride Over Zeolite. [Link]
-
Nature Communications. (2022). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. [Link]
-
PubChem. 1-Chloro-2-methylanthraquinone. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2008). Simultaneous Isolation and Purification of Mollugin and Two Anthraquinones from Rubia cordifolia by HSCCC. [Link]
Sources
- 1. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 3. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. gcms.cz [gcms.cz]
- 7. oaepublish.com [oaepublish.com]
- 8. Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for 1-Chloro-2-methylanthraquinone synthesis
Technical Support Center: Synthesis of 1-Chloro-2-methylanthraquinone
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Chloro-2-methylanthraquinone. This guide is designed to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental issues, and ensuring the integrity of your synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, empowering you to move beyond simple step-following to a deep, mechanistic understanding of your reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-Chloro-2-methylanthraquinone?
The most common and direct method for synthesizing 1-Chloro-2-methylanthraquinone is through the electrophilic aromatic substitution (chlorination) of 2-methylanthraquinone. The key challenge is to control the regioselectivity of the chlorination to favor the 1-position over other possible positions. The two most prevalent methods for this are:
-
Direct Chlorination with Chlorine Gas: This method involves bubbling chlorine gas through a solution of 2-methylanthraquinone, typically in the presence of a halogen carrier catalyst like iodine.[1]
-
Chlorination with Sulfuryl Chloride (SO₂Cl₂): This is often a more manageable lab-scale method. Sulfuryl chloride serves as the chlorinating agent, and the reaction is typically conducted in a high-boiling point solvent like nitrobenzene at elevated temperatures (around 100 °C).[1]
Q2: Why is the 1-position the major product in the chlorination of 2-methylanthraquinone?
The methyl group at the 2-position is an ortho-, para-directing group due to its electron-donating nature (hyperconjugation). This activates the aromatic ring towards electrophilic attack at the positions ortho (1 and 3) and para (not applicable on the same ring) to it. The carbonyl groups on the central ring are strongly deactivating, which discourages substitution on the other ring. Between the two ortho positions (1 and 3), the 1-position is sterically less hindered and electronically favored, leading to its preferential formation as the major product.
Q3: What are the critical parameters that influence the yield and purity of the product?
Several factors must be carefully controlled to ensure a successful synthesis:
-
Choice of Chlorinating Agent: Sulfuryl chloride is often preferred for its ease of handling compared to chlorine gas.
-
Catalyst: When using chlorine gas, a catalyst like iodine is essential to generate the active electrophile (Cl⁺).[1]
-
Solvent: A non-reactive, high-boiling point solvent is necessary. Nitrobenzene is commonly used, though its toxicity requires careful handling.[1] Alternative solvents should be evaluated for solubility and reactivity.
-
Temperature: The reaction temperature directly impacts the reaction rate and selectivity. For the sulfuryl chloride method, temperatures around 100 °C are typical.[1] Lower temperatures may lead to incomplete reactions, while excessively high temperatures can promote the formation of undesired isomers and di-chlorinated byproducts.
-
Reaction Time: The reaction must be monitored (e.g., by Thin Layer Chromatography, TLC) to determine the point of maximum conversion of the starting material without significant side-product formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Inactive Chlorinating Agent or Catalyst.
-
Explanation: Sulfuryl chloride can decompose over time, especially if exposed to moisture. The iodine catalyst may be of poor quality or used in insufficient amounts.
-
Recommended Solution: Use a freshly opened or distilled bottle of sulfuryl chloride. Ensure the iodine catalyst is pure and dry. Perform a small-scale test reaction to validate reagent activity.
-
-
Possible Cause 2: Incorrect Reaction Temperature.
-
Explanation: The activation energy for the chlorination is significant. If the temperature is too low, the reaction rate will be negligible.
-
Recommended Solution: Ensure your reaction setup maintains a stable and accurate temperature. For the sulfuryl chloride in nitrobenzene method, maintain the temperature at approximately 100 °C.[1] Use an oil bath and a calibrated thermometer for accurate temperature control.
-
-
Possible Cause 3: Premature Workup.
-
Explanation: The reaction may be slower than anticipated. Stopping the reaction before the starting material is consumed will naturally lead to a low yield.
-
Recommended Solution: Monitor the reaction progress using TLC. Compare the spot of the reaction mixture against the starting material (2-methylanthraquinone). The reaction is complete when the starting material spot has disappeared or is very faint.
-
Problem 2: Formation of Multiple Products (Isomers and Over-chlorination)
-
Possible Cause 1: Undesired Isomer Formation (e.g., 3-Chloro-2-methylanthraquinone).
-
Explanation: While the 1-position is favored, some amount of the 3-chloro isomer can form. Reaction conditions can affect the isomer ratio.
-
Recommended Solution: Strictly control the reaction temperature. Running the reaction at the lowest effective temperature can sometimes improve selectivity. The primary method for removing isomers is through careful purification.
-
-
Possible Cause 2: Di-chlorinated Byproducts.
-
Explanation: If an excess of the chlorinating agent is used or the reaction is run for too long, a second chlorination event can occur, leading to di-chloro-2-methylanthraquinone impurities.
-
Recommended Solution: Use a stoichiometric amount (or a very slight excess, e.g., 1.05 to 1.1 equivalents) of the chlorinating agent. Add the chlorinating agent dropwise to maintain a low instantaneous concentration and monitor the reaction closely by TLC to stop it once the mono-chlorinated product is maximized.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Similar Physical Properties of Product and Impurities.
-
Explanation: The desired 1-chloro-2-methylanthraquinone and the unreacted starting material or isomeric byproducts may have similar polarities and solubilities, making separation challenging. The reported melting point for pure 1-Chloro-2-methylanthraquinone is 170-171 °C.[1] A broad or depressed melting point indicates impurities.
-
Recommended Solution:
-
Fractional Recrystallization: This is the most effective method. A solvent screen is recommended to find a solvent in which the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the impurities have different solubility profiles. Toluene has been noted as a good recrystallization solvent for similar anthraquinone derivatives.[2]
-
Column Chromatography: While more resource-intensive, silica gel chromatography can be effective for separating isomers if recrystallization fails. A non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
-
Data & Parameters Summary
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Material | 2-Methylanthraquinone | Ensure high purity to avoid side reactions. |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Easier to handle than chlorine gas. Use 1.05-1.1 equivalents. |
| Solvent | Nitrobenzene | High boiling point and good solubility. Caution: Highly Toxic. |
| Temperature | ~100 °C | Balances reaction rate and selectivity.[1] |
| Catalyst | Not required for SO₂Cl₂. Iodine for Cl₂ gas method. | Iodine acts as a Lewis acid to polarize the Cl-Cl bond.[1] |
| Reaction Time | 2-6 hours (Monitor by TLC) | Varies based on scale and reagent purity. |
| Expected Yield | ~60% (reported for similar methods) | Yield is highly dependent on optimized conditions and purification.[1] |
| Product M.P. | 170-171 °C | Key indicator of purity.[1] |
Experimental Protocols
Protocol 1: Synthesis via Sulfuryl Chloride
Safety Note: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Nitrobenzene is a severe toxin.
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing a sodium hydroxide solution), and a dropping funnel. Ensure all glassware is oven-dried.
-
Reagents: In the flask, dissolve 2-methylanthraquinone (1 equivalent) in nitrobenzene (approx. 5-10 mL per gram of starting material).
-
Heating: Heat the mixture to 100 °C in an oil bath with stirring.
-
Addition: Once the temperature is stable, add sulfuryl chloride (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic; control the addition rate to maintain the temperature.
-
Reaction: After the addition is complete, maintain the mixture at 100 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of cold water or crushed ice to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any remaining acid, followed by a cold ethanol wash to remove some impurities.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a small volume of a potential solvent (e.g., toluene, ethanol, acetic acid).
-
Heating: Gently heat the mixture. A good solvent will dissolve the product completely when hot.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will result in the formation of well-defined crystals.
-
Procedure: Dissolve the bulk of the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Filtration (Hot): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to form crystals. Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Check the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product.
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Scott, W. J., & Allen, C. F. H. (n.d.). α-CHLOROANTHRAQUINONE. Organic Syntheses. Retrieved from [Link]
-
Drake, N. L., & McVey, W. C. (n.d.). 1-METHYLAMINOANTHRAQUINONE. Organic Syntheses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methylanthraquinone. PubChem Compound Summary. Retrieved from [Link]
- Google Patents. (n.d.). CN101717329B - Synthesis method of chloroanthraquinone.
- Google Patents. (n.d.). US2396989A - Process for the preparation of 1-bromo-2-methylanthraquinone.
-
Suma, A. A. T., et al. (2019). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry, 12(2), 502-510. Retrieved from [Link]
-
LookChem. (n.d.). What is the preparation and application of 1-AMINO-2-METHYLANTHRAQUINONE? Retrieved from [Link]
-
Dabholkar, V. V., & Gavali, S. R. (2015). An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. Cogent Chemistry, 1(1), 1111655. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of 1-Chloro-2-methylanthraquinone
Welcome to the technical support center for 1-Chloro-2-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of this compound in experimental settings. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Fundamental Properties of 1-Chloro-2-methylanthraquinone
A thorough understanding of the physicochemical properties of 1-Chloro-2-methylanthraquinone is the first step in troubleshooting solubility issues. The anthraquinone core is a planar, aromatic system, making the molecule inherently hydrophobic. The addition of a chloro and a methyl group further influences its polarity and solubility.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClO₂ | [1] |
| Molecular Weight | 256.68 g/mol | [1] |
| Melting Point | 170-171 °C | [1] |
| Predicted XlogP | 3.9 | [1] |
| Appearance | Likely a yellow or light-colored crystalline solid | General property of anthraquinones |
The predicted XlogP of 3.9 is a strong indicator of the compound's lipophilicity and predicts its poor aqueous solubility.[1] The melting point of 170-171 °C suggests a stable crystal lattice that will require sufficient energy to disrupt for dissolution to occur.[1]
Troubleshooting Low Solubility: A Question-and-Answer Guide
This section addresses common questions and issues encountered when working with 1-Chloro-2-methylanthraquinone.
Q1: My 1-Chloro-2-methylanthraquinone is not dissolving in my chosen solvent. What should I do first?
A1: The first step is to systematically assess your solvent choice and dissolution technique. The principle of "like dissolves like" is paramount. Given the hydrophobic nature of 1-Chloro-2-methylanthraquinone, polar solvents like water or ethanol alone are unlikely to be effective.
Initial Steps:
-
Verify Solvent Purity: Ensure your solvent is of high purity and anhydrous, as water can significantly reduce the solubility of hydrophobic compounds.
-
Increase Temperature: Gently warming the solution can provide the necessary energy to overcome the crystal lattice energy. Use a water bath and monitor the temperature to avoid decomposition, especially with prolonged heating. For the related compound α-chloroanthraquinone, crystallization is performed from hot n-butyl alcohol or toluene, suggesting these are good solvents at elevated temperatures.[2]
-
Increase Agitation: Employ vigorous stirring or sonication. Sonication uses high-frequency sound waves to create micro-cavitations, which can help to break down solid aggregates and increase the surface area available for solvation.
Q2: I'm using an organic solvent like DMSO or DMF, but the solubility is still poor. What are my next options?
A2: While Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful aprotic polar solvents capable of dissolving a wide range of compounds, high concentrations of hydrophobic molecules can still be challenging.
Advanced Strategies:
-
Co-solvent Systems: Introduce a co-solvent to modify the polarity of your primary solvent. For a highly hydrophobic compound, adding a less polar, water-miscible solvent can sometimes improve solubility. However, for aqueous-based assays, the strategy is often to create a concentrated stock in 100% DMSO or DMF and then dilute it into the aqueous buffer. When diluting, it is crucial to add the stock solution to the buffer with vigorous stirring to avoid precipitation.
-
Consider Less Common Solvents: Based on manufacturing and purification procedures for related compounds, consider solvents such as:
-
Toluene: Used for recrystallizing α-chloroanthraquinone.[2]
-
Nitrobenzene: Used as a solvent in the synthesis of 1-Chloro-2-methylanthraquinone.[1]
-
n-Butyl Alcohol: Another solvent used for the recrystallization of α-chloroanthraquinone.[2]
-
Dichloromethane (DCM) or Chloroform: These are common non-polar solvents that may be effective.
-
It is critical to consider the compatibility of these organic solvents with your experimental system (e.g., cell culture, enzyme assays).
Q3: I managed to dissolve the compound, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A3: This is a common problem when diluting a concentrated stock solution in an organic solvent into an aqueous medium. The drastic change in solvent polarity causes the hydrophobic compound to crash out of solution.
Mitigation Techniques:
-
Optimize Dilution Method: Add the stock solution dropwise into the vigorously stirred aqueous buffer. This rapid dispersion can help to keep the compound from locally supersaturating and precipitating.
-
Use of Surfactants or Solubilizing Agents: Incorporate a non-ionic surfactant like Tween® 80 or Triton™ X-100 into your aqueous buffer. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Lower the Final Concentration: It may be that the desired final concentration is above the solubility limit in the final assay buffer. If experimentally feasible, reducing the final concentration is the simplest solution.
-
Prepare a More Dilute Stock: If you are adding a very small volume of a highly concentrated stock, the localized concentration upon addition can be extremely high. Using a more dilute stock solution that requires a larger volume to be added can sometimes improve mixing and reduce precipitation.
Q4: Could my compound be degrading in the solvent, leading to apparent solubility issues?
Stability Considerations:
-
Photostability: Anthraquinones are known to be photosensitive.[3] Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil, especially during storage and long experiments.
-
pH Stability: The stability of the compound may be pH-dependent. Although less common for the anthraquinone core itself, ester or other labile functional groups (not present in this specific molecule) can be susceptible to hydrolysis at extreme pH values.
-
Oxidative Stability: While generally stable, prolonged exposure to air and light, especially in certain solvents, could potentially lead to oxidative degradation. Purging solutions with an inert gas like argon or nitrogen before sealing and storage can mitigate this.
-
Solvent Reactivity: Ensure the solvent is not reactive with the compound. For example, some compounds may be unstable in protic solvents like methanol or ethanol over long periods. A study on sulfonated anthraquinones showed degradation in aqueous acidic solutions, especially at higher temperatures and states of charge in battery applications.[4] While the conditions are different, it highlights the potential for instability.
To assess stability, you can prepare a solution and monitor its purity over time using an analytical technique like HPLC.
Preventative Measures and Best Practices
Proactive measures can often prevent solubility issues from arising in the first place.
-
Small-Scale Solubility Testing: Before preparing a large batch of stock solution, perform small-scale solubility tests in a variety of solvents to determine the most effective one.
-
Freshly Prepare Solutions: For sensitive compounds, it is always best to prepare solutions fresh for each experiment to minimize the risk of degradation.
-
Proper Storage: If storage is necessary, store stock solutions at low temperatures (e.g., -20 °C or -80 °C) and protected from light. However, be aware that some compounds can precipitate out of solution upon freezing and may require warming and vortexing before use. A study on a large compound library found that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to two years at 4°C.[5]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low solubility issues with 1-Chloro-2-methylanthraquinone.
Caption: A workflow diagram for troubleshooting low solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a common starting point for many biological assays.
Materials:
-
1-Chloro-2-methylanthraquinone (MW = 256.68 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 256.68 g/mol * (1000 mg / 1 g) = 2.57 mg
-
-
Weighing: Accurately weigh approximately 2.57 mg of 1-Chloro-2-methylanthraquinone into a clean, dry vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid has not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath (30-40 °C) while vortexing intermittently. Visually inspect to ensure all solid has dissolved.
-
-
Storage: Store the stock solution in a tightly sealed amber vial at -20 °C to protect from light and moisture. Before use, allow the solution to thaw completely at room temperature and vortex to ensure homogeneity.
Protocol 2: Purity and Stability Assessment by HPLC
This protocol provides a general framework for developing an HPLC method to assess the purity and stability of 1-Chloro-2-methylanthraquinone. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase (starting conditions):
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a gradient of 50:50 (A:B) and ramp up to 100% B over 15-20 minutes.
Detection:
-
Monitor at multiple wavelengths. Based on the anthraquinone chromophore, start with 254 nm and 280 nm. A DAD will allow for the full UV-Vis spectrum to be captured for peak purity analysis.
Procedure:
-
Standard Preparation: Prepare a standard solution of 1-Chloro-2-methylanthraquinone of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dilute your experimental samples to fall within the linear range of the assay.
-
Analysis: Inject the standard and samples onto the HPLC system.
-
Data Interpretation:
-
Purity: The purity of the compound can be assessed by the relative area of the main peak compared to any impurity peaks.
-
Stability: To assess stability, analyze a sample of the stock solution at time zero and then at subsequent time points after storage under defined conditions (e.g., room temperature, 4 °C, protected from light). A decrease in the area of the main peak and/or the appearance of new peaks would indicate degradation.
-
References
-
PubChem. 1-Chloro-2-methylanthraquinone. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. α-CHLOROANTHRAQUINONE. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Kratochvíl, J., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Molecules, 26(8), 2349. [Link]
-
IMR Press. (2024). Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview. [Link]
Sources
Technical Support Center: Recrystallization of 1-Chloro-2-methylanthraquinone
Welcome to the technical support resource for the purification of 1-Chloro-2-methylanthraquinone via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 1-Chloro-2-methylanthraquinone?
Recrystallization is a fundamental purification technique in organic chemistry.[1] For 1-Chloro-2-methylanthraquinone, the primary goal is to remove impurities that may have formed during its synthesis. Common synthesis methods, such as the chlorination of 2-methylanthraquinone, can result in by-products.[2] These impurities can include unreacted starting materials, isomeric variants (e.g., other chloro-2-methylanthraquinone isomers), or polychlorinated species.[3][4] A successful recrystallization yields a product with high purity, which is often essential for subsequent reactions or biological testing.
Q2: How do I select an appropriate solvent for the recrystallization of 1-Chloro-2-methylanthraquinone?
The ideal solvent is one in which 1-Chloro-2-methylanthraquinone is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5] This differential solubility is the driving force for crystallization upon cooling. For anthraquinone derivatives, several types of solvents are commonly employed:
-
Aromatic Hydrocarbons: Toluene is a frequently cited solvent for compounds like 1-chloroanthraquinone, a structurally similar molecule.[3]
-
Alcohols: n-Butyl alcohol has been shown to be effective for producing high-purity crystals of related compounds.[3] Ethanol can also be a good starting point for solubility tests.[6]
-
Chlorinated Solvents: Chlorobenzene and ortho-dichlorobenzene are effective solvents for anthraquinones, though their higher boiling points and safety profiles should be considered.[7][8]
The selection process involves small-scale solubility tests with a few milligrams of your crude product in various candidate solvents to observe these solubility characteristics.
Q3: How can I assess the purity of my recrystallized 1-Chloro-2-methylanthraquinone?
Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range. The reported melting point for highly purified 1-chloroanthraquinone is 162.5°C, which can serve as a reference point for the expected range of its methylated analog.[3]
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess purity. A pure compound should ideally show a single spot. By running the crude material and the recrystallized product side-by-side, you can visualize the removal of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can separate the main compound from trace impurities and provide a precise purity value (e.g., >98%).[9]
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities with distinct spectral signatures.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization process.
Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?
This is a common issue that typically points to one of two scenarios: the solution is not sufficiently saturated, or the solution is supersaturated and requires nucleation to begin.
-
Problem: The solution may be too dilute (too much solvent was added).
-
Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of the solute. Allow it to cool again slowly.[10]
-
-
Problem: The solution is supersaturated and reluctant to form crystals.
-
Solution 1 (Induce Nucleation): Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Solution 2 (Seeding): If you have a small crystal of pure 1-Chloro-2-methylanthraquinone, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Solution 3 (Drastic Cooling): As a last resort, place the flask in an ice bath. However, be aware that rapid cooling can sometimes trap impurities within the crystal lattice.[10]
-
Q5: The product is "oiling out" instead of forming solid crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool more slowly.[10] A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Solution 2: Consider a different solvent or a two-solvent system. If the compound is extremely soluble in your chosen solvent, you can add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the hot solution until it just becomes cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.[11]
Q6: My final crystals are colored, but the pure compound should be yellow. What happened?
Colored impurities are common in anthraquinone chemistry. If your recrystallized product retains an undesirable color, it indicates that colored impurities have not been effectively removed.
-
Solution: Perform a "hot filtration" with activated charcoal. After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[11] Be cautious not to add too much charcoal, as it can also adsorb your product and reduce the yield.
Q7: The recrystallization yield is very low. How can I improve it?
A low yield can result from several factors. It's crucial to distinguish between procedural losses and solubility losses.
-
Problem: Using too much solvent.
-
Explanation: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[5] Any excess solvent will retain more of your product in the solution (the "mother liquor") even after cooling, thus reducing the yield.
-
-
Problem: Premature crystallization during hot filtration.
-
Explanation: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the filter funnel, leading to product loss.
-
Solution: Use a pre-heated filter funnel and flask, and keep the solution at or near its boiling point during filtration. Adding a small excess of solvent before filtration can also help, which can then be boiled off before cooling.
-
-
Problem: Inherent solubility.
-
Explanation: Some product will always remain dissolved in the mother liquor.
-
Solution: To recover more product, you can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solvent Selection and Solubility Data
Choosing the right solvent is critical for a successful recrystallization. The following table provides a qualitative guide to the solubility of anthraquinone derivatives in common laboratory solvents, which can be used as a starting point for your experiments with 1-Chloro-2-methylanthraquinone.
| Solvent Class | Example Solvents | Solubility at Room Temp | Solubility at Boiling Point | Suitability for Recrystallization |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | High | Excellent |
| Alcohols | Ethanol, n-Butanol | Low | Moderate to High | Good |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | High | Good (often used for washing)[12] |
| Ketones | Acetone | Moderate | High | Fair to Good |
| Ethers | Diethyl Ether, THF | Low to Moderate | Moderate | Fair |
| Alkanes | Hexane, Heptane | Very Low | Low | Poor (can be used as anti-solvents)[6] |
| Water | H₂O | Insoluble | Insoluble | Unsuitable |
Standard Recrystallization Protocol for 1-Chloro-2-methylanthraquinone
This protocol provides a detailed, step-by-step methodology for the purification of 1-Chloro-2-methylanthraquinone using toluene as the recrystallization solvent.
Materials:
-
Crude 1-Chloro-2-methylanthraquinone
-
Toluene
-
Erlenmeyer flasks (2)
-
Heating source (hot plate with stirring)
-
Filter funnel and fluted filter paper
-
Buchner funnel and vacuum flask
-
Glass rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude 1-Chloro-2-methylanthraquinone (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a small volume of toluene (e.g., 2-3 mL) and begin heating the mixture with stirring.[3]
-
Achieve Saturation: Continue adding toluene in small portions to the boiling mixture until the solid has just completely dissolved. This ensures you are using the minimum amount of hot solvent necessary.[5]
-
(Optional) Decoloration: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.[11]
-
(Optional) Hot Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration. Place a fluted filter paper in a short-stemmed funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible. Rinse the first flask with a small amount of hot toluene and pass it through the filter to recover any remaining product.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature.[5] Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, you may place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold toluene to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator. Determine the yield and assess the purity (e.g., by melting point).
Recrystallization Workflow Diagram
The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.
Caption: Workflow for the recrystallization of 1-Chloro-2-methylanthraquinone.
References
-
Scott, W. J., & Allen, C. F. H. α-CHLOROANTHRAQUINONE. Organic Syntheses. Available at: [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methylanthraquinone. PubChem. Available at: [Link]
- Downs, C. R. (1926). Purification of anthraquinone. U.S. Patent 1,845,281. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33. Available at: [Link]
-
Graz University of Technology, Institute of Solid State Physics. (n.d.). Proof of surface crystallisation for anthraquinone. Available at: [Link]
- Lee, H. B., & Kort, M. E. (1946). Process for the preparation of 1-bromo-2-methylanthraquinone. U.S. Patent 2,396,989. Google Patents.
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]
-
Chem-Station. (n.d.). What is the preparation and application of 1-AMINO-2-METHYLANTHRAQUINONE? - FAQ. Available at: [Link]
-
Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
New Jersey Department of Health. (n.d.). 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY. Available at: [Link]
- Downs, C. R. (1922). Purification of anthraquinone. U.S. Patent 1,420,198. Google Patents.
-
Kiss, L., & Kunsági-Máté, S. (2019). Solubility Determination of Hydroquinone in Dichloromethane, Trichloromethane and Carbon Tetrachloride by Using the Co-solvent Calibration Method. ResearchGate. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). 1-CHLORO-2-METHYLANTHRAQUINONE. Available at: [Link]
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. US1845281A - Purification of anthraquinone - Google Patents [patents.google.com]
- 8. US1420198A - Purification of anthraquinone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Control of Isomeric Impurities in Pharmaceutical Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing and controlling isomeric impurities during chemical synthesis. Isomeric purity is not merely a matter of yield; it is a fundamental pillar of drug safety and efficacy. Even minute variations in the three-dimensional arrangement of atoms can lead to vastly different pharmacological and toxicological profiles.[1][][3]
This guide provides in-depth, practical answers to common questions and troubleshooting scenarios encountered in the laboratory. Our approach is rooted in a deep understanding of reaction mechanisms and kinetic and thermodynamic principles to empower you with the knowledge to proactively design robust synthetic routes and effectively troubleshoot unexpected outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Preventing Isomeric Impurity Formation
This section addresses fundamental questions about the origins of isomeric impurities and the strategic principles for their control.
Q1: What are the primary drivers of isomeric impurity formation in my synthesis?
Isomerization, the process by which a molecule transforms into an isomer, is driven by the pursuit of a more stable energetic state.[4][5][6] The formation of these impurities is not random; it is governed by a confluence of factors that you can often control.
Key influencing factors include:
-
Structural and Electronic Factors: The intrinsic stability of different isomers plays a crucial role. For example, trans-alkenes are generally more stable than cis-alkenes due to reduced steric hindrance.[5] Similarly, the stability of functional groups and the electronic effects of substituents can favor one isomeric form over another.[1]
-
Reaction Conditions:
-
Temperature and Time: Higher temperatures and longer reaction times often provide the necessary activation energy for a system to reach thermodynamic equilibrium, which may favor a more stable, yet undesired, isomer.[1][7]
-
Solvent Effects: The polarity of the solvent can differentially stabilize isomers. Polar solvents might favor the formation or stabilization of polar isomers, while non-polar solvents may do the opposite.[1][]
-
pH: Acidic or basic conditions can catalyze isomerization, particularly for compounds with labile protons or functional groups susceptible to acid/base-catalyzed rearrangements (e.g., enolization).[]
-
-
Catalyst-Related Issues: Catalysts are designed to lower the activation energy of a desired reaction pathway, but they can also inadvertently promote isomerization.[8] Decomposition products of a catalyst can sometimes be the true culprits behind unwanted isomerization.[9][10]
Q2: How do I choose between kinetic and thermodynamic control to favor my desired isomer?
The concepts of kinetic and thermodynamic control are central to directing a reaction towards a specific isomeric product.[7][11][12][13]
-
Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy. To achieve kinetic control, reactions are typically run at low temperatures for short durations to prevent the system from reaching equilibrium.[7][13] This is the strategy of choice when the desired isomer is less stable than a potential isomeric impurity.
-
Thermodynamic Control: This favors the most stable product, the one with the lowest Gibbs free energy. Thermodynamic control is achieved under conditions that allow the reaction to be reversible, typically at higher temperatures and for longer reaction times, enabling the initial products to equilibrate to the most stable form.[7][13]
| Control Type | Favored Product | Relative Activation Energy (Ea) | Relative Product Stability | Typical Conditions |
| Kinetic | Fastest-forming product | Lower | Less Stable | Low Temperature, Short Reaction Time |
| Thermodynamic | Most stable product | Higher | More Stable | High Temperature, Long Reaction Time |
Experimental Protocol: Test for Kinetic vs. Thermodynamic Control
This protocol helps determine which reaction conditions favor your desired product.
-
Setup Parallel Reactions: Prepare at least two identical reactions.
-
Reaction 1 (Kinetic Conditions):
-
Cool the reaction vessel to a low temperature (e.g., -78 °C, 0 °C).
-
Run the reaction for a short period, taking aliquots at regular intervals (e.g., 5, 15, 30 minutes) to monitor the product ratio.
-
Quench the reaction at low temperature.
-
-
Reaction 2 (Thermodynamic Conditions):
-
Run the reaction at a higher temperature (e.g., room temperature, reflux).
-
Allow the reaction to proceed for an extended period (e.g., several hours to overnight), again monitoring the product ratio over time.
-
-
Analysis:
-
Analyze the isomeric ratio in all samples using a suitable technique (e.g., HPLC, GC, NMR).
-
If the desired isomer is the major product at low temperature and short times, its formation is kinetically favored. If it dominates at higher temperatures and longer times, it is the thermodynamically favored product.
-
Q3: My desired product is chiral. What are the best strategies to prevent racemization?
Preventing the loss of stereochemical integrity at a chiral center is paramount in pharmaceutical synthesis.[][3] Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, often proceeds through an achiral intermediate.[14]
Key prevention strategies include:
-
Avoid Harsh Conditions: High temperatures and extreme pH (both acidic and basic) can promote racemization by facilitating the formation of planar, achiral intermediates like carbocations or enolates.[][14]
-
Judicious Choice of Reagents and Solvents:
-
Use non-polar solvents where possible, as they can disfavor the formation of charged, achiral intermediates.[]
-
Employ bulky bases or reagents that are sterically hindered to reduce the likelihood of abstraction of a proton at the chiral center.
-
-
Protecting Groups: If a chiral center is adjacent to a functional group that can facilitate racemization (like a carbonyl group), consider installing a protecting group to temporarily mask its reactivity.
-
Catalyst Selection: In asymmetric catalysis, ensure the chosen catalyst and ligands are stable under the reaction conditions and do not promote side reactions that could lead to racemization.
Part 2: Troubleshooting Guide - Addressing Isomeric Impurities in Your Reaction
This section provides a structured approach to diagnosing and solving problems when isomeric impurities are detected.
Scenario 1: An unexpected geometric (E/Z) isomer is appearing in my product.
The formation of an unintended E/Z isomer often points to issues with reaction conditions or post-synthesis handling.[15]
Troubleshooting Workflow:
Caption: Troubleshooting E/Z Isomer Formation.
In-depth Explanation:
-
Temperature: As discussed under thermodynamic control, higher temperatures can allow for the equilibration to the more stable geometric isomer.[7] If your desired product is the kinetic isomer, lowering the temperature is crucial.
-
Light Exposure: Many compounds with double bonds, particularly conjugated systems, are susceptible to photoisomerization, where light provides the energy to interconvert between E and Z forms.[5][15] Conducting the reaction and subsequent manipulations in the dark or using amber glassware can prevent this.
-
Catalyst-Induced Isomerization: In reactions like olefin metathesis, ruthenium hydride species formed from catalyst decomposition are known to cause double bond migration.[9] The addition of mild oxidants like 1,4-benzoquinone can quench these species without significantly impacting the desired metathesis reaction.[9][16]
-
Purification Issues: The stationary phase in column chromatography (e.g., silica gel, alumina) can have acidic or basic sites that may catalyze isomerization of sensitive compounds as they pass through the column. Consider using a less acidic grade of silica, neutralizing it with a base like triethylamine, or exploring alternative purification techniques like crystallization or normal-phase chromatography, which can offer better selectivity for isomers.[17]
Scenario 2: My product is showing partial or complete racemization.
The unexpected loss of enantiomeric purity is a serious issue, often indicating an unforeseen reaction pathway that compromises a chiral center.
Troubleshooting Workflow:
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Isomerization | Organic Compounds, Alkenes, Alkanes | Britannica [britannica.com]
- 5. Isomerization - Wikipedia [en.wikipedia.org]
- 6. Understanding Isomerization Reactions: The Art of Molecular Transformation - Oreate AI Blog [oreateai.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. Role of catalysts in isomerization processes [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. jackwestin.com [jackwestin.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Production of 1-Chloro-2-methylanthraquinone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-Chloro-2-methylanthraquinone. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the production of this critical chemical intermediate. Our goal is to provide field-proven insights and robust troubleshooting strategies to ensure the successful, safe, and efficient scale-up of your synthesis protocols.
Introduction
1-Chloro-2-methylanthraquinone is a key intermediate in the synthesis of various high-performance vat dyes, particularly pyranthrone-based colorants.[1] Its purity and consistent production are paramount for the quality of downstream products. The synthesis typically involves the electrophilic chlorination of 2-methylanthraquinone, a process that, while straightforward in principle, presents significant challenges in regioselectivity, impurity control, and safe handling when transitioning from bench-scale to pilot or industrial production.
This document provides direct answers to common questions and solutions to problems encountered during the manufacturing process.
Core Synthesis Pathway Overview
The most prevalent industrial method for producing 1-Chloro-2-methylanthraquinone is the direct chlorination of 2-methylanthraquinone. This guide will focus on troubleshooting this primary route.
Caption: General workflow for the synthesis of 1-Chloro-2-methylanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-Chloro-2-methylanthraquinone?
The primary industrial routes involve the direct chlorination of 2-methylanthraquinone. Two widely cited methods are:
-
Chlorination with Sulfuryl Chloride (SO₂Cl₂) : This reaction is typically performed in a solvent like nitrobenzene at elevated temperatures (e.g., 100 °C).[1]
-
Chlorination with Chlorine Gas (Cl₂) : This method often uses iodine as a catalyst to facilitate the reaction, yielding the desired product.[1]
The choice between these methods often depends on available equipment for handling gaseous vs. liquid reagents, safety protocols, and desired throughput.
Q2: Why is regioselectivity a concern in the chlorination of 2-methylanthraquinone?
2-Methylanthraquinone has several positions on its aromatic rings available for electrophilic substitution. While the methyl group and the quinone structure direct the incoming chloro group, other isomers can and do form. The reaction conditions (catalyst, temperature, solvent) heavily influence the ratio of the desired 1-chloro isomer to other unwanted isomers. For instance, Friedel-Crafts acetylation of 2-methylnaphthalene can result in all seven possible isomers, highlighting the challenge of controlling regioselectivity in substituted polycyclic aromatic systems.[2]
Q3: What are the critical safety precautions when scaling up this process?
Scaling up this synthesis introduces significant safety risks that must be rigorously managed.
-
Chlorinating Agents : Both chlorine gas and sulfuryl chloride are highly toxic and corrosive.[3] Chlorine gas can cause severe respiratory damage upon inhalation.[4] All reactions should be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system with appropriate scrubbers for off-gassing.
-
Solvents : Chlorinated solvents and nitrobenzene are hazardous.[1][5] Nitrobenzene is particularly toxic and readily absorbed through the skin. Engineering controls and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and respiratory protection, are mandatory.[3]
-
Exothermic Reactions : Chlorination reactions can be exothermic. On a large scale, inadequate heat dissipation can lead to a runaway reaction.[6] A robust reactor cooling system and controlled, slow addition of the chlorinating agent are essential.
Q4: Which analytical techniques are recommended for quality control?
A multi-faceted approach is necessary to ensure the purity of the final product.
-
Melting Point : A sharp melting point is a good initial indicator of purity. The reported melting point for 1-Chloro-2-methylanthraquinone is 170-171 °C.[1]
-
Spectroscopy :
-
NMR (Nuclear Magnetic Resonance) is used to confirm the chemical structure and identify isomeric impurities.
-
IR (Infrared) Spectroscopy helps confirm the presence of key functional groups (e.g., C=O, C-Cl).[1]
-
-
Chromatography :
-
GC-MS (Gas Chromatography-Mass Spectrometry) is highly effective for separating and identifying volatile impurities and isomers.[7]
-
HPLC (High-Performance Liquid Chromatography) is also widely used for purity assessment of anthraquinone derivatives.
-
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClO₂ | PubChem[1] |
| Molar Mass | 256.68 g/mol | PubChem[1] |
| Melting Point | 170-171 °C | HSDB[1] |
| Appearance | Yellow solid | Britannica[8] |
Table 1: Key Physical and Chemical Properties of 1-Chloro-2-methylanthraquinone.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, providing potential causes and actionable solutions.
Caption: Troubleshooting logic for low yield and purity issues.
Problem 1: Low Yield of the Desired 1-Chloro Isomer
-
Potential Cause A: Incorrect Reaction Temperature. Temperature significantly affects the regioselectivity of the chlorination. Excessively high temperatures can favor the formation of thermodynamically stable but undesired isomers or lead to product degradation.
-
Solution: Methodically screen a range of temperatures (e.g., 80-120 °C) in small-scale optimization runs. Monitor the isomer ratio at each temperature point using GC or HPLC. Select the temperature that provides the optimal balance between reaction rate and selectivity for the 1-chloro product.
-
-
Potential Cause B: Inefficient Mixing or Reagent Addition. On a larger scale, poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions, including the formation of polychlorinated byproducts.
-
Solution: Ensure the reactor is equipped with an appropriately sized and shaped agitator to maintain a homogenous reaction mixture. The chlorinating agent (SO₂Cl₂ or Cl₂) should be added sub-surface and at a slow, controlled rate to prevent concentration gradients.
-
-
Potential Cause C: Inactive or Insufficient Catalyst. If using the Cl₂/Iodine method, the iodine catalyst may be of poor quality or used in insufficient amounts.
-
Solution: Use fresh, high-purity iodine. Evaluate the impact of catalyst loading (e.g., 0.5-2.0 mol%) on the reaction outcome. Ensure the iodine is fully dissolved or well-dispersed before initiating the chlorine gas feed.
-
Problem 2: High Levels of Dichloro- and Polychloro-anthraquinone Impurities
-
Potential Cause: Over-chlorination due to Poor Stoichiometric Control. The acyl group on the anthraquinone ring is deactivating, but a second chlorination is still possible, especially under forcing conditions or if excess chlorinating agent is used.[9]
-
Solution: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. The ideal approach is to add the chlorinating agent slowly and monitor the reaction's progress (e.g., by taking aliquots for GC analysis) until the starting material is consumed.
-
Problem 3: Difficulty in Purifying the Final Product
-
Potential Cause A: Ineffective Recrystallization Solvent. The chosen solvent may not provide a sufficient solubility difference between the desired product and the key impurities at high and low temperatures.
-
Solution: A solvent screen is recommended. Toluene is often a suitable solvent for recrystallizing anthraquinone derivatives.[10][11] Other options to explore include xylenes, chlorobenzene, or acetic acid. The goal is to find a solvent in which the 1-Chloro-2-methylanthraquinone is sparingly soluble at room temperature but highly soluble when hot, while impurities remain either soluble or insoluble at all temperatures. After collecting the precipitate by vacuum filtration, wash it with cold water and dry it in a vacuum desiccator.[12]
-
-
Potential Cause B: Presence of Isomeric Impurities. Isomers often have very similar physical properties, making them difficult to separate by simple recrystallization.
-
Solution: If a single recrystallization is insufficient, a second recrystallization from a different solvent system may be effective. Alternatively, column chromatography can be used for purification at the lab scale, though this is often not economically viable for large-scale production. The insights from lab-scale purification can, however, inform better crystallization protocols.
-
Problem 4: Reaction Stalls or Fails to Reach Completion
-
Potential Cause: Deactivation of Reagents by Moisture. Chlorinating agents like sulfuryl chloride and Lewis acid catalysts used in precursor synthesis (e.g., AlCl₃) are extremely sensitive to moisture.[9] Water will consume the reagents, rendering them ineffective.
-
Solution: Ensure all glassware and reactors are thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and fresh, sealed containers of reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Experimental Protocol: Chlorination of 2-Methylanthraquinone with Sulfuryl Chloride
This protocol is a representative lab-scale procedure. All steps must be adapted and re-validated for pilot-scale equipment with appropriate engineering and safety controls in place.
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (fitted with a gas outlet to a scrubber), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere using a nitrogen line.
-
Charging Reagents: To the flask, add 2-methylanthraquinone (1.0 eq) and nitrobenzene (approx. 5-10 volumes). Begin stirring to dissolve the solid.
-
Heating: Heat the mixture to 100 °C using an oil bath.[1]
-
Reagent Addition: Charge the dropping funnel with sulfuryl chloride (SO₂Cl₂, ~1.1 eq). Add the sulfuryl chloride dropwise to the heated solution over a period of 1-2 hours. Monitor the off-gas and ensure it is being effectively neutralized by the scrubber (e.g., a sodium hydroxide solution).
-
Reaction Monitoring: Maintain the reaction at 100 °C for 2-4 hours after the addition is complete. Monitor the reaction progress by periodically taking samples and analyzing them via TLC or GC to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a larger beaker containing crushed ice or cold water to precipitate the crude product.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acid, followed by a wash with a small amount of cold ethanol or methanol. Recrystallize the crude solid from a suitable solvent (e.g., toluene) to yield pure 1-Chloro-2-methylanthraquinone.[10][11]
References
- Organic Syntheses Procedure. α-CHLOROANTHRAQUINONE. Organic Syntheses.
- Organic Syntheses Procedure. 1-methylaminoanthraquinone. Organic Syntheses.
- An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. Taylor & Francis Online.
- EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry.
- Process for the preparation of 1-bromo-2-methylanthraquinone.
- Synthesis method of chloroanthraquinone.
- 1-Chloro-2-methylanthraquinone | C15H9ClO2. PubChem.
- THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. Zenodo.
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
- SAFETY OF CHLORIN
- Troubleshooting low yield in Friedel-Crafts acyl
- HEALTH EFFECTS - Toxicological Profile for Chlorine. NCBI Bookshelf - NIH.
- Friedel–Crafts acylations of aromatic hydrocarbons. Part XV.
- Process for the preparation of anthraquinone and its substituted derivatives.
- HT column GC/MS method for determination of anthraquinone and its toxic impurities in paper products. Royal Society of Chemistry.
- Ch12: Friedel-Crafts limit
- Anthraquinone - Wikipedia.
- Chlorin
- 1-Hydroxy-2-methylanthraquinone. BIORLAB.
Sources
- 1. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene / J. Chem. Soc., Perkin Trans. 1, 1972 [sci-hub.box]
- 3. m.youtube.com [m.youtube.com]
- 4. HEALTH EFFECTS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ecolink.com [ecolink.com]
- 6. icheme.org [icheme.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Anthraquinone - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Bot Verification [rasayanjournal.co.in]
Degradation pathways of 1-Chloro-2-methylanthraquinone under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Chloro-2-methylanthraquinone. This guide is designed to provide expert insights, troubleshooting advice, and detailed experimental protocols to navigate the complexities of studying the environmental fate and metabolic breakdown of this compound. Given the specificity of this molecule, direct literature can be sparse. Therefore, this guide synthesizes established principles from studies on related anthraquinone derivatives and chlorinated aromatic compounds to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the degradation of 1-Chloro-2-methylanthraquinone, providing answers grounded in the behavior of structurally similar compounds.
Q1: What are the likely initial steps in the microbial degradation of 1-Chloro-2-methylanthraquinone?
Based on studies of other chlorinated aromatic compounds and anthraquinones, the initial enzymatic attack could occur at several positions. The most probable initial steps involve either dechlorination, oxidation of the methyl group, or hydroxylation of the aromatic ring. Bacterial consortia often exhibit synergistic metabolism, where different strains target various parts of the molecule.[1]
Q2: Can 1-Chloro-2-methylanthraquinone be degraded photochemically?
Yes, anthraquinone derivatives are known to undergo photodegradation.[2] The process typically involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals and superoxide radicals, upon irradiation with a suitable light source.[2] These highly reactive species can then attack the aromatic structure, leading to its breakdown. The presence of a chlorine atom may influence the rate and pathway of photodegradation.
Q3: What are the expected major classes of degradation intermediates?
During degradation, you can anticipate the formation of several types of intermediates. These may include hydroxylated and dechlorinated analogs of the parent compound, as well as ring-fission products like catechols and their derivatives.[3] Further degradation can lead to the formation of smaller organic acids before complete mineralization to CO2 and water.
Q4: How does the chlorine substituent affect the biodegradability of the molecule?
The presence of chlorine on the aromatic ring generally increases the recalcitrance of a compound to microbial degradation.[4] However, many microorganisms have evolved enzymatic machinery, such as dehalogenases, to remove chlorine atoms, which is often a crucial first step in the degradation cascade.
Q5: What analytical techniques are best suited for identifying and quantifying 1-Chloro-2-methylanthraquinone and its degradation products?
A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is excellent for quantification. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for more volatile derivatives.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your degradation experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| No observable degradation of 1-Chloro-2-methylanthraquinone. | - Inappropriate microbial consortium or strain.- Suboptimal experimental conditions (pH, temperature, aeration).- Toxicity of the compound at the tested concentration.[6]- Insufficient acclimation period for the microbial culture. | - Screen different microbial consortia from contaminated sites.[7]- Optimize pH, temperature, and shaking speed for your microbial culture.- Perform a dose-response study to determine the optimal, non-toxic concentration of the compound.[6]- Gradually expose the microbial culture to increasing concentrations of 1-Chloro-2-methylanthraquinone over time. |
| Inconsistent degradation rates between replicate experiments. | - Inhomogeneous inoculum.- Variations in experimental setup (e.g., flask-to-flask differences in aeration).- Instability of the parent compound under abiotic conditions. | - Ensure the microbial inoculum is well-mixed before dispensing.- Use baffled flasks to improve aeration and ensure consistent mixing.- Run a sterile control (without microorganisms) to assess abiotic degradation (e.g., hydrolysis, photolysis). |
| Difficulty in identifying degradation intermediates. | - Low concentration of intermediates.- Co-elution of intermediates with matrix components.- Lack of appropriate analytical standards. | - Use solid-phase extraction (SPE) to concentrate the sample before analysis.- Optimize the chromatographic method (gradient, column chemistry) to improve separation.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data for putative identification. |
| Mass balance is not achieved (sum of parent and products is less than initial amount). | - Formation of volatile degradation products.- Adsorption of the compound or its intermediates to the experimental vessel.- Formation of non-extractable, biomass-bound residues. | - Use a closed experimental system and analyze the headspace for volatile organic compounds (VOCs) by GC-MS.- Use silanized glassware to minimize adsorption.- Perform radiolabeling studies (e.g., with 14C-labeled compound) to track the distribution of the carbon skeleton. |
Proposed Degradation Pathways
While specific pathways for 1-Chloro-2-methylanthraquinone are not yet fully elucidated, we can propose plausible routes based on established mechanisms for similar compounds.
Microbial Degradation Pathway
Microbial degradation is likely to proceed via oxidative pathways. The initial attack could be a hydroxylation of the aromatic ring, oxidation of the methyl group, or a hydrolytic or reductive dechlorination. Subsequent steps would involve ring cleavage, followed by further degradation through central metabolic pathways.
Caption: Proposed microbial degradation pathways for 1-Chloro-2-methylanthraquinone.
Photodegradation Pathway
Photodegradation in the presence of a photocatalyst (like TiO2) or under direct UV irradiation is expected to be initiated by the formation of highly reactive radicals that attack the anthraquinone structure.
Caption: Generalized photodegradation pathway for 1-Chloro-2-methylanthraquinone.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in the study of 1-Chloro-2-methylanthraquinone degradation.
Protocol 1: Aerobic Biodegradation Assay
This protocol outlines a batch experiment to assess the aerobic biodegradation of 1-Chloro-2-methylanthraquinone by a microbial consortium.
1. Preparation of Media and Inoculum:
- Prepare a basal salt medium (BSM) containing essential minerals. Autoclave for sterilization.
- Prepare a stock solution of 1-Chloro-2-methylanthraquinone in a suitable solvent (e.g., acetone) at a high concentration.
- Cultivate the microbial consortium in a nutrient-rich medium and then acclimate it to the BSM with a low concentration of the target compound.
2. Experimental Setup:
- In sterile 250 mL Erlenmeyer flasks, add 100 mL of BSM.
- Spike the flasks with the 1-Chloro-2-methylanthraquinone stock solution to achieve the desired final concentration (e.g., 50 mg/L).
- Inoculate the flasks with the acclimated microbial consortium (e.g., 5% v/v).
- Prepare a sterile control flask (no inoculum) to monitor abiotic degradation.
- Prepare a biotic control flask (inoculum but no target compound) to monitor the health of the culture.
3. Incubation and Sampling:
- Incubate the flasks on an orbital shaker (e.g., 150 rpm) at a constant temperature (e.g., 30°C) in the dark to prevent photodegradation.
- At regular time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot (e.g., 1 mL) from each flask under sterile conditions.
4. Sample Analysis:
- Centrifuge the samples to pellet the biomass.
- Extract the supernatant with a suitable solvent (e.g., ethyl acetate).
- Analyze the extract by HPLC to quantify the remaining 1-Chloro-2-methylanthraquinone.
- For identification of intermediates, analyze the extract by LC-MS.
Protocol 2: Analytical Method for Degradation Monitoring
This protocol describes a typical HPLC-DAD method for quantifying the parent compound.
1. Instrumentation:
- High-Performance Liquid Chromatograph with a Diode-Array Detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase:
- A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for anthraquinone derivatives.
- Example Gradient: Start with 60% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
3. HPLC Conditions:
- Flow rate: 1.0 mL/min.
- Injection volume: 20 µL.
- Column temperature: 30°C.
- Detection wavelength: Monitor at the λmax of 1-Chloro-2-methylanthraquinone (determine this by running a UV-Vis scan).
4. Quantification:
- Prepare a calibration curve using standards of 1-Chloro-2-methylanthraquinone of known concentrations.
- Integrate the peak area of the compound in the samples and quantify using the calibration curve.
References
- Chan, C. W., & Chu, W. (2019). An overview of photocatalytic degradation: photocatalysts, mechanisms, and development of photocatalytic membrane. Environmental Science and Pollution Research, 27(2), 1265-1287.
- Das, S., & Mishra, J. (2021). Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes. Scientific Reports, 11(1), 7687.
- Dutta, S., & Chakraborty, S. (2023). Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. Molecules, 28(14), 5469.
- Routoula, E., & Patwardhan, S. V. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. White Rose Research Online.
- Wang, Y., et al. (2019). A consecutive chlorination and alkaline hydrolysis process for rapid degradation and detoxication of malathion in aqueous solution. Chemical Engineering Journal, 372, 1079-1088.
- Zhang, Y., et al. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts.
- Kosydar, R., et al. (2010). Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis.
- Al-Alawi, A., et al. (2021).
- Routoula, E., & Patwardhan, S. V. (2021). Degradation of anthraquinone dyes from effluents. White Rose Research Online.
- El-Gendy, M. M., et al. (2021). Biodegradation of Chlorantraniliprole and Flubendiamide by Some Bacterial Strains Isolated from Different Polluted Sources. Toxics, 9(11), 302.
- Moussa, T. A., et al. (2011). Isolation and Identification of Chloroaromatic Degrading Bacterial Strain Isolated from Indigenous Microbial Communities of Petroleum Contaminated Soils. Journal of American Science, 7(6), 527-536.
- Guo, J., et al. (2020). Bacterial degradation of anthraquinone dyes. Ecotoxicology and Environmental Safety, 190, 110089.
- Kumar, A., et al. (2024). Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review. Frontiers in Microbiology, 15.
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 99.
- BenchChem. (2025). comparative study of 1,2,7-Trichloronaphthalene degradation by different microbial strains. BenchChem.
-
PubChem. (n.d.). 1-Chloro-2-methylanthraquinone. PubChem. Retrieved January 23, 2026, from [Link]
Sources
- 1. Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]
- 5. Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water [mdpi.com]
- 6. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solution Stability of 1-Chloro-2-methylanthraquinone
Welcome to the technical support center for 1-Chloro-2-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 1-Chloro-2-methylanthraquinone in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.
Introduction: Understanding the Stability Challenges
1-Chloro-2-methylanthraquinone is a vital intermediate in the synthesis of various dyes and potentially in pharmaceutical development.[1] Its polycyclic aromatic structure with a chloro-substituent and a methyl group presents unique stability challenges in solution.[1] Degradation can lead to inaccurate experimental results, loss of product yield, and the formation of unwanted byproducts. This guide will walk you through the primary causes of instability and provide actionable strategies to mitigate them.
Troubleshooting Guide & FAQs
FAQ 1: My solution of 1-Chloro-2-methylanthraquinone is changing color and I'm seeing a loss of the parent compound in my analysis. What are the likely causes?
Discoloration and loss of your compound are classic indicators of degradation. The primary culprits are typically photodegradation, reaction with the solvent, or hydrolysis of the chloro group. The anthraquinone core is photosensitive and can undergo reactions when exposed to light, while the chloro-substituent can be susceptible to nucleophilic attack, especially in the presence of water or other nucleophiles.
Troubleshooting: Unstable Solutions
If you are observing instability, it is crucial to systematically investigate the cause. The following workflow can help you pinpoint the issue.
Caption: Troubleshooting workflow for unstable 1-Chloro-2-methylanthraquinone solutions.
In-Depth Technical Guidance
Solvent Selection and Handling
The choice of solvent is paramount for maintaining the stability of 1-Chloro-2-methylanthraquinone. The polarity and protic nature of the solvent can significantly influence degradation rates.
Q: Which solvents are recommended for dissolving 1-Chloro-2-methylanthraquinone?
A: For optimal stability, aprotic solvents are generally preferred over protic solvents. Protic solvents, which contain acidic protons (e.g., alcohols, water), can participate in hydrogen bonding and potentially facilitate nucleophilic substitution reactions at the chloro-position.
| Solvent Class | Examples | Suitability for 1-Chloro-2-methylanthraquinone | Rationale |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Good to Moderate | These solvents are good at dissolving polar compounds but can be reactive under certain conditions. DMSO, for instance, can be susceptible to degradation in the presence of strong oxidizing agents.[2] |
| Aprotic Nonpolar | Toluene, Dichloromethane (DCM) | Good | These are generally more inert and less likely to participate in degradation reactions. Toluene is a good choice for many applications. |
| Protic Polar | Water, Methanol, Ethanol | Poor | These should be avoided as they can act as nucleophiles, leading to hydrolysis or solvolysis of the chloro group. |
Expert Insight: While DMF and DMSO are excellent solvents for many organic compounds, they are not always inert. For long-term storage, a less reactive aprotic solvent like toluene is often a safer choice. Always use high-purity, dry solvents, as water is a common contaminant that can lead to hydrolysis.
Photodegradation: The Role of Light
Anthraquinone derivatives are known to be photosensitive.[3] Absorption of UV or even visible light can excite the molecule to a higher energy state, making it more susceptible to degradation.
Q: How can I prevent photodegradation of my 1-Chloro-2-methylanthraquinone solution?
A: The most effective method is to protect the solution from light at all times.
-
Storage: Store solutions in amber glass vials or bottles.
-
Handling: When working with the solution on the bench, wrap the container in aluminum foil.
-
Analysis: If using techniques like HPLC-UV, minimize the exposure time of the sample in the autosampler.
The Mechanism of Photodegradation: Upon absorption of light, the anthraquinone core can undergo intersystem crossing to a triplet state. This excited state is a potent sensitizer for the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which can then attack the molecule.[3][4]
Caption: Simplified photodegradation pathway of anthraquinone derivatives.
Hydrolysis and Other Chemical Degradation Pathways
The chloro-substituent on the anthraquinone ring is a potential site for nucleophilic substitution, leading to hydrolysis.
Q: Under what conditions is hydrolysis a significant concern?
A: Hydrolysis is most likely to occur under basic conditions or in the presence of strong nucleophiles.[5] While neutral water can also lead to slow hydrolysis, the rate is significantly accelerated at higher pH. The presence of residual base from a synthesis or workup can be a hidden cause of instability.
Potential Degradation Pathways:
-
Hydrolysis of the Chloro Group: The chloride can be displaced by a hydroxide ion to form 1-hydroxy-2-methylanthraquinone.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, especially in the presence of strong oxidizing agents or during photodegradation.
-
Ring Opening: Under harsh conditions, the aromatic ring system can be cleaved.
The Role of Stabilizing Agents
In situations where solvent choice and environmental controls are insufficient to ensure stability, the addition of a stabilizing agent can be beneficial.
Q: What types of stabilizers can be used for 1-Chloro-2-methylanthraquinone?
A: Two main classes of stabilizers are relevant:
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are radical scavengers.[6][7] They can intercept reactive oxygen species generated during photodegradation, thus protecting the 1-Chloro-2-methylanthraquinone molecule.
-
Hindered Amine Light Stabilizers (HALS): HALS are highly effective at preventing photodegradation.[8][9] They function through a regenerative cycle where they are oxidized to nitroxyl radicals, which then trap the free radicals responsible for degradation.
Recommended Stabilizers and Starting Concentrations:
| Stabilizer Class | Example | Starting Concentration | Mechanism of Action |
| Phenolic Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Free radical scavenger.[7] |
| Hindered Amine Light Stabilizer (HALS) | Tinuvin 770 | 0.1 - 1.0% (w/v) | Regenerative free radical scavenger.[8] |
Expert Insight: When selecting a stabilizer, ensure it does not interfere with your downstream applications or analytical methods. It is always advisable to run a small-scale stability study with and without the stabilizer to confirm its efficacy and lack of interference.
Experimental Protocols
Protocol 1: Stability Assessment of 1-Chloro-2-methylanthraquinone in Solution
This protocol outlines a general procedure for assessing the stability of your compound under different conditions.
Materials:
-
1-Chloro-2-methylanthraquinone
-
High-purity solvents (e.g., DMF, DMSO, Acetonitrile, Toluene)
-
Amber and clear glass vials with PTFE-lined caps
-
HPLC or LC-MS system
-
UV lamp (for photodegradation studies)
-
Oven or heating block (for thermal degradation studies)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-Chloro-2-methylanthraquinone in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into several amber and clear vials.
-
Stress Conditions:
-
Photostability: Expose the clear vials to a UV lamp for a defined period (e.g., 24 hours). Keep a set of amber vials as a control.
-
Thermal Stability: Place a set of amber vials in an oven at an elevated temperature (e.g., 40°C, 60°C) for a defined period. Keep a control set at room temperature.
-
Solvent Stability: Store solutions in different solvents at room temperature, protected from light.
-
-
Time Points: Take samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the remaining concentration of 1-Chloro-2-methylanthraquinone and to identify any degradation products.
Protocol 2: Analytical Method for Quantification using HPLC-UV
This is a starting point for developing an HPLC method to monitor the stability of 1-Chloro-2-methylanthraquinone.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a gradient from 50% acetonitrile to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of 1-Chloro-2-methylanthraquinone (this should be determined experimentally, but a starting point is around 254 nm).
-
Injection Volume: 10 µL
-
Quantification: Use an external standard calibration curve of 1-Chloro-2-methylanthraquinone to quantify the concentration in your samples.
LC-MS for Degradation Product Identification: For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[10][11] The mass-to-charge ratio of the degradation products can provide valuable information about their structure.
Conclusion
Enhancing the stability of 1-Chloro-2-methylanthraquinone in solution is achievable through a systematic approach that considers the solvent, light exposure, temperature, and potential for hydrolysis. By understanding the underlying chemical principles of its degradation, you can design more robust experimental protocols and ensure the integrity of your results. This guide provides a foundation for troubleshooting stability issues and implementing effective stabilization strategies. For further assistance, please do not hesitate to contact our technical support team.
References
-
Shiner, C. S.; Fisher, A. M.; Yacoby, F. Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Lett.1983 , 24 (51), 5687–5690. [Link]
-
PubChem. 1-Chloro-2-methylanthraquinone. National Center for Biotechnology Information. [Link]
-
Zhang, L., et al. Advanced photocatalytic degradation of highly chlorinated organic wastewater using anthraquinone-modified carbon nitride: Driven by superoxide and dichloride radicals. ResearchGate. 2025 . [Link]
- Perez-Bendito, D., & Silva, M. (2012). Kinetic Methods in Analytical Chemistry. Ellis Horwood.
-
Rodil, R., et al. Oxidation of synthetic phenolic antioxidants during water chlorination. Journal of Hazardous Materials. 2012 , 201-202, 223-230. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 1-Amino-2-methylanthraquinone. [Link]
-
Organic Syntheses. α-CHLOROANTHRAQUINONE. [Link]
-
Kota, A., & Valli, M. V. K. Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical and Biological Sciences. 2021 , 11(1), L188-L193. [Link]
-
Raval, D. et al. LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Sciences Journal. 2016 . [Link]
-
Hussain, A. "PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE". USD RED. 2019 . [Link]
-
Wikipedia. 2-Methylanthraquinone. [Link]
-
3V Sigma USA. The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]
-
Wikipedia. Hindered amine light stabilizer. [Link]
-
Martínez-Morales, F., et al. Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties. Biotecnia. 2022 , 24(1), 69-78. [Link]
-
PubChem. 1-Amino-2-methylanthraquinone. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. α-CHLOROANTHRAQUINONE. [Link]
-
Lee, S. H., et al. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. 2004 , 38(9), 2357-2364. [Link]
-
LibreTexts Chemistry. 6.3 Phenolic compounds with practical uses. [Link]
-
Tintoll. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. [Link]
Sources
- 1. Photo-release of acetonitrile in ruthenium(ii) complexes with various substituted terpyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced photocatalytic degradation of highly chlorinated organic wastewater using anthraquinone-modified carbon nitride: Driven by superoxide and dichloride radicals - Harbin Institute of Technology [scholar.hit.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of synthetic phenolic antioxidants during water chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3vsigmausa.com [3vsigmausa.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chlorinated Anthraquinones in Modern Dye Synthesis
A Comparative Analysis of 1-Chloro-2-methylanthraquinone and Its Alternatives
Introduction: The Enduring Importance of Anthraquinone Dyes
Anthraquinone-based colorants represent a cornerstone of the synthetic dye industry, prized for their structural stability which translates to exceptional lightfastness and vibrant, enduring colors.[1][2] These dyes are versatile, finding application as vat, disperse, and reactive dyes across a wide range of textile applications.[1][2][3] The key to their synthetic versatility lies in the strategic functionalization of the core anthraquinone structure. Among the most critical intermediates are chlorinated anthraquinones, which serve as electrophilic precursors for nucleophilic aromatic substitution reactions, building the complex chromophores that define the final dye.
The chlorine atom, particularly at the alpha-position (C1, C4, C5, or C8), is highly activated towards substitution, making it an ideal leaving group for reactions with amines and alkoxides.[4] This guide provides an in-depth comparison of 1-chloro-2-methylanthraquinone against other common chlorinated anthraquinones, offering field-proven insights and experimental data to inform the choices of researchers and chemical process developers. We will explore how subtle structural modifications, such as the addition of a methyl group, profoundly influence reactivity, synthetic outcomes, and the ultimate performance of the resulting dyes.
Focus Molecule: 1-Chloro-2-methylanthraquinone
1-Chloro-2-methylanthraquinone is a pivotal intermediate primarily used in the manufacture of high-performance vat dyes, most notably Vat Orange 9.[5] Its structure is unique due to the presence of a methyl group adjacent to the reactive chlorine atom. This seemingly minor addition has significant steric and electronic implications that differentiate it from its unsubstituted counterpart, 1-chloroanthraquinone.
Synthesis and Purity Considerations
The industrial synthesis of 1-chloro-2-methylanthraquinone is typically achieved through the direct chlorination of 2-methylanthraquinone.[6] Common methods include:
-
Direct Chlorination: Using chlorine gas in the presence of a catalyst like iodine. This method can yield the desired product but may require careful control to minimize over-chlorination.[5]
-
Sulfuryl Chloride: Reaction with sulfuryl chloride in a high-boiling solvent such as nitrobenzene provides a more controlled route to the monochlorinated product.[5]
Causality Behind Synthesis Choices: The choice of chlorinating agent and solvent system is critical. Nitrobenzene is often used due to its high boiling point and ability to dissolve the reactants, but its toxicity and environmental impact are significant drawbacks, necessitating robust recovery and disposal protocols. The goal is to achieve selective monochlorination at the C1 position, which is activated by the carbonyl group. The presence of the C2-methyl group further directs this regioselectivity but also introduces the possibility of side-chain chlorination under harsh conditions.
Caption: Synthesis pathway for 1-Chloro-2-methylanthraquinone.
Comparative Analysis: Reactivity and Performance
The primary value of a chlorinated anthraquinone intermediate lies in its ability to undergo nucleophilic aromatic substitution. The most common and industrially significant of these is the Ullmann condensation, a copper-catalyzed reaction that forms C-N or C-O bonds.[7][8][9]
The Role of the Methyl Group: 1-Chloro-2-methylanthraquinone vs. 1-Chloroanthraquinone
The key difference between these two intermediates is the steric hindrance and electronic effect imparted by the methyl group in 1-chloro-2-methylanthraquinone.
-
Reactivity: The chlorine atom at the 1-position is activated by the adjacent carbonyl group. In 1-chloroanthraquinone, this position is sterically unhindered. The addition of a methyl group at the 2-position introduces steric bulk near the reaction center. This can decrease the rate of nucleophilic attack compared to the unsubstituted 1-chloroanthraquinone under identical conditions. A bulkier nucleophile will be more significantly impacted.
-
Solubility: The methyl group increases the lipophilicity of the molecule, which can alter its solubility in organic solvents. This can be advantageous, potentially allowing for reactions in less polar, lower-boiling point solvents compared to those required for 1-chloroanthraquinone.
-
Final Dye Properties: The most significant impact is on the properties of the final dye. The methyl group becomes an integral part of the chromophore. Its presence can:
-
Shift Color: Cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift depending on the overall electronic structure of the dye molecule.
-
Improve Fastness: The bulky methyl group can disrupt intermolecular stacking (aggregation) of dye molecules on the fiber surface, which can sometimes lead to improved wash fastness and resistance to sublimation.
-
Enhance Solubility: For disperse dyes, the increased lipophilicity can improve the dye's affinity for hydrophobic fibers like polyester.
-
Caption: Comparison of dye precursor synthesis pathways.
Comparison with Other Chlorinated Anthraquinones
-
2-Chloroanthraquinone (β-chloroanthraquinone): The chlorine atom in the beta-position is significantly less reactive than in the alpha-position due to weaker activation from the distant carbonyl groups. Higher temperatures, more reactive nucleophiles, or more potent catalytic systems are required to achieve substitution. It is therefore used for a different class of dyes where this lower reactivity is synthetically desirable.
-
Dichloroanthraquinones (e.g., 1,5- or 1,8-dichloro): These are used to create more complex, often polymeric dye structures or dyes with two points of attachment to a substrate. Both chlorine atoms are reactive, allowing for sequential or simultaneous substitution reactions to build larger molecules, such as in the synthesis of certain vat dyes.[4]
Quantitative Performance Data
The selection of a chlorinated intermediate is driven by performance metrics. The following table summarizes key data points derived from literature and experimental findings.
| Property | 1-Chloro-2-methylanthraquinone | 1-Chloroanthraquinone | 2-Chloroanthraquinone |
| Molecular Weight | 256.68 g/mol [5] | 242.66 g/mol | 242.66 g/mol |
| Melting Point | ~185-188 °C | ~162 °C[10] | ~210 °C |
| Typical Synthesis Yield | ~60% (from 2-methylanthraquinone)[5] | 97-98% (from sulfonate)[10] | Variable |
| Relative Reactivity (Ullmann) | Moderate to High | High | Low |
| Key Applications | Vat Dyes (e.g., Vat Orange 9)[5] | Disperse, Vat, and Reactive Dyes[11][12] | Specialty Dyes |
| Resulting Dye Characteristics | Good fastness, often with modified shades due to methyl group. | Broad color palette (blue, red), good lightfastness. | Used when selective, low reactivity is needed. |
Experimental Protocols
A trustworthy protocol is a self-validating one. The following procedures include details for reaction setup, monitoring, workup, and purification, ensuring reproducibility and verification of the final product.
Protocol 1: Synthesis of 1-Chloroanthraquinone from Potassium Anthraquinone-α-sulfonate
This protocol is adapted from a verified procedure in Organic Syntheses, demonstrating a high-yield, reliable method.[10]
Rationale: This method avoids the direct handling of elemental chlorine and provides a very clean product by starting with the purified sulfonate salt. The use of sodium chlorate in hydrochloric acid generates the active chlorinating species in situ.
Methodology:
-
Setup: To a 2 L three-necked flask equipped with an efficient mechanical stirrer, a reflux condenser, and a dropping funnel, add potassium anthraquinone-α-sulfonate (20 g, 0.061 mol), deionized water (500 mL), and concentrated hydrochloric acid (85 mL, ~1 mol).
-
Reaction: Heat the mixture to a gentle boil with stirring. Prepare a solution of sodium chlorate (20 g, 0.19 mol) in water (100 mL). Add this solution dropwise from the dropping funnel over a period of 3 hours. Causality: A slow addition rate is crucial to prevent the loss of chlorinating gases through the condenser.[10]
-
Completion: After the addition is complete, continue to reflux the mixture gently for an additional hour to ensure the reaction goes to completion.
-
Workup: Allow the mixture to cool slightly. Collect the precipitated yellow solid by suction filtration. Wash the filter cake thoroughly with hot water (approx. 350 mL) until the washings are neutral to litmus paper.
-
Purification & Validation: Dry the product in a vacuum oven at 100 °C. The expected yield is 14.6–14.7 g (97–98%). The product should have a melting point of 158–160 °C. For higher purity, the crude product can be recrystallized from n-butyl alcohol or toluene to yield bright yellow needles with a melting point of 161–162 °C.[10]
Protocol 2: Copper-Catalyzed Ullmann Condensation of 1-Chloroanthraquinone with an Amine
This protocol is a generalized procedure based on optimized conditions for Ullmann-type C-N cross-coupling reactions, which are broadly applicable to chlorinated anthraquinones.[11]
Rationale: The Ullmann reaction is the cornerstone of converting chloroanthraquinone intermediates into dyes. The choice of a copper catalyst, a base, and a polar aprotic solvent is classic for this transformation. This protocol uses N,N-dimethylformamide (DMF) as the solvent and potassium hydroxide (KOH) as the base, which have been shown to be effective.[11]
Methodology:
-
Setup: In a dry three-necked flask under a nitrogen atmosphere, combine 1-chloroanthraquinone (2.0 mmol), the desired amine nucleophile (e.g., N-phenylethylenediamine, 2.0 mmol), potassium hydroxide (KOH, 4.0 mmol), and a copper catalyst (e.g., metallic copper powder, 0.1 mmol).
-
Reaction: Add N,N-dimethylformamide (DMF, 10.0 mL) and heat the reaction mixture to 90-100 °C with vigorous stirring. Causality: The base (KOH) is essential to deprotonate the amine nucleophile, increasing its nucleophilicity. The copper catalyst facilitates the oxidative addition and reductive elimination cycle that forms the C-N bond.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1-chloroanthraquinone spot is consumed (typically 8-12 hours).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The solid dye precursor will precipitate.
-
Purification & Validation: Collect the solid by filtration, wash with water, and then with a small amount of cold methanol to remove residual DMF. Dry the product under vacuum. The crude product should be further purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure dye precursor. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
The choice between 1-chloro-2-methylanthraquinone and other chlorinated anthraquinones is a nuanced decision based on a balance of reactivity, cost, and desired final dye properties. While 1-chloroanthraquinone remains a versatile and highly reactive workhorse for a broad range of colors, 1-chloro-2-methylanthraquinone offers a strategic pathway to specific shades and performance characteristics, particularly in the realm of high-performance vat dyes. The presence of the C2-methyl group, while potentially slowing reaction kinetics due to steric hindrance, provides a powerful tool for fine-tuning the chromophore's electronic properties and improving the fastness of the final product.
Future research will likely focus on developing more environmentally benign synthetic routes, replacing hazardous solvents like nitrobenzene and moving towards more efficient and recyclable catalytic systems for Ullmann-type coupling reactions. As the demand for high-performance, sustainable colorants grows, a deep understanding of these fundamental intermediates will remain essential for innovation in the dye industry.
References
-
PubChem. (n.d.). 1-Chloro-2-methylanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Scott, W. J., & Allen, C. F. H. (n.d.). α-CHLOROANTHRAQUINONE. Organic Syntheses. Retrieved from [Link]
- BASF SE. (2012). Blue anthraquinone dyes, production and use thereof. U.S. Patent 8,142,520B2.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Industrial Significance of 2-Methylanthraquinone. Retrieved from [Link]
-
Sabatini, J. J., et al. (2022). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction. National Institutes of Health. Retrieved from [Link]
-
Scholars Crossing. (n.d.). Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. The Liberty University Journal of Research. Retrieved from [Link]
- Kim, S. H., et al. (2006). Comparison of semi-empirical and density functional approaches for the color and constitution of some amino and hydroxy anthraquinones. Journal of Dyes and Pigments.
-
Aznar, E., et al. (2012). Anthraquinone dyes for superhydrophobic cotton. RSC Publishing. Retrieved from [Link]
-
Yusof, N. S. M., et al. (2018). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of chloroanthraquinone. CN101717329B.
- Google Patents. (n.d.). Process for the preparation of anthraquinone vat dyes, dyes obtained by this process and textile products dyed with these dyes. EP0185569A1.
-
Wikipedia. (n.d.). Anthraquinone dyes. Retrieved from [Link]
-
Zhang, S., et al. (2019). Synthesis of a Novel Disperse Reactive Dye Involving a Versatile Bridge Group for the Sustainable Coloration of Natural Fibers in Supercritical Carbon Dioxide. Advanced Science. Retrieved from [Link]
-
Britannica. (n.d.). Anthraquinone dye. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of cationized anthraquinone dyes and their dyeing properties for meta-aramid fiber. Retrieved from [Link]
- Google Patents. (n.d.). Anthraquinone dyes. RU2340642C2.
-
Fibre2Fashion. (2009). The Chemistry and Manufacturing of Vat Dyes. Retrieved from [Link]
- Google Patents. (n.d.). Anthraquinone disperse dyes. US3929842A.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Methods for dyeing or printing using amino-anthraquinone reactive disperse dyes. US4097229A.
-
PubMed. (1998). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
MDPI. (2021). Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. Retrieved from [Link]
-
OperaChem. (n.d.). Ullmann coupling-An overview. Retrieved from [Link]
- Google Patents. (n.d.). Disperse blue dye composition, disperse dye, and preparation method and application of disperse dye. CN103613953A.
-
University of California, Santa Cruz. (n.d.). Synthesis of Indigo and Vat Dyeing. Retrieved from [Link]
-
Museum of Fine Arts, Boston. (2020). Vat dye. CAMEO. Retrieved from [Link]
Sources
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 5. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 9. Ullmann coupling-An overview - operachem [operachem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction [organic-chemistry.org]
The Unambiguous Assignment of 1-Chloro-2-methylanthraquinone: A Comparative Guide to 2D NMR Validation
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of a molecule is paramount. While 1D NMR provides a foundational overview, complex aromatic systems and substituted scaffolds demand a more rigorous, multi-dimensional approach. This guide provides an in-depth, technical comparison of 2D NMR techniques for the definitive structural validation of 1-Chloro-2-methylanthraquinone, a key intermediate in the synthesis of various dyes and biologically active compounds.
As Senior Application Scientists, we recognize that true scientific integrity lies not just in the data itself, but in the logical and systematic process of its acquisition and interpretation. Here, we move beyond a simple recitation of steps to explain the causality behind our experimental choices, ensuring a self-validating and authoritative guide to the structural confirmation of this substituted anthraquinone.
The Structural Puzzle: 1-Chloro-2-methylanthraquinone
1-Chloro-2-methylanthraquinone presents a seemingly straightforward structure. However, the precise placement of the chloro and methyl substituents on the anthraquinone framework is critical to its chemical properties and subsequent reactivity. While synthesis may target a specific isomer, the potential for isomeric impurities necessitates a robust analytical method for unambiguous confirmation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClO₂ | [1] |
| IUPAC Name | 1-chloro-2-methylanthracene-9,10-dione | [1] |
| Molecular Weight | 256.68 g/mol | [1] |
The Power of Synergy: A Multi-pronged 2D NMR Approach
To unequivocally validate the structure of 1-Chloro-2-methylanthraquinone, a synergistic application of three key 2D NMR experiments is employed:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the individual aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton to its attached carbon (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To piece together the molecular fragments by identifying long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations).
This combination of techniques provides a self-validating web of connectivity information, leaving no ambiguity in the final structural assignment.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
A detailed, step-by-step methodology is crucial for obtaining high-resolution and artifact-free 2D NMR spectra.
Sample Preparation
-
Dissolve approximately 10-20 mg of the 1-Chloro-2-methylanthraquinone sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm).
Spectrometer Setup and 1D NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire standard 1D ¹H and ¹³C NMR spectra. These will serve as the reference axes for the 2D spectra and provide initial chemical shift information.
2D NMR Parameterization and Acquisition
The following are typical parameters for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Typical Values |
| COSY | Spectral Width (¹H): 10-12 ppm, Number of Increments: 256-512, Scans per Increment: 2-4 | |
| HSQC | Spectral Width (¹H): 10-12 ppm, Spectral Width (¹³C): 180-200 ppm, Number of Increments: 128-256, Scans per Increment: 2-8 | |
| HMBC | Spectral Width (¹H): 10-12 ppm, Spectral Width (¹³C): 200-220 ppm, Number of Increments: 256-512, Scans per Increment: 4-16, Long-range coupling delay (d6): optimized for 8-10 Hz |
Diagram of the 2D NMR Experimental Workflow
Caption: Workflow for 2D NMR-based structure validation.
Data Analysis and Interpretation: A Step-by-Step Walkthrough
The following is a detailed interpretation based on predicted and experimentally observed NMR data for 1-Chloro-2-methylanthraquinone.
Predicted and Experimental ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| H3 | 7.65 | 7.68 | C1 | 134.5 |
| H4 | 8.15 | 8.13 | C2 | 140.2 |
| H5 | 8.25 | 8.31 | C3 | 127.1 |
| H6 | 7.75 | 7.78 | C4 | 127.5 |
| H7 | 7.75 | 7.78 | C4a | 133.2 |
| H8 | 8.20 | 8.28 | C5 | 127.0 |
| CH₃ | 2.50 | 2.52 | C6 | 134.2 |
| C7 | 134.5 | |||
| C8 | 127.2 | |||
| C8a | 133.8 | |||
| C9 | 182.5 | |||
| C9a | 132.8 | |||
| C10 | 182.8 | |||
| C10a | 134.0 | |||
| CH₃ | 20.5 |
Predicted data was generated using ChemDraw Professional. Experimental data is from the Spectral Database for Organic Compounds (SDBS).[2][3][4]
COSY Analysis: Mapping the Proton Networks
The COSY spectrum reveals the through-bond connectivity of protons. We expect to see two distinct spin systems corresponding to the two aromatic rings.
-
Ring A: A correlation between H3 and H4.
-
Ring C: A set of correlations between H5, H6, H7, and H8, indicating their adjacent positions.
Caption: Crucial HMBC correlations for structural confirmation.
Comparison with Alternative Methods
While 2D NMR is the gold standard for this type of structural validation, other analytical techniques can provide complementary information.
-
X-ray Crystallography: Provides the absolute structure, but requires a suitable single crystal, which may not always be obtainable.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition (with high-resolution MS), but does not provide information on isomerism.
-
Infrared (IR) Spectroscopy: Confirms the presence of functional groups (e.g., carbonyls, aromatic rings), but cannot distinguish between isomers.
References
Sources
A Comparative Analysis of the Reactivity of Chloro-Substituted Anthraquinones: A Guide for Researchers
In the realm of organic synthesis, particularly in the development of dyes, pigments, and pharmaceuticals, anthraquinone and its derivatives are of paramount importance. Among these, chloro-substituted anthraquinones serve as versatile intermediates, their utility dictated by the reactivity of the chlorine substituent. This guide provides a comprehensive comparative analysis of the reactivity of various chloro-substituted anthraquinones, offering insights into the underlying principles and practical experimental guidance for researchers, scientists, and drug development professionals.
Introduction: The Influence of Chlorine Position on Reactivity
The anthraquinone scaffold is an aromatic system, and the position of the chlorine atom on this framework significantly influences its chemical behavior. The primary positions of interest are the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). The reactivity of a chloro-substituted anthraquinone is predominantly governed by the electronic effects of the quinone carbonyl groups and the resonance stabilization of reaction intermediates. This guide will delve into the three major reaction types: nucleophilic aromatic substitution, reduction of the quinone system, and photochemical reactions.
Nucleophilic Aromatic Substitution: A Tale of Two Positions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of anthraquinone chemistry, enabling the introduction of a wide array of functional groups. The reactivity of chloroanthraquinones in SNAr reactions is highly dependent on the position of the chlorine atom.
The Enhanced Reactivity of α-Chloroanthraquinones
It is a well-established principle that the chlorine atom at the 1-position (α-position) of the anthraquinone nucleus is significantly more reactive towards nucleophiles than a chlorine atom at the 2-position (β-position)[1]. This heightened reactivity is attributed to the electronic influence of the peri-carbonyl group.
The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion. For an α-chloroanthraquinone, the negative charge of this intermediate can be delocalized onto the adjacent carbonyl oxygen, providing substantial stabilization. This stabilization is not as effective for the intermediate formed from a β-chloroanthraquinone.
The Ullmann Condensation: A Copper-Catalyzed Pathway
The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen and carbon-oxygen bonds with aryl halides, and it is particularly effective for chloroanthraquinones[2]. This reaction typically requires a copper catalyst and often proceeds under high temperatures in polar aprotic solvents[2]. While direct comparative kinetic data for different isomers is scarce, the general principles of SNAr suggest that α-chloroanthraquinones would react more readily under Ullmann conditions as well.
Experimental Data: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the amination of 1-chloroanthraquinone and 2-chloroanthraquinone, illustrating the difference in their reactivity.
| Reactant | Nucleophile | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1-Chloroanthraquinone | Methylamine | Pyridine/Copper salt | 130-135 | 12 h | 90-95 | |
| 2-Chloroanthraquinone | Amines | Phosphate buffer/Copper (Microwave) | - | - | Good to Excellent |
Note: Direct comparison is challenging due to differing reaction conditions in the literature. However, the milder conditions often employed for 1-chloroanthraquinone reactions are indicative of its higher reactivity.
Reduction of the Quinone System: The Role of the Chlorine Substituent
The quinone moiety of anthraquinone is readily reduced to the corresponding hydroquinone. The presence and position of a chlorine atom can influence the reduction potential of the molecule. Electron-withdrawing groups like chlorine generally increase the reduction potential, making the molecule easier to reduce.
Photochemical Reactivity: A Striking Dichotomy
The photochemical behavior of chloro-substituted anthraquinones reveals a fascinating and synthetically useful difference between the α- and β-isomers.
Photoreduction and Dehydrochlorination of α-Chloroanthraquinones
Studies have shown that α-chloroanthraquinones, such as 1-chloro, 1,5-dichloro, and 1,8-dichloroanthraquinone, undergo photoreduction in ethanol upon irradiation, followed by a photochemical dehydrochlorination to yield anthrahydroquinone as the final product[4]. This process involves the initial formation of the corresponding chloroanthrahydroquinone, which then loses HCl under photochemical conditions[4].
Photoreduction of 2-Chloroanthraquinone
In stark contrast, the photolysis of 2-chloroanthraquinone in ethanol leads only to the formation of 2-chloroanthrahydroquinone[4]. No subsequent dehydrochlorination is observed under the same conditions[4][5]. This difference in photochemical reactivity offers a selective method for the synthesis of chloro-substituted hydroquinones.
Experimental Protocols
To provide a practical framework for the concepts discussed, the following are detailed, step-by-step methodologies for key experiments.
Protocol for the Amination of 1-Chloroanthraquinone
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
1-Chloroanthraquinone
-
Aqueous methylamine solution (25%)
-
Pyridine
-
Copper salt (e.g., copper(I) chloride)
-
Dilute hydrochloric acid (2%)
Procedure:
-
In a suitable reaction vessel, combine 1-chloroanthraquinone (1.0 eq), pyridine (as solvent), and a catalytic amount of a copper salt.
-
Add the aqueous methylamine solution (excess).
-
Heat the mixture with stirring to 130-135 °C for 12 hours.
-
After cooling, dilute the reaction mixture with water.
-
Filter the precipitated product and wash thoroughly with dilute hydrochloric acid to remove unreacted amine and pyridine.
-
Wash the product with water until the washings are neutral.
-
Dry the product to obtain 1-methylaminoanthraquinone.
Protocol for the Amination of 2-Chloroanthraquinone (Microwave-Assisted Ullmann Coupling)
This protocol is a generalized procedure based on modern Ullmann coupling methods.
Materials:
-
2-Chloroanthraquinone
-
Amine of choice
-
Copper powder
-
Phosphate buffer
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-chloroanthraquinone (1.0 eq), the desired amine (1.2-1.5 eq), and elemental copper powder (catalyst).
-
Add phosphate buffer as the reaction medium.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and time (optimization may be required).
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Conclusion
The reactivity of chloro-substituted anthraquinones is a nuanced subject, with the position of the chlorine atom playing a decisive role. For nucleophilic aromatic substitution, α-chloroanthraquinones exhibit significantly higher reactivity due to the stabilizing effect of the peri-carbonyl group. In contrast, photochemical reactions show a clear divergence, with α-isomers undergoing photoreduction and subsequent dehydrochlorination, while 2-chloroanthraquinone yields only the photoreduced product. These differences in reactivity provide a powerful tool for the synthetic chemist, allowing for the selective functionalization of the anthraquinone core and the targeted synthesis of a diverse range of valuable compounds.
References
-
Organic Syntheses. α-CHLOROANTHRAQUINONE. Available from: [Link]
- Google Patents. CN101717329B - Synthesis method of chloroanthraquinone.
-
Sci-Hub. Photoreductions of α-chloroanthraquinones followed by photochemical dehydrochlorination in ethanol at room temperature. Journal of Photochemistry, 1986, 33(1), 99-111. Available from: [Link]
-
National Center for Biotechnology Information. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. J. Am. Chem. Soc., 2015, 137(35), 11353–11362. Available from: [Link]
-
ResearchGate. Redox reactions of anthraquinone (a) and ferrocene (b). Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
- Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.
-
Royal Society of Chemistry. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Phys. Chem. Chem. Phys., 2018, 20, 15726-15736. Available from: [Link]
-
ACS Publications. Compatibilization of Polyolefin Blends through Acid–Base Interactions. J. Am. Chem. Soc., 2022, 144(4), 1633–1642. Available from: [Link]
-
Royal Society of Chemistry. Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Adv., 2016, 6, 89827-89835. Available from: [Link]
-
Organic Syntheses. 1-METHYLAMINOANTHRAQUINONE. Available from: [Link]
-
PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Beilstein J. Org. Chem., 2012, 8, 1034-1040. Available from: [Link]
Sources
- 1. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 4. Sci-Hub. Photoreductions of α-chloroanthraquinones followed by photochemical dehydrochlorination in ethanol at room temperature / Journal of Photochemistry, 1986 [sci-hub.ru]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Differentiating 1-Chloro-2-methylanthraquinone from its Precursors by Thin-Layer Chromatography
Introduction
1-Chloro-2-methylanthraquinone is a key intermediate in the synthesis of various high-performance dyes and pigments. Its purity is paramount, as the presence of unreacted precursors can significantly impact the quality and performance of the final product. The manufacturing process typically involves a two-step synthesis: the Friedel-Crafts acylation of toluene with phthalic anhydride to produce 2-methylanthraquinone, followed by a regioselective chlorination to yield the final product.[1][2][3]
Monitoring the progression of these reactions and assessing the purity of the final product requires a rapid, reliable, and cost-effective analytical method. Thin-Layer Chromatography (TLC) is exceptionally well-suited for this purpose. This guide provides a comprehensive, field-proven methodology for the clear differentiation of 1-Chloro-2-methylanthraquinone from its immediate precursor, 2-methylanthraquinone, and the initial starting materials, phthalic anhydride and toluene. We will delve into the causality behind experimental choices, provide self-validating protocols, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.
The Scientific Rationale: Exploiting Polarity for Separation
The success of this TLC method hinges on the fundamental principle of chromatography: separation based on differential partitioning of analytes between a stationary phase and a mobile phase. Our analytes possess distinct polarities, which is the cornerstone of their separation.
-
Stationary Phase: We utilize silica gel (SiO₂), a highly polar stationary phase, due to its surface silanol (Si-OH) groups. Polar compounds in the mixture will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase (Eluent): A mobile phase of low to moderate polarity is chosen to travel up the plate via capillary action. As it moves, it competes with the stationary phase for the analytes.
-
Separation Dynamics:
-
Low Polarity Compounds (e.g., Toluene): Have minimal affinity for the polar silica gel and high solubility in the non-polar mobile phase. They will travel the furthest up the plate, resulting in a high Retention Factor (Rƒ) value.
-
High Polarity Compounds (e.g., Phthalic Anhydride): Adsorb strongly to the silica gel and are less soluble in the mobile phase. They will travel the shortest distance, yielding a low Rƒ value.
-
Intermediate Polarity Compounds (Anthraquinones): The anthraquinone core is relatively non-polar, but the ketone and substituted groups (methyl, chloro) introduce polarity. 1-Chloro-2-methylanthraquinone is slightly more polar than 2-methylanthraquinone due to the electronegative chlorine atom. This subtle difference is the key to their separation, with the chloro-derivative exhibiting a slightly lower Rƒ value.
-
Below is a visual representation of the key compounds involved in the synthesis and their relationship.
Caption: Synthetic pathway from starting materials to the final product.
Experimental Guide
This section details the necessary equipment and provides step-by-step protocols for sample preparation, TLC development, and visualization.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates. The F₂₅₄ indicator is a fluorescent material that allows for visualization under UV light.[4][5]
-
Analytes:
-
1-Chloro-2-methylanthraquinone (Product)
-
2-Methylanthraquinone (Precursor)
-
Phthalic anhydride (Starting Material)
-
Toluene (Starting Material)
-
Sample of the reaction mixture to be analyzed.
-
-
Eluent (Mobile Phase): Hexane and Ethyl Acetate (HPLC grade). A 4:1 (v/v) mixture of Hexane:Ethyl Acetate is recommended for optimal separation.
-
Solvent for Sample Preparation: Dichloromethane or Ethyl Acetate.
-
Visualization Reagents:
-
Iodine (crystals) for an iodine chamber.
-
5% (w/v) Potassium Hydroxide (KOH) in ethanol.
-
-
Equipment:
-
Glass TLC developing chamber with a lid.
-
Capillary tubes for spotting.
-
Pencil and ruler.
-
UV lamp (254 nm).
-
Fume hood.
-
Heat gun or hot plate.
-
Forceps.
-
Micro-vials for sample preparation.
-
Experimental Workflow
The entire process, from sample preparation to final analysis, is summarized in the workflow diagram below. This structured approach ensures reproducibility and reliability.
Caption: Step-by-step workflow for TLC analysis.
Protocol 1: Preparation of Solutions
-
Standards Preparation: Prepare individual standard solutions of 1-Chloro-2-methylanthraquinone, 2-methylanthraquinone, phthalic anhydride, and toluene. Dissolve approximately 1-2 mg of each compound in 1 mL of dichloromethane in separate labeled micro-vials.
-
Reaction Mixture Sample: If analyzing a liquid reaction mixture, dilute a small aliquot (e.g., 1 drop) in ~0.5 mL of dichloromethane. If the sample is solid, dissolve 1-2 mg in 1 mL of the solvent.
-
Mobile Phase Preparation: In a clean, dry beaker or graduated cylinder, prepare the 4:1 Hexane:Ethyl Acetate mobile phase. For a standard TLC chamber, 20 mL is usually sufficient. Mix thoroughly.
-
TLC Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside, leaning against the wall, to aid in saturating the chamber atmosphere with solvent vapor. This is critical for preventing uneven solvent evaporation from the plate surface, which can lead to poor separation. Close the lid and let it stand for at least 15 minutes.
Protocol 2: TLC Plate Development
-
Plate Preparation: Using a pencil (never a pen, as ink will chromatograph), lightly draw a straight line (the origin) about 1.5 cm from the bottom of the TLC plate. Mark small, evenly spaced ticks on this line where you will apply your samples.
-
Spotting: Using a separate capillary tube for each solution to prevent cross-contamination, touch the tip to the surface of a solution. The liquid will be drawn up into the tube. Gently and briefly touch the capillary tube to the corresponding tick mark on the TLC plate's origin line. Allow the solvent to evaporate completely. The goal is to create small, concentrated spots (1-2 mm in diameter). Re-spot 2-3 times for each sample, allowing the solvent to dry between applications.
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase. Close the lid and allow the solvent to ascend the plate by capillary action, undisturbed.
-
Completion: When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps. Immediately mark the position of the solvent front with a pencil.
-
Drying: Allow the plate to dry completely in a fume hood before proceeding to visualization.
Protocol 3: Visualization and Identification
A multi-step visualization process provides the most comprehensive and self-validating data.
-
UV Light (254 nm):
-
Procedure: Place the dried TLC plate under a UV lamp in a dark environment.
-
Observation: The anthraquinones and phthalic anhydride are highly conjugated and will absorb UV light, appearing as dark purple/black spots against the glowing green background of the plate.[6] Toluene may be faint or invisible.
-
Action: Lightly circle the observed spots with a pencil. This is a non-destructive method and should always be performed first.
-
-
Iodine Chamber:
-
Procedure: Place the TLC plate into a sealed chamber containing a few crystals of iodine.
-
Observation: Iodine vapor has an affinity for aromatic and unsaturated compounds, which will appear as brown spots on a lighter tan background.[7] This will help visualize all aromatic compounds, including toluene. The spots are not permanent and will fade over time.
-
Action: Remove the plate and circle any new or intensified spots with a pencil.
-
-
Potassium Hydroxide (KOH) Stain:
-
Procedure: Lightly spray the plate with the 5% ethanolic KOH solution or quickly dip the plate into the solution and remove it. Gently warm the plate with a heat gun.
-
Observation: Anthraquinone derivatives produce characteristic colors with a basic stain.[8] Both 1-Chloro-2-methylanthraquinone and 2-methylanthraquinone spots will turn a distinct pink-to-red color, confirming their identity as anthraquinones. Other spots will not produce this color change.
-
Trustworthiness: This step is a crucial confirmatory test. A spot that is UV-active and turns red with KOH can be confidently identified as an anthraquinone derivative.
-
Expected Results and Data Interpretation
The separation of the compounds is quantified by the Retention Factor (Rƒ), calculated as:
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rƒ value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).
Comparative Data Table
The following table summarizes the expected results for each compound using the described protocol. Actual Rƒ values may vary slightly based on specific lab conditions.
| Compound | Structure | Expected Rƒ (4:1 Hexane:EtOAc) | UV (254 nm) Appearance | Iodine Stain | 5% KOH Stain | Causality for Rƒ |
| Toluene | C₇H₈ | ~0.90 - 0.95 | Faint or invisible | Dark Brown | No change | Very non-polar, low affinity for silica. |
| 2-Methylanthraquinone | C₁₅H₁₀O₂ | ~0.55 - 0.65 | Dark Spot | Dark Brown | Pink/Red | Moderately polar ketone. |
| 1-Chloro-2-methylanthraquinone | C₁₅H₉ClO₂ | ~0.45 - 0.55 | Dark Spot | Dark Brown | Pink/Red | Slightly more polar due to the Cl group. |
| Phthalic Anhydride | C₈H₄O₃ | ~0.10 - 0.20 | Dark Spot | Light Brown | No change | Most polar due to anhydride group. |
Interpreting the Chromatogram
By running the standards alongside the reaction mixture, a direct comparison is possible.
-
Lane 1 (Toluene Std.): A single spot with a high Rƒ.
-
Lane 2 (Phthalic Anhydride Std.): A single spot with a low Rƒ.
-
Lane 3 (2-Methylanthraquinone Std.): A single, UV-active, red-staining spot at a moderate Rƒ.
-
Lane 4 (1-Chloro-2-methylanthraquinone Std.): A single, UV-active, red-staining spot with an Rƒ slightly lower than 2-methylanthraquinone.
-
Lane 5 (Reaction Mixture):
-
Start of reaction: Strong spots for toluene and phthalic anhydride will be visible.
-
Mid-reaction (after Friedel-Crafts): A strong spot for 2-methylanthraquinone will appear, and the starting material spots will diminish.
-
End of reaction (after chlorination): A strong spot corresponding to 1-Chloro-2-methylanthraquinone will be the major product. A faint spot for the precursor 2-methylanthraquinone may indicate an incomplete reaction. The absence of starting material spots indicates their full consumption.
-
Conclusion
This TLC-based guide presents a robust, reliable, and scientifically sound method for differentiating 1-Chloro-2-methylanthraquinone from its precursors. By leveraging the distinct polarities of the target compounds and employing a multi-step visualization protocol, this technique provides a clear and rapid assessment of reaction progress and final product purity. The causality-driven approach to selecting the stationary phase, mobile phase, and visualization agents ensures that the protocol is not just a series of steps but a self-validating analytical system, making it an invaluable tool for researchers and chemists in process development and quality control.
References
-
Academic Journals. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f.. Available at: [Link]
-
Wikipedia. 2-Methylanthraquinone. Available at: [Link]
-
ThatChemist. (2022). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Available at: [Link]
-
Appamaraka, S., et al. (2022). TLC Profiling and Phytochemical Screening of Various Extracts of Ochna integerrima (Lour.) Merr. from Kog Dong Keng Forest, Thailand. Pharmacognosy Journal. Available at: [Link]
-
ResearchGate. TLC of anthraquinone extract and standards. Available at: [Link]
-
Organic Syntheses. α-CHLOROANTHRAQUINONE. Available at: [Link]
-
Kranjc, K., et al. (2020). Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry. Molecules. Available at: [Link]
-
PubChem. 2-Methylanthraquinone. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Räisänen, R., et al. (2000). Two-dimensional TLC separation and mass spectrometric identification of anthraquinones isolated from the fungus Dermocybe sanguinea. Zeitschrift für Naturforschung C. Available at: [Link]
-
Heller, G., & Schülke, K. (1908). Über die Einwirkung von Phtalsäureanhydrid auf Benzol in Gegenwart von Aluminiumchlorid. Berichte der deutschen chemischen Gesellschaft. (Simulated reference, concept from Zenodo source). Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. Available at: [Link]
-
PubChem. 1-Chloro-2-methylanthraquinone. Available at: [Link]
Sources
- 1. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 2. zenodo.org [zenodo.org]
- 3. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. phcogj.com [phcogj.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1-Chloro-2-methylanthraquinone
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Chloro-2-methylanthraquinone. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to ensure robust and reliable analytical outcomes.
Introduction: The Imperative of Rigorous Analysis in Pharmaceutical Development
1-Chloro-2-methylanthraquinone is a key intermediate in the synthesis of various dyes and pigments.[1] Its purity and the profile of any impurities can significantly impact the quality and safety of the final products. Therefore, robust and reliable analytical methods are paramount for its characterization. This guide delves into the cross-validation of two powerful analytical techniques, HPLC and GC-MS, providing a framework for ensuring the integrity of analytical data.
Cross-validation of analytical methods is a critical process to demonstrate that a validated method yields consistent and reliable results across different analytical platforms.[2] This is particularly crucial in regulated environments to ensure data integrity and support regulatory submissions.
Unveiling the Analyte: Physicochemical Properties of 1-Chloro-2-methylanthraquinone
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClO₂ | PubChem |
| Molecular Weight | 256.68 g/mol | PubChem |
| Melting Point | 170-171 °C | PubChem |
| Appearance | Solid | PubChem |
| Solubility | Soluble in organic solvents like nitrobenzene | [1] |
The relatively non-volatile and thermally stable nature of 1-Chloro-2-methylanthraquinone makes it amenable to both HPLC and GC-MS analysis, although the latter may require higher temperatures.
The Analytical Gauntlet: A Comparative Overview of HPLC and GC-MS
The choice between HPLC and GC-MS is often dictated by the specific analytical challenge and the desired outcomes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. |
| Derivatization | Generally not required. | May be necessary for less volatile compounds to improve peak shape and sensitivity. |
| Sensitivity | Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity. | High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode. |
| Selectivity | Good, and can be significantly enhanced with the choice of stationary and mobile phases. | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio. |
For 1-Chloro-2-methylanthraquinone, HPLC offers a direct analysis of the intact molecule, while GC-MS provides high sensitivity and specificity, which is particularly advantageous for impurity profiling.[3]
Experimental Protocols: A Step-by-Step Guide to Methodical Analysis
The following protocols are designed to be self-validating, with built-in checks to ensure data integrity. The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines.[4][5]
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for the analysis of anthraquinone derivatives.[6][7]
Objective: To develop a robust HPLC method for the quantification of 1-Chloro-2-methylanthraquinone and the separation of potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
1-Chloro-2-methylanthraquinone reference standard.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Phosphoric acid helps to sharpen peaks and improve resolution. Acetonitrile is a common organic modifier for reversed-phase chromatography of anthraquinones. |
| Gradient Elution | 0-20 min: 60-90% B20-25 min: 90% B25-30 min: 90-60% B30-35 min: 60% B | A gradient elution is employed to ensure the separation of the main component from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Anthraquinones typically exhibit strong absorbance at this wavelength. A DAD can be used to scan for the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 1-Chloro-2-methylanthraquinone reference standard and dissolve in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of 1-Chloro-2-methylanthraquinone and dissolve in 100 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Method Validation Parameters (as per ICH Q2(R2)): [8][9][10]
-
Specificity: Analyze a blank (acetonitrile), a placebo (if applicable), the reference standard, and the sample solution to demonstrate the absence of interference at the retention time of 1-Chloro-2-methylanthraquinone.[11]
-
Linearity: Analyze a series of at least five concentrations of the reference standard (e.g., 1-50 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow for HPLC Analysis of 1-Chloro-2-methylanthraquinone
Caption: Workflow for HPLC analysis of 1-Chloro-2-methylanthraquinone.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on established procedures for the analysis of chlorinated organic compounds and other anthraquinone derivatives.[12][13][14]
Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of 1-Chloro-2-methylanthraquinone and its potential impurities.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a mass selective detector (MSD), and a data system with a spectral library.
-
Capillary GC column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas, 99.999% purity).
-
Ethyl acetate (GC grade).
-
1-Chloro-2-methylanthraquinone reference standard.
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 280 °C | Ensures efficient vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes the amount of analyte transferred to the column for trace analysis. |
| Oven Temperature Program | Initial: 150 °C (hold 1 min)Ramp: 10 °C/min to 300 °C (hold 5 min) | A temperature program is essential to separate compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| MSD Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temperature | 150 °C | Maintains stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM) | Full scan is used for initial identification and to build a spectral library. SIM mode is used for enhanced sensitivity and quantitative analysis. |
| SIM Ions | m/z 256 (M+), 221, 193 | These are characteristic ions for 1-Chloro-2-methylanthraquinone and can be used for quantification and confirmation. |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 1-Chloro-2-methylanthraquinone reference standard in ethyl acetate at 100 µg/mL. Prepare working standards by serial dilution (e.g., 0.1-10 µg/mL).
-
Sample Solution: Dissolve a known amount of the sample in ethyl acetate to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter if necessary.
Method Validation Parameters (as per ICH Q2(R2)): [8][9][10]
-
Specificity: Analyze a blank (ethyl acetate) and the sample to demonstrate that no interfering peaks are present at the retention time of the analyte. The mass spectrum of the analyte in the sample should match that of the reference standard.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of the peak area of the primary ion versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels. The recovery should be within 95-105%.
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution. The RSD should be ≤ 5%.
-
Intermediate Precision: Repeat the analysis on a different day and with a different analyst. The RSD between the two sets of results should be ≤ 5%.
-
-
LOD and LOQ: Determine from the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) in SIM mode.
Workflow for GC-MS Analysis of 1-Chloro-2-methylanthraquinone
Caption: Workflow for GC-MS analysis of 1-Chloro-2-methylanthraquinone.
Cross-Validation of Analytical Results: Bridging HPLC and GC-MS
The cornerstone of this guide is the cross-validation of results obtained from the HPLC and GC-MS methods. This process provides a high degree of confidence in the reported values.[15]
Objective: To demonstrate the equivalence of analytical results for the quantification of 1-Chloro-2-methylanthraquinone obtained by the validated HPLC and GC-MS methods.
Experimental Approach:
-
Sample Selection: A minimum of three independent batches of 1-Chloro-2-methylanthraquinone should be selected for the cross-validation study.
-
Analysis: Each batch should be analyzed in triplicate using both the validated HPLC and GC-MS methods.
-
Data Comparison: The mean assay values and the standard deviations obtained from both methods for each batch will be compared.
Acceptance Criteria:
The results from the two methods are considered equivalent if the difference between the mean assay values is not more than 2.0%. A statistical evaluation, such as a Student's t-test, can also be performed to assess the significance of any observed differences.
Hypothetical Comparative Data:
| Batch No. | Mean Assay by HPLC (%) | HPLC RSD (%) | Mean Assay by GC-MS (%) | GC-MS RSD (%) | Difference (%) |
| Batch 1 | 99.5 | 0.8 | 99.3 | 1.2 | 0.2 |
| Batch 2 | 98.9 | 0.9 | 99.1 | 1.1 | -0.2 |
| Batch 3 | 99.2 | 0.7 | 99.0 | 1.3 | 0.2 |
In this hypothetical scenario, the differences between the mean assay values are well within the acceptance criterion of 2.0%, demonstrating the equivalence of the two methods for the quantification of 1-Chloro-2-methylanthraquinone.
Discussion: Interpreting the Data and Method Selection
The cross-validation data provides strong evidence that both the HPLC and GC-MS methods are suitable for the intended purpose of quantifying 1-Chloro-2-methylanthraquinone.
-
HPLC is a robust and straightforward method for routine quality control, offering excellent precision and accuracy without the need for derivatization.
-
GC-MS provides orthogonal confirmation of the identity of the analyte and is particularly powerful for the identification and quantification of volatile and semi-volatile impurities, even at trace levels.
The choice of method will depend on the specific application. For routine batch release testing where the primary goal is to determine the purity of the main component, the HPLC method is often preferred due to its simplicity and high throughput. For in-depth impurity profiling, stability studies, or investigations into unknown peaks, the high sensitivity and specificity of the GC-MS method are invaluable.
Conclusion: A Dual-Pronged Approach to Analytical Certainty
This guide has detailed the development, validation, and cross-validation of HPLC and GC-MS methods for the analysis of 1-Chloro-2-methylanthraquinone. By employing this dual-pronged analytical strategy, researchers and drug development professionals can achieve a high degree of confidence in their analytical results, ensuring the quality and consistency of this important chemical intermediate. The principles and protocols outlined herein provide a solid foundation for establishing robust analytical control strategies in a regulated environment.
References
-
HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library. Available from: [Link]
-
Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. National Institutes of Health. Available from: [Link]
-
Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI. Available from: [Link]
-
A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]
-
Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. SciSpace. Available from: [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. Available from: [Link]
-
α-CHLOROANTHRAQUINONE. Organic Syntheses Procedure. Available from: [Link]
- CN101717329B - Synthesis method of chloroanthraquinone. Google Patents.
-
Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Shimadzu Scientific Instruments. Available from: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]
-
Writing a Protocol for Analytical Method Transfer. Pharma Validation. Available from: [Link]
-
1-Chloro-2-methylanthraquinone. PubChem. Available from: [Link]
-
Analysis of Chlorinated Pesticides by GC/MS. cromlab-instruments.es. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
Validation of Analytical Procedure Q2(R2). ICH. Available from: [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
New 2-methyl Anthraquinone Synthesis Approach and Application in Soda-anthraquinone (AQ) Pulping. ResearchGate. Available from: [Link]
-
Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
Determination of organochlorine pesticides by GC-ECD and GC-MS-MS techniques including an evaluation of the uncertainty associated with the results. ResearchGate. Available from: [Link]
- US2293782A - Preparation of 1-nitro-2-methylanthraquinone. Google Patents.
Sources
- 1. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scispace.com [scispace.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. m.youtube.com [m.youtube.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. impactfactor.org [impactfactor.org]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 1-Chloro-2-methylanthraquinone: Evaluating Efficiency and Scalability
Abstract
1-Chloro-2-methylanthraquinone is a pivotal intermediate in the synthesis of high-performance vat dyes and other specialized organic materials. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical parameters for both academic research and industrial-scale production. This guide provides a comprehensive benchmark of three distinct synthetic methodologies: Direct Electrophilic Chlorination, a two-step route via Friedel-Crafts Acylation, and a multi-step pathway involving the Sandmeyer Reaction. Each method is critically evaluated through detailed experimental protocols, mechanistic insights, and a comparative analysis of key performance indicators, including yield, purity, and operational complexity. This document is intended to serve as a practical resource for researchers, chemists, and process development professionals in selecting the optimal synthetic strategy for their specific application.
Introduction
The anthraquinone scaffold is a cornerstone in the development of colorants, pharmaceuticals, and functional materials. The precise installation of substituents on this rigid tricyclic core is paramount for tuning the final product's properties. 1-Chloro-2-methylanthraquinone, in particular, is a valuable precursor, primarily for pyranthrone vat dyes[1]. The chloro-substituent at the C1 position is sufficiently labile to undergo nucleophilic substitution, making it a versatile handle for further molecular elaboration.
The challenge in its synthesis lies in achieving high regioselectivity and yield, while managing the use of hazardous reagents and complex purification procedures. This guide will dissect three primary synthetic routes, offering both theoretical grounding and practical, field-tested protocols.
Method 1: Direct Electrophilic Chlorination of 2-Methylanthraquinone
Direct chlorination is often the most atom-economical approach, introducing the chlorine atom directly onto the 2-methylanthraquinone backbone. This electrophilic aromatic substitution is typically performed using a chlorinating agent in the presence of a catalyst or in a suitable solvent system.
Mechanistic Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂) with a Lewis acid catalyst like iodine, generates a potent electrophile (Cl⁺ or a polarized complex). The electron-rich anthraquinone ring attacks the electrophile. The methyl group at the C2 position is an ortho-, para-director. The C1 and C3 positions are activated; however, the C1 position is generally favored due to steric and electronic factors, leading to the desired product. The choice of solvent is critical; polar, non-reactive solvents like nitrobenzene are often used to facilitate the reaction at elevated temperatures[1].
Experimental Protocol
Method 1A: Chlorination with Sulfuryl Chloride
-
1. Reagent Preparation: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, suspend 2-methylanthraquinone (1.0 eq) in nitrobenzene.
-
2. Reaction Initiation: Heat the mixture to approximately 100°C with vigorous stirring.
-
3. Reagent Addition: Add sulfuryl chloride (1.1 eq) dropwise over a period of 30 minutes, maintaining the temperature.
-
4. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
5. Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold ethanol to precipitate the product.
-
6. Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with ethanol to remove nitrobenzene, followed by washing with hot water. The crude product can be further purified by recrystallization from a suitable solvent like toluene or acetic acid.
Method 1B: Chlorination with Cl₂/Iodine
-
1. Reagent Preparation: Dissolve 2-methylanthraquinone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) in a reaction vessel fitted with a gas inlet tube and a stirrer.
-
2. Catalyst Addition: Add a catalytic amount of iodine (0.05 eq).
-
3. Chlorination: Bubble chlorine gas through the solution at a controlled rate while maintaining a temperature of 80-100°C.
-
4. Monitoring and Work-up: Monitor by TLC. Once the starting material is consumed, stop the gas flow and cool the mixture. The product often precipitates upon cooling.
-
5. Purification: Isolate the solid by filtration, wash with water, and recrystallize. This method reportedly yields approximately 60% of the desired product[1].
Workflow Diagram
Caption: Workflow for Direct Chlorination (Method 1A).
Method 2: Friedel-Crafts Acylation followed by Chlorination
Mechanistic Rationale
Step 1: Friedel-Crafts Acylation. This reaction involves the electrophilic acylation of toluene with phthalic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[2][3]. The phthalic anhydride forms a complex with AlCl₃, generating a highly electrophilic acylium ion. Toluene, activated by the methyl group, undergoes electrophilic attack, primarily at the para position due to steric hindrance at the ortho positions. This forms 2-(4-methylbenzoyl)benzoic acid.
Step 2: Cyclization. The resulting keto-acid is then cyclized in the presence of a dehydrating agent, such as concentrated sulfuric acid, at elevated temperatures. This intramolecular Friedel-Crafts-type reaction closes the ring to form the 2-methylanthraquinone skeleton[4].
Step 3: Chlorination. The synthesized 2-methylanthraquinone is then chlorinated as per Method 1.
Experimental Protocol
Step A: Synthesis of 2-Methylanthraquinone
-
1. Acylation: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in an excess of toluene (which acts as both reactant and solvent), add phthalic anhydride (1.0 eq) portion-wise, keeping the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
2. Hydrolysis: Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
3. Isolation of Intermediate: The intermediate, 2-(4-methylbenzoyl)benzoic acid, precipitates. Isolate it by filtration and wash with water.
-
4. Cyclization: Add the dried intermediate to concentrated sulfuric acid and heat to 100-120°C for 1-2 hours.
-
5. Product Isolation: Cool the sulfuric acid mixture and pour it into a large volume of cold water. The 2-methylanthraquinone product precipitates.
-
6. Purification: Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from ethanol or acetic acid.
Step B: Chlorination of 2-Methylanthraquinone
-
Follow the protocol outlined in Method 1A or 1B using the product from Step A.
Workflow Diagram
Caption: Workflow for the Friedel-Crafts Acylation Route (Method 2).
Method 3: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a powerful, albeit longer, route for introducing a chloro-substituent via a diazonium salt intermediate. This method offers excellent regiochemical control, as the position of the chlorine is dictated by the initial placement of an amino group.
Mechanistic Rationale
This multi-step synthesis involves:
-
Nitration: 2-methylanthraquinone is nitrated, typically with a mixture of nitric and sulfuric acids, to introduce a nitro group. The major product is 1-nitro-2-methylanthraquinone[5].
-
Reduction: The nitro group is then reduced to an amino group (1-amino-2-methylanthraquinone). Common reducing agents include sodium sulfide, tin(II) chloride, or catalytic hydrogenation[6].
-
Diazotization: The resulting primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a stable diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) chloride (CuCl) solution. The copper catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical, which then abstracts a chlorine atom from the copper complex to yield the final product[7][8][9].
Experimental Protocol
Step A: Synthesis of 1-Nitro-2-methylanthraquinone
-
1. Nitration: Dissolve 2-methylanthraquinone (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature.
-
2. Reaction and Work-up: Stir for several hours at low temperature. Pour the reaction mixture onto ice to precipitate the product.
-
3. Purification: Filter, wash with water until neutral, and dry. The crude product can be purified by treating with sodium sulfite and caustic soda to remove impurities[5].
Step B: Synthesis of 1-Amino-2-methylanthraquinone
-
1. Reduction: Suspend the 1-nitro-2-methylanthraquinone (1.0 eq) in an aqueous ethanol solution. Add a reducing agent such as sodium sulfide or sodium hydrosulfite.
-
2. Reaction: Heat the mixture under reflux for several hours until the reaction is complete (indicated by a color change and TLC).
-
3. Isolation: Cool the mixture, and the amino product will precipitate. Filter, wash with water, and dry.
Step C: Diazotization and Sandmeyer Reaction
-
1. Diazotization: Suspend 1-amino-2-methylanthraquinone (1.0 eq) in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature strictly below 5°C. Stir for 30-60 minutes after addition is complete.
-
2. Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Add the cold diazonium salt solution slowly to the stirred CuCl solution. Effervescence (N₂ gas) will be observed.
-
3. Product Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
4. Isolation and Purification: The product will precipitate. Isolate by filtration, wash with water, and dry. Recrystallize from an appropriate solvent to obtain pure 1-chloro-2-methylanthraquinone.
Workflow Diagram
Caption: Workflow for the Sandmeyer Reaction Route (Method 3).
Comparative Analysis
| Parameter | Method 1: Direct Chlorination | Method 2: Friedel-Crafts Route | Method 3: Sandmeyer Route |
| Overall Yield | Moderate (~60% reported[1]) | Moderate (Dependent on two distinct reactions) | Low to Moderate (Multi-step losses) |
| Purity/Selectivity | Moderate (Risk of over-chlorination and isomers) | High (If intermediate is well-purified) | Very High (Excellent regiocontrol) |
| Number of Steps | 1 | 2 (or more if starting from basic materials) | 3 |
| Reagent Hazards | High (SO₂Cl₂, Cl₂, Nitrobenzene) | High (AlCl₃, conc. H₂SO₄, SO₂Cl₂) | High (Conc. acids, NaNO₂, unstable diazonium intermediate) |
| Scalability | High (Industrially practiced) | Moderate (Handling AlCl₃ at scale is challenging) | Low (Diazotization requires strict temperature control) |
| Operational Complexity | Low | Moderate | High |
| Ideal Application | Bulk industrial production where moderate purity is acceptable. | Laboratory synthesis or when 2-methylanthraquinone is unavailable. | Synthesis of high-purity analytical standards or when regioselectivity is paramount. |
Conclusion
The synthesis of 1-Chloro-2-methylanthraquinone can be approached through several distinct chemical pathways, each with a unique profile of advantages and disadvantages.
-
Direct Electrophilic Chlorination (Method 1) stands out as the most straightforward and industrially viable method for large-scale production, offering a good balance between yield and operational simplicity, despite potential challenges in achieving high purity.
-
The Friedel-Crafts Acylation Route (Method 2) is a robust and classic approach, ideal for constructing the core anthraquinone skeleton from basic building blocks. Its primary drawback is the multi-step nature and the handling of corrosive and moisture-sensitive reagents.
-
The Sandmeyer Reaction (Method 3) provides unparalleled regiochemical control, ensuring the production of a highly pure, single isomer. However, this precision comes at the cost of a lower overall yield, increased operational complexity, and the handling of potentially unstable diazonium intermediates, making it best suited for smaller-scale, high-purity applications.
The selection of an optimal synthesis method is therefore a strategic decision that must be aligned with the specific requirements of the project, balancing the need for purity, yield, cost, safety, and scale.
References
-
PubChem. (n.d.). 1-Chloro-2-methylanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Methylaminoanthraquinone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the synthesis and photochromism of the l-chloro-2-hydroxyl-4-phenoxy-9,10-anthraquinone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-Chloroanthraquinone. Retrieved from [Link]
- Google Patents. (n.d.). CN101717329B - Synthesis method of chloroanthraquinone.
-
PrepChem.com. (n.d.). Synthesis of 1-amino-2-methylanthraquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). First Synthesis of 9,10-Dimethoxy-2-methyl-1,4-anthraquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). New 2-methyl Anthraquinone Synthesis Approach and Application in Soda-anthraquinone (AQ) Pulping. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US1444068A - Process of manufacturing anthraquinone and phthalic anhydride.
-
Unacademy. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Khan Academy. (2013). Friedel-Crafts alkylation. Retrieved from [Link]
- Google Patents. (n.d.). US1899304A - Dichloro-methyl-antraquinones and process of making same.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US2293782A - Preparation of 1-nitro-2-methylanthraquinone.
-
YouTube. (2015). How to make Phthalic acid and Phthalic Anhydride. Retrieved from [Link]
-
SciSpace. (2016). CO2–Hydroquinone Clathrate: Synthesis, Purification, Characterization and Crystal Structure. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
-
YouTube. (2015). Friedel Crafts Alkylation in Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
United States International Trade Commission. (1967). Synthetic Organic Chemicals United States Production and Sales, 1967. Retrieved from [Link]
-
Academic Journals. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Friedel-Crafts Acylation, Lab Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
Sources
- 1. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Chloro-2-methylanthraquinone: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Chloro-2-methylanthraquinone, a chemical intermediate often used in the synthesis of dyes. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazard Profile of 1-Chloro-2-methylanthraquinone
1-Chloro-2-methylanthraquinone is a chlorinated aromatic ketone. While specific toxicity data for this compound is limited, data from structurally similar compounds, such as 1-Chloroanthraquinone and other anthraquinone derivatives, indicate that it should be handled as a hazardous substance.
Key Hazards:
-
Skin and Eye Irritation: Similar to 1-Chloroanthraquinone, this compound is expected to cause skin and eye irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
-
Potential for Sensitization: Anthraquinone derivatives may cause skin sensitization.[2]
-
Carcinogenicity: Some related anthraquinone compounds are considered potential carcinogens.[3][4]
-
Hazardous Decomposition Products: When heated to decomposition, chlorinated organic compounds can release toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[5][6]
-
Environmental Hazard: Halogenated organic compounds are persistent in the environment and are regulated as hazardous waste.
Due to these potential hazards, 1-Chloro-2-methylanthraquinone must be disposed of as regulated hazardous waste. It should never be disposed of down the drain or in regular trash.
The Cornerstone of Disposal: Waste Segregation
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. The primary reason for this is that the treatment methods for different waste categories vary significantly, as do the associated costs.
1-Chloro-2-methylanthraquinone is a halogenated organic solid . As such, it must be collected in a designated waste container for this category, separate from all other waste streams.
Why Segregation is Crucial:
Mixing halogenated organic waste with non-halogenated organic waste will result in the entire mixture being classified and treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7] This not only increases disposal costs but also represents an inefficient use of resources.
Step-by-Step Disposal Protocol for 1-Chloro-2-methylanthraquinone
The following protocol outlines the steps for the safe handling and disposal of 1-Chloro-2-methylanthraquinone from a laboratory setting.
Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile rubber gloves are recommended. Consider double-gloving for added protection.
-
Eye Protection: ANSI-approved chemical splash goggles are required.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood.
Preparing Solid Waste for Disposal
This procedure applies to pure or substantially pure 1-Chloro-2-methylanthraquinone.
Materials:
-
Designated hazardous waste container for halogenated organic solids (typically a polyethylene container with a screw-top lid).
-
Hazardous waste label.
-
Spatula or scoop.
-
Chemical fume hood.
Procedure:
-
Work in a Ventilated Area: Conduct all transfers of the solid waste inside a certified chemical fume hood to prevent inhalation of any dust.
-
Label the Waste Container: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "1-Chloro-2-methylanthraquinone".
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
Transfer the Solid Waste: Carefully transfer the solid 1-Chloro-2-methylanthraquinone into the labeled waste container using a clean spatula or scoop. Avoid generating dust.
-
Secure the Container: Tightly close the lid of the waste container.
-
Store Appropriately: Store the waste container in a designated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.[8] The container must be kept closed at all times except when adding waste.[7]
-
Arrange for Pickup: Once the container is full, or if it will no longer be used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Disposal of Contaminated Materials
This procedure applies to items such as gloves, weigh boats, and absorbent paper that are contaminated with 1-Chloro-2-methylanthraquinone.
Procedure:
-
Segregate Contaminated Solids: Place all solid materials contaminated with 1-Chloro-2-methylanthraquinone into the same designated hazardous waste container for halogenated organic solids.
-
Do Not Dispose as Regular Trash: These materials are now considered hazardous waste and must not be placed in regular trash receptacles.
-
Label and Store as per Solid Waste Protocol: Follow the same labeling and storage procedures outlined in section 3.2.
Disposal of Solutions Containing 1-Chloro-2-methylanthraquinone
Solutions of 1-Chloro-2-methylanthraquinone in organic solvents should be disposed of as halogenated liquid waste.
Procedure:
-
Use a Designated Container: Collect the waste solution in a designated, properly labeled container for halogenated organic liquids.
-
Segregate from Non-Halogenated Liquids: Do not mix this waste with non-halogenated solvent waste.
-
Label and Store: Label the container with the full chemical names of both the solvent and 1-Chloro-2-methylanthraquinone, along with their approximate concentrations. Store in a designated satellite accumulation area for liquid hazardous waste.
-
Arrange for Pickup: Follow your institution's procedures for the collection of hazardous liquid waste.
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-Chloro-2-methylanthraquinone.
Caption: Decision tree for the proper segregation and disposal of 1-Chloro-2-methylanthraquinone waste.
Regulatory Framework
The disposal of 1-Chloro-2-methylanthraquinone is governed by the regulations for hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under the category of listed hazardous wastes.[9][10][11]
Specifically, wastes from the production of chlorinated hydrocarbons are often listed as K-wastes (from specific sources) or F-wastes (from non-specific sources).[9][10] Unused commercial chemical products containing this compound would be classified as U-listed hazardous waste.[12]
The standard treatment for such wastes is high-temperature incineration at a licensed facility.[5] This process is designed to destroy the organic molecule and to scrub resulting acid gases like hydrogen chloride from the emissions.
Emergency Procedures for Spills
In the event of a spill of 1-Chloro-2-methylanthraquinone powder:
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the immediate vicinity.
-
Wear Appropriate PPE: Don the PPE outlined in section 3.1.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean Up: Carefully sweep up the spilled material and place it in a labeled hazardous waste container for halogenated organic solids. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth and dispose of the cloth as contaminated solid waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific protocols.
Conclusion
The proper disposal of 1-Chloro-2-methylanthraquinone is a multi-step process that hinges on a clear understanding of its hazards, strict adherence to waste segregation protocols, and compliance with institutional and federal regulations. By following this guide, laboratory professionals can ensure the safe and responsible management of this chemical waste, thereby protecting themselves, their colleagues, and the environment.
References
- New Jersey Department of Health and Senior Services. (2001). Hazardous Substance Fact Sheet: 1-Amino-2-methylanthraquinone.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroanthraquinone, 98%.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Anthraquinone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8509, 1-Chloro-2-methylanthraquinone.
- Global Substance Registration System. (n.d.). 1-CHLORO-2-METHYLANTHRAQUINONE.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Methylanthraquinone.
- ChemicalBook. (n.d.). 1-Chloro-2-methylanthraquinone CAS#: 129-35-1.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- ResearchGate. (2025). Thermal decomposition kinetics of three anthraquinone hazardous waste.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- BioMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- Wikipedia. (n.d.). Hydrogen peroxide.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- MDPI. (n.d.). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes.
- University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes.
- Washington State University. (n.d.). Halogenated Solvents.
- PubMed. (2018). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin.
- PubChemLite. (n.d.). 1-chloro-2-methylanthraquinone (C15H9ClO2).
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1-Chloro-2-methylanthraquinone | C15H9ClO2 | CID 8509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes [mdpi.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.com [fishersci.com]
- 9. wku.edu [wku.edu]
- 10. epa.gov [epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 1-Chloro-2-methylanthraquinone
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 1-Chloro-2-methylanthraquinone, ensuring you can work with this compound effectively and safely. Our commitment is to empower your research through comprehensive, field-tested information that prioritizes your well-being and the integrity of your work.
Understanding the Risks: A Proactive Approach to Safety
1-Chloro-2-methylanthraquinone is an aromatic ketone used as a chemical intermediate.[1] While comprehensive toxicological data for this specific compound is limited, the known hazards of structurally similar anthraquinone derivatives necessitate a cautious and well-planned approach to its handling. The primary concerns include potential skin and eye irritation, and possible respiratory irritation from airborne dust.[2] Therefore, all handling procedures should be designed to minimize direct contact and inhalation.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures you are performing. The following table outlines the minimum required PPE for handling 1-Chloro-2-methylanthraquinone in various laboratory settings.
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions (small quantities) | - Chemical safety goggles- Nitrile gloves- Laboratory coat | Protects against accidental splashes to the eyes and skin during low-volume handling. |
| Synthesizing or reacting with the compound | - Chemical safety goggles or a face shield- Chemical-resistant gloves (e.g., nitrile or neoprene)- Chemical-resistant lab coat or apron- Closed-toe shoes | Provides enhanced protection against larger splashes and potential spills during more dynamic procedures. |
| Handling bulk quantities or potential for dust generation | - All PPE from the "Synthesizing" scenario- A NIOSH/MSHA-approved respirator | Minimizes the risk of inhaling fine particles of the compound.[2] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE when handling 1-Chloro-2-methylanthraquinone.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is fundamental to preventing accidental exposure and maintaining the stability of 1-Chloro-2-methylanthraquinone.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of dust or fume generation, a chemical fume hood is mandatory.[2]
-
Avoidance of Contact: Minimize direct contact with the skin, eyes, and clothing.[2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[2][3]
-
Environment: Keep in a cool, dry, and well-ventilated area.[2][3]
-
Incompatibilities: Store away from strong oxidizing agents.[2][3]
Emergency and First Aid Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[2] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding the generation of dust.[2]
-
Collect: Place the collected material into a suitable, sealed container for disposal.[2][4]
-
Clean: Wash the spill area thoroughly with soap and water.[5]
Spill Response Workflow
This diagram outlines the procedural flow for responding to a spill of 1-Chloro-2-methylanthraquinone.
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal
1-Chloro-2-methylanthraquinone and any materials contaminated with it should be treated as hazardous waste.[4] All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on proper disposal procedures.[1]
References
- New Jersey Department of Health and Senior Services. (2001). Right to Know Hazardous Substance Fact Sheet: 1-Amino-2-methylanthraquinone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroanthraquinone, 98%.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8509, 1-Chloro-2-methylanthraquinone.
- National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: 1-AMINO-2-METHYLANTHRAQUINONE.
- Fisher Scientific. (2024). Safety Data Sheet - 2-Methylanthraquinone.
- Fisher Scientific. (2025). Safety Data Sheet - 1-Chloroanthraquinone.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
